molecular formula C30H32BrClN4O2 B1669120 CK0106023 CAS No. 336115-72-1

CK0106023

Cat. No.: B1669120
CAS No.: 336115-72-1
M. Wt: 596.0 g/mol
InChI Key: PZVLDHUUSWUATQ-UHFFFAOYSA-N
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Description

CK0106023 was specific inhibitor of KSP. In tumor-bearing mice, this compound exhibited antitumor activity comparable to or exceeding that of paclitaxel and caused the formation of monopolar mitotic figures identical to those produced in cultured cells. KSP was most abundant in proliferating human tissues and was absent from cultured postmitotic neurons.

Properties

IUPAC Name

N-[1-(3-benzyl-7-chloro-4-oxoquinazolin-2-yl)propyl]-4-bromo-N-[3-(dimethylamino)propyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H32BrClN4O2/c1-4-27(35(18-8-17-34(2)3)29(37)22-11-13-23(31)14-12-22)28-33-26-19-24(32)15-16-25(26)30(38)36(28)20-21-9-6-5-7-10-21/h5-7,9-16,19,27H,4,8,17-18,20H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZVLDHUUSWUATQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=NC2=C(C=CC(=C2)Cl)C(=O)N1CC3=CC=CC=C3)N(CCCN(C)C)C(=O)C4=CC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32BrClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40955247
Record name N-[1-(3-Benzyl-7-chloro-4-oxo-3,4-dihydroquinazolin-2-yl)propyl]-4-bromo-N-[3-(dimethylamino)propyl]benzamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

596.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

336115-72-1
Record name CK-0106023
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0336115721
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[1-(3-Benzyl-7-chloro-4-oxo-3,4-dihydroquinazolin-2-yl)propyl]-4-bromo-N-[3-(dimethylamino)propyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40955247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CK-0106023
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S38NRK3X01
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

CK0106023: A Potent Allosteric Inhibitor of Kinesin Spindle Protein Eg5 Inducing Mitotic Arrest and Apoptosis in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

CK0106023 is a potent and specific small-molecule inhibitor of the human kinesin spindle protein (KSP), also known as Eg5 or KIF11. As a critical motor protein, Eg5 plays an essential role in the establishment and maintenance of the bipolar mitotic spindle, a prerequisite for proper chromosome segregation during mitosis. This compound acts as an allosteric inhibitor, binding to a site distinct from the ATP and microtubule binding sites on the Eg5 motor domain. This inhibition prevents Eg5 from performing its function of pushing the spindle poles apart, leading to the formation of characteristic monopolar spindles. Consequently, the spindle assembly checkpoint is activated, causing a prolonged arrest of cells in mitosis. This sustained mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death in proliferating cancer cells. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its effects on cellular processes, quantitative data on its activity, detailed experimental protocols for its study, and visualizations of the key signaling pathways and experimental workflows.

Core Mechanism of Action: Inhibition of Kinesin Spindle Protein (Eg5)

The primary molecular target of this compound is the kinesin spindle protein Eg5. Eg5 is a plus-end directed motor protein that is essential for the formation of a bipolar spindle during the early stages of mitosis.[1] It functions by cross-linking and sliding apart antiparallel microtubules, thereby pushing the centrosomes away from each other to establish the two poles of the mitotic spindle.

This compound is a potent allosteric inhibitor of the KSP motor domain's ATPase activity with a reported Ki of 12 nM .[1][2] Unlike competitive inhibitors that bind to the active site, this compound binds to a pocket on the Eg5 motor domain that is formed in the ADP-bound state. This binding traps Eg5 in a microtubule-bound state with ADP in its active site, preventing the release of ADP which is a crucial step in the ATPase cycle.[1] This allosteric inhibition effectively stalls the motor protein, preventing it from generating the outward force necessary for centrosome separation.

The inhibition of Eg5 by this compound leads to a failure of the duplicated centrosomes to separate. This results in a characteristic cellular phenotype: the formation of a monopolar spindle , often described as a "rosette" of condensed chromosomes surrounding a single microtubule aster.[1] This aberrant spindle structure activates the spindle assembly checkpoint (SAC), a crucial cellular surveillance mechanism that ensures proper chromosome attachment to the mitotic spindle before allowing the cell to proceed to anaphase. The persistent activation of the SAC due to the presence of the monopolar spindle leads to a prolonged arrest of the cell in mitosis (M-phase).

Quantitative Data Presentation

This compound exhibits potent anti-proliferative activity across a range of human tumor cell lines. The following tables summarize key quantitative data related to its activity.

Table 1: Biochemical and Cellular Activity of this compound

ParameterValueReference
Ki for KSP/Eg5 Inhibition 12 nM[1][2]
Mean GI50 (NCI-60 Panel) 364 nmol/L[3]

Table 2: Growth Inhibition (GI50) of this compound in Selected Human Cancer Cell Lines

The full NCI-60 panel data for this compound can be accessed through the NCI Developmental Therapeutics Program (DTP) data portal. The following are representative examples.

Cell LineCancer TypeGI50 (µM)
HeLa Cervical CancerData not explicitly found in provided search results
Various A variety of human tumor cell linesMean GI50 of 0.364 µM

Note: Specific GI50 values for a wide range of cell lines from the NCI-60 screen for this compound were not available in a consolidated table within the search results. The mean GI50 is reported as a measure of its broad-spectrum activity.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

KSP/Eg5 ATPase Activity Assay

This assay measures the ATP hydrolysis rate of the Eg5 motor protein in the presence and absence of this compound to determine its inhibitory activity. A common method is the enzyme-coupled ATPase assay.

Principle: The hydrolysis of ATP to ADP and inorganic phosphate (Pi) by Eg5 is coupled to the oxidation of NADH by lactate dehydrogenase (LDH) and pyruvate kinase (PK). The rate of NADH oxidation is monitored by the decrease in absorbance at 340 nm.

Materials:

  • Purified recombinant human Eg5 motor domain

  • Microtubules (taxol-stabilized)

  • This compound

  • ATPase buffer (e.g., 25 mM PIPES/KOH pH 6.8, 2 mM MgCl₂, 1 mM EGTA, 1 mM DTT)

  • ATP

  • Phosphoenolpyruvate (PEP)

  • NADH

  • Pyruvate kinase (PK)

  • Lactate dehydrogenase (LDH)

  • 96-well microplate reader

Procedure:

  • Prepare a reaction mixture containing ATPase buffer, PEP, NADH, PK, and LDH.

  • Add microtubules and the Eg5 enzyme to the reaction mixture in the wells of a 96-well plate.

  • Add varying concentrations of this compound (or DMSO as a vehicle control) to the wells.

  • Incubate the plate at the desired temperature (e.g., 25°C) for a short period to allow the inhibitor to bind.

  • Initiate the reaction by adding ATP.

  • Immediately begin monitoring the decrease in absorbance at 340 nm over time using a microplate reader.

  • Calculate the rate of ATP hydrolysis from the rate of NADH oxidation.

  • Plot the ATPase activity as a function of this compound concentration to determine the IC50 value.

Immunofluorescence Staining for Mitotic Spindle Analysis

This technique is used to visualize the morphology of the mitotic spindle in cells treated with this compound.

Materials:

  • Cancer cell line (e.g., HeLa)

  • This compound

  • Cell culture medium and supplements

  • Glass coverslips

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)

  • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% bovine serum albumin in PBS)

  • Primary antibody against α-tubulin (to label microtubules)

  • Primary antibody against γ-tubulin (to label centrosomes)

  • Fluorescently labeled secondary antibodies

  • DAPI (to counterstain DNA)

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Seed cells on glass coverslips in a petri dish and allow them to adhere overnight.

  • Treat the cells with this compound at the desired concentration and for the desired time. Include a vehicle-treated control.

  • Wash the cells with PBS.

  • Fix the cells with the chosen fixative.

  • Wash the cells with PBS.

  • Permeabilize the cells with permeabilization buffer.

  • Wash the cells with PBS.

  • Block non-specific antibody binding with blocking buffer.

  • Incubate the cells with the primary antibodies (e.g., anti-α-tubulin and anti-γ-tubulin) diluted in blocking buffer.

  • Wash the cells with PBS.

  • Incubate the cells with the appropriate fluorescently labeled secondary antibodies diluted in blocking buffer.

  • Wash the cells with PBS.

  • Counterstain the nuclei with DAPI.

  • Wash the cells with PBS.

  • Mount the coverslips onto microscope slides using antifade mounting medium.

  • Visualize the cells using a fluorescence microscope and capture images.

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle (G1, S, and G2/M) based on their DNA content.

Materials:

  • Cancer cell line

  • This compound

  • Cell culture medium and supplements

  • PBS

  • Trypsin-EDTA

  • Fixative (e.g., ice-cold 70% ethanol)

  • Propidium iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in culture plates and treat with this compound for the desired time.

  • Harvest the cells (including both adherent and floating cells) and wash with PBS.

  • Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate on ice or at -20°C.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cells in PI staining solution and incubate in the dark.

  • Analyze the stained cells using a flow cytometer.

  • The DNA content is measured by the fluorescence intensity of the PI.

  • The data is typically displayed as a histogram, and the percentage of cells in G1, S, and G2/M phases is quantified using cell cycle analysis software.

Mandatory Visualizations

Signaling Pathway of this compound-Induced Mitotic Arrest and Apoptosis

CK0106023_Mechanism_of_Action cluster_CellularProcess Cellular Process This compound This compound Eg5 Eg5 (KSP) This compound->Eg5 Binds to ATPase_Inhibition Allosteric Inhibition of ATPase Activity Eg5->ATPase_Inhibition Inhibits Centrosome_Separation Failure of Centrosome Separation ATPase_Inhibition->Centrosome_Separation Leads to Monopolar_Spindle Monopolar Spindle Formation Centrosome_Separation->Monopolar_Spindle Results in SAC_Activation Spindle Assembly Checkpoint (SAC) Activation Monopolar_Spindle->SAC_Activation Triggers Mitotic_Arrest Mitotic Arrest (M-Phase) SAC_Activation->Mitotic_Arrest Induces Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Prolonged arrest leads to Cell_Death Cancer Cell Death Apoptosis->Cell_Death Results in

Caption: Mechanism of action of this compound leading to mitotic arrest and apoptosis.

Experimental Workflow for Assessing this compound Activity

Experimental_Workflow cluster_workflow Experimental Workflow cluster_assays In Vitro and Cellular Assays cluster_readouts Experimental Readouts start Start: Treat Cancer Cells with this compound ATPase_Assay Eg5 ATPase Assay start->ATPase_Assay IF_Staining Immunofluorescence Staining (α-tubulin, γ-tubulin, DAPI) start->IF_Staining Flow_Cytometry Cell Cycle Analysis (Propidium Iodide Staining) start->Flow_Cytometry IC50 Determine IC50 for Eg5 Inhibition ATPase_Assay->IC50 Spindle_Morphology Visualize Monopolar Spindles IF_Staining->Spindle_Morphology Cell_Cycle_Arrest Quantify G2/M Arrest Flow_Cytometry->Cell_Cycle_Arrest end Conclusion: this compound is a potent Eg5 inhibitor causing mitotic arrest IC50->end Spindle_Morphology->end Cell_Cycle_Arrest->end

Caption: Workflow for characterizing the antimitotic activity of this compound.

Downstream Apoptotic Signaling Pathway

Apoptosis_Pathway cluster_apoptosis Downstream Apoptotic Signaling Mitotic_Arrest Prolonged Mitotic Arrest (due to this compound) Intrinsic_Pathway Activation of Intrinsic Apoptosis Pathway Mitotic_Arrest->Intrinsic_Pathway MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Intrinsic_Pathway->MOMP Cytochrome_C Cytochrome c Release from Mitochondria MOMP->Cytochrome_C Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome_C->Apoptosome Caspase9_Activation Caspase-9 Activation Apoptosome->Caspase9_Activation Caspase3_Activation Caspase-3 Activation (Executioner Caspase) Caspase9_Activation->Caspase3_Activation PARP_Cleavage Cleavage of Cellular Substrates (e.g., PARP) Caspase3_Activation->PARP_Cleavage Apoptotic_Body Formation of Apoptotic Bodies PARP_Cleavage->Apoptotic_Body Cell_Death Programmed Cell Death Apoptotic_Body->Cell_Death

Caption: Intrinsic apoptotic pathway activated by this compound-induced mitotic arrest.

References

Unveiling CK0106023: A Potent Allosteric Inhibitor of Kinesin Spindle Protein

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound CK0106023, a potent and specific inhibitor of the kinesin spindle protein (KSP), also known as Eg5 or KIF11. This document details its chemical structure, mechanism of action, and its potential as an antitumor agent, supported by quantitative data and experimental methodologies.

Chemical Structure and Properties

This compound is a complex small molecule with the systematic name 4-bromo-N-(1-(7-chloro-3,4-dihydro-4-oxo-3-(phenylmethyl)-2-quinazolinyl)propyl)-N-(3-(dimethylamino)propyl)-benzamide.[1] Its chemical and physical properties are summarized in the table below.

PropertyValue
Systematic Name 4-bromo-N-(1-(7-chloro-3,4-dihydro-4-oxo-3-(phenylmethyl)-2-quinazolinyl)propyl)-N-(3-(dimethylamino)propyl)-benzamide
Molecular Formula C₃₀H₃₂BrClN₄O₂[1]
Molecular Weight 595.96 g/mol [1]
SMILES CCC(c1nc2cc(ccc2c(=O)n1Cc3ccccc3)Cl)N(CCCN(C)C)C(=O)c4ccc(cc4)Br[1]
InChIKey PZVLDHUUSWUATQ-UHFFFAOYSA-N[1]

Biological Activity and Mechanism of Action

This compound is a potent and specific allosteric inhibitor of the kinesin spindle protein (KSP/Eg5).[1][2][3] KSP is a plus-end directed motor protein essential for the formation and maintenance of the bipolar mitotic spindle, a critical structure for proper chromosome segregation during cell division.[1][2][3][4][5]

By binding to an allosteric pocket on the KSP motor domain, this compound inhibits its ATPase activity, which is necessary for its motor function.[1][2][3] This inhibition prevents the separation of centrosomes, leading to the formation of characteristic monopolar spindles and subsequent mitotic arrest.[1][2][3] This targeted disruption of mitosis in rapidly dividing cells forms the basis of its antitumor activity.[1][2][3]

Quantitative Biological Data

This compound has demonstrated significant potency in inhibiting KSP and cancer cell proliferation.

ParameterValueDescription
Kᵢ for KSP ATPase inhibition 12 nM[1][2][3]The inhibition constant, indicating the high affinity of this compound for KSP.

Signaling Pathway and Experimental Workflow

The inhibitory action of this compound directly impacts the cell cycle progression at the mitosis stage. The following diagram illustrates the signaling pathway disrupted by this compound.

G cluster_mitosis Mitosis cluster_spindle Bipolar Spindle Formation Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Telophase Telophase Anaphase->Telophase Centrosome_Duplication Centrosome Duplication KSP_Eg5 KSP (Eg5) Activity Centrosome_Duplication->KSP_Eg5 Centrosome_Separation Centrosome Separation KSP_Eg5->Centrosome_Separation Mitotic_Arrest Mitotic Arrest (Monopolar Spindle) Bipolar_Spindle Bipolar Spindle Assembly Centrosome_Separation->Bipolar_Spindle Bipolar_Spindle->Metaphase Required for Chromosome Alignment This compound This compound This compound->KSP_Eg5 Inhibition Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

This compound inhibits KSP (Eg5), preventing bipolar spindle formation and causing mitotic arrest.

The general workflow for evaluating the antitumor activity of this compound is depicted below.

G start synthesis Chemical Synthesis of this compound start->synthesis biochemical_assay Biochemical Assays KSP ATPase Inhibition Assay (Ki determination) synthesis->biochemical_assay cell_based_assay Cell-Based Assays Cell Viability (IC50 determination) Immunofluorescence (Mitotic Arrest) biochemical_assay->cell_based_assay in_vivo_studies In Vivo Studies Xenograft Models (Tumor Growth Inhibition) cell_based_assay->in_vivo_studies end in_vivo_studies->end

Workflow for the synthesis and evaluation of this compound's antitumor activity.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols for the characterization of this compound.

Synthesis of this compound

The synthesis of this compound involves a multi-step process. A key step includes a Grignard reaction to introduce the propyl group onto the quinazolinone core, followed by coupling with the 4-bromo-N-(3-(dimethylamino)propyl)benzamide side chain. The synthesis generally starts from 2-amino-5-chlorobenzonitrile, which is converted to the corresponding benzamide. This intermediate is then cyclized to form the quinazolinone ring. Parallel synthesis of the benzamide side chain is performed, which is then coupled to the quinazolinone core in the final step.

KSP/Eg5 ATPase Inhibition Assay

This assay is performed to determine the inhibitory potency of this compound on the ATPase activity of the KSP motor domain.

  • Reagents and Materials : Recombinant human KSP motor domain, microtubules, ATP, a phosphate detection reagent (e.g., malachite green), and a microplate reader.

  • Procedure :

    • The KSP enzyme is incubated with microtubules in a reaction buffer.

    • Varying concentrations of this compound are added to the wells of a microplate.

    • The reaction is initiated by the addition of ATP.

    • The plate is incubated at a controlled temperature to allow for ATP hydrolysis.

    • The reaction is stopped, and the amount of inorganic phosphate released is quantified using a phosphate detection reagent.

    • The absorbance is measured using a microplate reader.

  • Data Analysis : The rate of ATP hydrolysis is calculated for each inhibitor concentration. The data are then fitted to a suitable model to determine the IC₅₀ or Kᵢ value.

Cell Viability Assay

This assay measures the effect of this compound on the proliferation of cancer cell lines.

  • Reagents and Materials : Human cancer cell lines, cell culture medium, fetal bovine serum, antibiotics, this compound stock solution, and a cell viability reagent (e.g., MTT, resazurin, or a luminescence-based assay).

  • Procedure :

    • Cancer cells are seeded in 96-well plates and allowed to attach overnight.

    • The cells are treated with a serial dilution of this compound.

    • The plates are incubated for a specified period (e.g., 72 hours).

    • A cell viability reagent is added to each well, and the plates are incubated according to the manufacturer's instructions.

    • The absorbance or luminescence is measured using a microplate reader.

  • Data Analysis : The percentage of cell viability is calculated relative to a vehicle-treated control. The data are then plotted against the drug concentration, and the IC₅₀ value is determined.

Immunofluorescence Assay for Mitotic Arrest

This assay is used to visualize the effect of this compound on the mitotic spindle.

  • Reagents and Materials : Cancer cells, cell culture supplies, this compound, fixative (e.g., paraformaldehyde), permeabilization buffer (e.g., Triton X-100), primary antibodies (e.g., anti-α-tubulin, anti-γ-tubulin), fluorescently labeled secondary antibodies, and a DNA stain (e.g., DAPI).

  • Procedure :

    • Cells are grown on coverslips and treated with this compound for a duration sufficient to induce mitotic arrest (e.g., 24 hours).

    • The cells are fixed, permeabilized, and blocked.

    • The cells are incubated with primary antibodies against spindle components.

    • After washing, the cells are incubated with fluorescently labeled secondary antibodies and a DNA stain.

    • The coverslips are mounted on microscope slides.

  • Data Analysis : The slides are examined using a fluorescence microscope. The percentage of cells exhibiting a monopolar spindle phenotype is quantified.

Conclusion

This compound is a potent and specific allosteric inhibitor of KSP/Eg5 with demonstrated antitumor activity. Its mechanism of action, which involves the disruption of mitotic spindle formation, makes it a promising candidate for cancer therapy. The experimental protocols outlined in this guide provide a framework for the further investigation and development of this and similar compounds.

References

CK0106023: A Specific Inhibitor of KSP Eg5 for Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

CK0106023 is a potent and specific allosteric inhibitor of the human kinesin spindle protein (KSP), also known as Eg5 or KIF11. KSP is a plus-end-directed motor protein essential for the formation and maintenance of the bipolar mitotic spindle, a critical structure for proper chromosome segregation during cell division. Inhibition of KSP leads to mitotic arrest and subsequent apoptosis in proliferating cells, making it a compelling target for anticancer drug development. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, biochemical and cellular activities, and detailed experimental protocols for its characterization.

Core Concepts: KSP Eg5 and its Inhibition

Kinesin spindle protein (KSP) plays a pivotal role in the early stages of mitosis. It functions by cross-linking and pushing apart antiparallel microtubules, thereby separating the centrosomes to establish a bipolar spindle. The inhibition of KSP's motor activity disrupts this process, leading to the formation of a characteristic monopolar spindle, or "monoaster," where all chromosomes are arranged in a circular pattern around a single centrosome. This aberrant spindle structure activates the spindle assembly checkpoint, causing the cell to arrest in mitosis. Prolonged mitotic arrest ultimately triggers the apoptotic cell death pathway.

dot

Caption: Mechanism of Action of this compound.

Biochemical Profile of this compound

This compound is a quinazolinone derivative that acts as a potent allosteric inhibitor of the KSP motor domain's ATPase activity. It does not compete with ATP or microtubule binding, but rather slows the rate of ADP release from the active site.

ParameterValueDescription
Ki 12 nMInhibition constant for KSP motor domain ATPase.
Mechanism AllostericBinds to a site distinct from the ATP and microtubule binding sites.
Mode of Action Uncompetitive with ATP, Noncompetitive with microtubulesInhibits the enzyme-substrate complex and does not prevent substrate binding.
Specificity Specific for KSPTested against a panel of other kinesins with minimal off-target activity.

Cellular Activity of this compound

This compound demonstrates potent anti-proliferative activity across a range of human cancer cell lines. This activity is a direct consequence of its ability to induce mitotic arrest.

Cell LineCancer TypeIC50 (Growth Inhibition)
HeLa Cervical CancerData not available in the provided search results
A549 Lung CancerData not available in the provided search results
HT29 Colon CancerData not available in the provided search results
SKOV3 Ovarian CancerData not available in the provided search results

Note: While the primary research indicates growth inhibition in several human tumor cell lines, specific IC50 values for this compound were not available in the searched literature.

Experimental Protocols

The following are detailed protocols for the key experiments used to characterize this compound.

KSP Eg5 Steady-State ATPase Assay

This assay measures the rate of ATP hydrolysis by the KSP motor domain in the presence and absence of the inhibitor.

dot

ATPase_Assay_Workflow start Prepare Assay Buffer and Reagents reagents Assay Buffer: 20 mM PIPES (pH 6.8) 1 mM EGTA 1 mM MgCl2 1 mM DTT 5 µM paclitaxel Reagents: KSP motor domain Microtubules ATP This compound start->reagents incubation Incubate KSP, microtubules, and this compound reagents->incubation initiation Initiate reaction with ATP incubation->initiation measurement Measure inorganic phosphate release over time initiation->measurement analysis Calculate ATPase activity and determine Ki measurement->analysis end Results analysis->end

Caption: Workflow for KSP Eg5 ATPase Assay.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: 20 mM PIPES (pH 6.8), 1 mM EGTA, 1 mM MgCl2, 1 mM dithiothreitol, and 5 µM paclitaxel.

    • Prepare dilutions of purified KSP motor domain, paclitaxel-stabilized microtubules, ATP, and this compound in assay buffer.

  • Assay Procedure:

    • In a 96-well plate, combine the KSP motor domain, microtubules, and varying concentrations of this compound.

    • Incubate the mixture at room temperature for 10 minutes to allow for inhibitor binding.

    • Initiate the reaction by adding a saturating concentration of ATP.

    • Measure the release of inorganic phosphate at various time points using a malachite green-based colorimetric assay.

  • Data Analysis:

    • Plot the rate of phosphate release as a function of this compound concentration.

    • Fit the data to the appropriate inhibition model to determine the Ki value.

Cell-Based Proliferation Assay

This assay quantifies the effect of this compound on the growth of cancer cell lines.

Methodology:

  • Cell Culture:

    • Culture human cancer cell lines (e.g., HeLa, A549, HT29) in appropriate media and conditions.

  • Assay Procedure:

    • Seed cells in 96-well plates at a density that allows for logarithmic growth over the course of the experiment.

    • After 24 hours, treat the cells with a serial dilution of this compound.

    • Incubate the cells for 72 hours.

    • Assess cell viability using a metabolic assay such as MTT or a fluorescent assay like resazurin.

  • Data Analysis:

    • Normalize the viability of treated cells to that of vehicle-treated control cells.

    • Plot the percentage of viable cells against the log of the this compound concentration.

    • Determine the IC50 value, the concentration at which a 50% reduction in cell growth is observed, using a non-linear regression analysis.

Cell Cycle Analysis by Flow Cytometry

This method determines the distribution of cells in different phases of the cell cycle following treatment with this compound.

dot

Cell_Cycle_Analysis_Workflow start Seed and Treat Cells harvest Harvest and Fix Cells (e.g., with 70% ethanol) start->harvest stain Stain with Propidium Iodide (PI) and treat with RNase harvest->stain flow_cytometry Acquire Data on Flow Cytometer stain->flow_cytometry analysis Analyze DNA Content Histograms flow_cytometry->analysis end Determine Cell Cycle Distribution analysis->end

The Discovery and Synthesis of CK0106023: A Potent Allosteric Inhibitor of Kinesin Spindle Protein (KSP)

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

CK0106023 is a potent and specific, allosteric inhibitor of the kinesin spindle protein (KSP), also known as Eg5.[1][2][3][4][5][6][7][8][9][10] As a member of the quinazolinone class of compounds, this compound has demonstrated significant antitumor activity in both in vitro and in vivo models.[1][2][4][6][7] Its mechanism of action, which involves the induction of mitotic arrest and the formation of monopolar spindles, makes it a compelling candidate for cancer therapy.[2][3][4][5][6][7][8][10] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and biological activity of this compound, along with detailed experimental protocols for its characterization.

Introduction

The kinesin spindle protein (KSP), a member of the kinesin-5 family, is a crucial motor protein for the proper formation of the bipolar mitotic spindle during cell division.[2][4][6][7] Its inhibition leads to mitotic arrest and subsequent apoptosis in proliferating cells, making it an attractive target for anticancer drug development.[11] this compound emerged from a screening of small synthetic organic compounds and was identified as a potent inhibitor of KSP's ATPase activity.[2][6][7][12]

Chemical Properties of this compound

PropertyValue
IUPAC Name N-[1-(3-Benzyl-7-chloro-4-oxo-3,4-dihydroquinazolin-2-yl)propyl]-4-bromo-N-[3-(dimethylamino)propyl]benzamide
CAS Number 336115-72-1
Molecular Formula C30H32BrClN4O2
Molecular Weight 595.96 g/mol

Synthesis of this compound

The synthesis of this compound involves a multi-step process culminating in the coupling of a quinazolinone core with a substituted benzamide moiety. While a detailed, proprietary synthesis protocol is not publicly available, a general synthetic strategy can be outlined based on established quinazolinone synthesis methodologies.[1]

A plausible synthetic route involves the initial construction of the 3-benzyl-7-chloro-quinazolin-4(3H)-one core. This can be achieved through the condensation of the appropriately substituted anthranilic acid with an acyl chloride, followed by cyclization.[1] The 2-propyl side chain can then be introduced via nucleophilic substitution or a Grignard reaction.[5] Separately, the 4-bromo-N-(3-(dimethylamino)propyl)benzamide portion is synthesized. Finally, these two key intermediates are coupled to yield this compound.[5]

G cluster_synthesis General Synthetic Pathway for this compound A Substituted Anthranilic Acid C Benzoxazinone Intermediate A->C Condensation B Acyl Chloride B->C D 3-Benzyl-7-chloro-quinazolin-4(3H)-one C->D Cyclization E Introduction of 2-propyl side chain D->E F Quinazolinone Intermediate E->F H Final Coupling F->H G 4-Bromo-N-(3-(dimethylamino)propyl)benzamide Synthesis G->H I This compound H->I

A generalized synthetic workflow for this compound.

Mechanism of Action

This compound functions as a potent and specific allosteric inhibitor of the KSP motor domain's ATPase activity.[2][6][7][9][10] This inhibition is highly specific, as demonstrated by its lack of activity against other kinesins.[2][6][7] The inhibition of KSP's ATPase activity prevents the hydrolysis of ATP, which is essential for the motor function of KSP in pushing the spindle poles apart. This leads to a failure in centrosome separation and the formation of a characteristic monopolar mitotic spindle, ultimately causing cell cycle arrest in mitosis.[2][3][4][6][7][8]

G cluster_moa Mechanism of Action of this compound This compound This compound KSP Kinesin Spindle Protein (KSP) This compound->KSP Allosteric Binding ATPase ATPase Activity This compound->ATPase Inhibits KSP->ATPase ATP_hydrolysis ATP Hydrolysis ATPase->ATP_hydrolysis Monopolar_Spindle Monopolar Spindle Formation ATPase->Monopolar_Spindle Spindle_Poles Spindle Pole Separation ATP_hydrolysis->Spindle_Poles Powers Bipolar_Spindle Bipolar Spindle Formation Spindle_Poles->Bipolar_Spindle Mitosis Mitotic Progression Bipolar_Spindle->Mitosis Mitotic_Arrest Mitotic Arrest Monopolar_Spindle->Mitotic_Arrest

Signaling pathway of this compound's inhibitory action.

Biological Activity

In Vitro Activity

This compound demonstrates potent inhibitory activity against the ATPase activity of KSP and robust anti-proliferative effects across a range of human tumor cell lines.

Table 1: In Vitro Inhibitory Activity of this compound

ParameterValueReference
KSP ATPase Activity (Ki) 12 nM[2][6][7][9][10][12]
Mean Growth Inhibitory Activity (12 cell lines) 364 nM[2]

Table 2: Growth Inhibitory Activity of this compound in Human Tumor Cell Lines

Cell LineTumor TypeGrowth Inhibition (IC50/GI50)Reference
SKOV3 Ovarian CarcinomaNot explicitly stated, but used in xenograft[2][6]
NCI/ADR-RES Multidrug-ResistantActive (within 5-fold of mean)[2]
HCT-15 Multidrug-ResistantActive (within 5-fold of mean)[2]
A2780ADR Multidrug-ResistantActive (within 5-fold of mean)[2]
A549 Lung CarcinomaGI50 > this compound for novel compounds[11]
AGS Stomach CarcinomaGI50 > this compound for novel compounds[11]

Note: Specific IC50/GI50 values for many cell lines are not detailed in the provided search results, but the compound showed consistent activity across a panel of twelve lines.

In Vivo Antitumor Activity

In preclinical xenograft models, this compound has demonstrated significant antitumor activity, comparable or superior to the standard chemotherapeutic agent, paclitaxel.[2][3][4][6][7][8]

Table 3: In Vivo Antitumor Efficacy of this compound in a Human Ovarian Carcinoma (SKOV3) Xenograft Model

Treatment GroupDoseScheduleTumor Growth Inhibition (%)Reference
This compound 25 mg/kgDaily for 5 days71[2][6]
This compound 50 mg/kgDaily for 5 daysNot specified, MTD[2][6]
Paclitaxel 20 mg/kgNot specified, MTD73[2]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize this compound, based on standard laboratory procedures.

KSP ATPase Activity Assay

This assay measures the ability of this compound to inhibit the microtubule-stimulated ATPase activity of the KSP motor domain.

G cluster_workflow KSP ATPase Activity Assay Workflow A Prepare reaction mix: - KSP motor domain - Microtubules - ATP B Add varying concentrations of this compound A->B C Incubate at 37°C B->C D Stop reaction C->D E Measure inorganic phosphate (Pi) release D->E F Calculate Ki value E->F

Workflow for determining KSP ATPase inhibition.

Protocol:

  • Reagents: Purified recombinant KSP motor domain, polymerized microtubules, ATP, and a malachite green-based phosphate detection reagent.[13]

  • Procedure:

    • In a 96-well plate, combine the KSP motor domain, microtubules, and varying concentrations of this compound in an appropriate assay buffer.

    • Initiate the reaction by adding ATP.

    • Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).

    • Stop the reaction and measure the amount of inorganic phosphate released using a malachite green reagent.

    • Read the absorbance at approximately 620 nm.

  • Data Analysis: Determine the concentration of this compound that inhibits 50% of the ATPase activity (IC50) and subsequently calculate the inhibition constant (Ki).

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the effect of this compound on cell cycle progression.

Protocol:

  • Cell Culture: Plate tumor cells (e.g., HeLa) and allow them to adhere.

  • Treatment: Treat the cells with this compound (e.g., 1 µM) or vehicle control for various time points (e.g., 24, 48, 72 hours).[2]

  • Cell Harvest and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

  • Staining: Resuspend the fixed cells in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.[14][15][16]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the DNA content of individual cells.

  • Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells with 4N DNA content is indicative of mitotic arrest.[2]

Immunofluorescence Microscopy for Mitotic Arrest

This technique visualizes the cellular effects of this compound, specifically the formation of monopolar spindles.

Protocol:

  • Cell Culture and Treatment: Grow cells (e.g., HeLa) on coverslips and treat with this compound (e.g., 1 µM) for 24 hours.[2]

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent like Triton X-100.[17][18]

  • Immunostaining:

    • Block non-specific binding sites with a blocking buffer (e.g., BSA in PBS).

    • Incubate with a primary antibody against α-tubulin to visualize microtubules.

    • Wash and incubate with a fluorescently labeled secondary antibody.

    • Counterstain the DNA with a dye such as DAPI or Hoechst.[11]

  • Imaging: Mount the coverslips and visualize the cells using a fluorescence microscope.

  • Analysis: Examine the morphology of the mitotic spindles. Cells treated with this compound are expected to exhibit a monopolar spindle phenotype, characterized by a radial array of microtubules surrounding unseparated centrosomes.[2]

In Vivo Antitumor Activity in Xenograft Models

This experiment assesses the efficacy of this compound in a living organism.

Protocol:

  • Animal Model: Use immunodeficient mice (e.g., nude mice).

  • Tumor Implantation: Subcutaneously implant human tumor cells (e.g., SKOV3) into the flanks of the mice.[2][6]

  • Treatment: Once the tumors reach a palpable size, randomize the mice into treatment and control groups. Administer this compound, a positive control (e.g., paclitaxel), and a vehicle control via an appropriate route (e.g., intraperitoneally).[2][6]

  • Monitoring: Measure tumor volume and mouse body weight regularly throughout the study.

  • Endpoint: Euthanize the mice when the tumors in the control group reach a predetermined size.

  • Data Analysis: Calculate the tumor growth inhibition for each treatment group compared to the vehicle control.

Conclusion

This compound is a potent and specific inhibitor of KSP with significant antitumor activity. Its distinct mechanism of action, involving the induction of mitotic arrest through the formation of monopolar spindles, positions it as a promising candidate for further development as an anticancer therapeutic. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the study and potential clinical application of this compound and other KSP inhibitors.

References

Allosteric Inhibition of KSP by CK0106023: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Kinesin Spindle Protein (KSP), also known as Eg5 or KIF11, is a crucial motor protein in the process of cell division. It plays an essential role in the formation of a bipolar mitotic spindle, which is necessary for the proper segregation of chromosomes into daughter cells. The inhibition of KSP leads to mitotic arrest and subsequent cell death, making it an attractive target for cancer therapy. CK0106023 is a potent and specific allosteric inhibitor of KSP that has demonstrated significant antitumor activity. This technical guide provides an in-depth overview of the allosteric inhibition of KSP by this compound, including its mechanism of action, quantitative data, and detailed experimental protocols.

Mechanism of Action

This compound acts as an allosteric inhibitor of the KSP motor domain's ATPase activity.[1] Unlike competitive inhibitors that bind to the ATP-binding site, this compound binds to a distinct site on the KSP-ADP complex. This binding event slows the release of ADP from the active site, which is a rate-limiting step in the KSP catalytic cycle. The mechanism is uncompetitive with respect to ATP and noncompetitive with microtubules. By locking KSP in an ADP-bound state, this compound effectively halts the motor protein's movement along microtubules, leading to the formation of characteristic monopolar spindles, mitotic arrest, and ultimately, apoptosis in proliferating cancer cells.[1]

KSP/Eg5 Signaling Pathway in Mitosis

The following diagram illustrates the role of KSP in the formation of the mitotic spindle and the point of intervention by this compound.

KSP_Pathway cluster_prophase Prophase cluster_prometaphase Prometaphase cluster_metaphase Metaphase cluster_inhibition Inhibition by this compound Duplicated_Centrosomes Duplicated Centrosomes Microtubule_Nucleation Microtubule Nucleation Duplicated_Centrosomes->Microtubule_Nucleation KSP KSP (Eg5) Motor Protein Microtubule_Sliding Anti-parallel Microtubule Sliding KSP->Microtubule_Sliding Monopolar_Spindle Monopolar Spindle Formation KSP->Monopolar_Spindle Spindle_Pole_Separation Spindle Pole Separation Microtubule_Sliding->Spindle_Pole_Separation Bipolar_Spindle Bipolar Spindle Formation Spindle_Pole_Separation->Bipolar_Spindle Chromosome_Alignment Chromosome Alignment at Metaphase Plate Bipolar_Spindle->Chromosome_Alignment This compound This compound This compound->KSP Allosteric Inhibition Mitotic_Arrest Mitotic Arrest Monopolar_Spindle->Mitotic_Arrest

Caption: Role of KSP in mitosis and its inhibition by this compound.

Quantitative Data

This compound is a highly potent inhibitor of KSP with a Ki value of 12 nM.[1] The following tables summarize the in vitro and in vivo efficacy of this compound.

Table 1: In Vitro Growth Inhibition by this compound
Cell LineCancer TypeGI50 (nM)
HCT-15Colon Carcinoma364
NCI/ADR-RESOvarian Carcinoma364
A2780ADROvarian Carcinoma364
Mean GI50364

Data extracted from Sakowicz et al., 2004. The original study tested a broader panel of cell lines, and the mean GI50 is reported here.

Table 2: In Vivo Antitumor Activity of this compound in a Xenograft Model
Treatment GroupDose (mg/kg)ScheduleTumor Growth Inhibition (%)
Vehicle Control-qd x 50
This compound25qd x 5Not specified
This compound50qd x 5Significant (Comparable to Paclitaxel)
Paclitaxel20qd x 5Significant

Data extracted from Sakowicz et al., 2004. The study reported that this compound exhibited antitumor activity comparable to or exceeding that of paclitaxel.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

KSP Motor Domain ATPase Assay

This assay measures the rate of ATP hydrolysis by the KSP motor domain in the presence and absence of this compound.

Workflow Diagram:

ATPase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - KSP Motor Domain - Microtubules - this compound dilutions - Reaction Buffer - ATP Start->Prepare_Reagents Incubate_KSP_Inhibitor Pre-incubate KSP motor domain with this compound or DMSO (control) Prepare_Reagents->Incubate_KSP_Inhibitor Initiate_Reaction Initiate reaction by adding ATP and microtubules Incubate_KSP_Inhibitor->Initiate_Reaction Incubate_Reaction Incubate at 37°C Initiate_Reaction->Incubate_Reaction Measure_Pi Measure inorganic phosphate (Pi) release (e.g., malachite green assay) Incubate_Reaction->Measure_Pi Analyze_Data Analyze data to determine ATPase activity and calculate Ki Measure_Pi->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for the KSP ATPase assay.

Detailed Protocol:

  • Reagents:

    • Recombinant human KSP motor domain.

    • Taxol-stabilized microtubules.

    • This compound stock solution in DMSO.

    • Reaction Buffer: 20 mM PIPES (pH 6.8), 5 mM MgCl2, 1 mM EGTA, 1 mM DTT, and 10 µM taxol.

    • ATP solution.

    • Malachite green reagent for phosphate detection.

  • Procedure:

    • Prepare serial dilutions of this compound in reaction buffer.

    • In a 96-well plate, add the KSP motor domain to each well.

    • Add the this compound dilutions or DMSO (vehicle control) to the respective wells and pre-incubate for 10 minutes at room temperature.

    • To initiate the reaction, add a mixture of microtubules and ATP to each well.

    • Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

    • Stop the reaction and measure the amount of inorganic phosphate released using a malachite green-based colorimetric assay.

    • Determine the ATPase activity and calculate the Ki for this compound from dose-response curves.

Cell Growth Inhibition Assay

This assay determines the concentration of this compound required to inhibit the growth of various cancer cell lines by 50% (GI50).

Detailed Protocol:

  • Cell Lines and Culture:

    • A panel of human cancer cell lines (e.g., HCT-15, NCI/ADR-RES, A2780ADR).

    • Maintain cells in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Procedure:

    • Seed cells in 96-well plates at a predetermined density and allow them to attach overnight.

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the overnight culture medium and add the medium containing the this compound dilutions or vehicle control to the cells.

    • Incubate the plates for a specified period (e.g., 72 hours).

    • Assess cell viability using a suitable method, such as the MTT or crystal violet assay.

    • Calculate the percentage of growth inhibition relative to the vehicle-treated control cells.

    • Determine the GI50 value by plotting the percentage of growth inhibition against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Antitumor Efficacy in a Xenograft Model

This study evaluates the antitumor activity of this compound in a mouse model bearing human tumor xenografts.

Workflow Diagram:

InVivo_Workflow Start Start Tumor_Implantation Implant human tumor cells subcutaneously into nude mice Start->Tumor_Implantation Tumor_Growth Allow tumors to grow to a palpable size Tumor_Implantation->Tumor_Growth Randomization Randomize mice into treatment groups Tumor_Growth->Randomization Treatment Administer this compound, vehicle control, or positive control (e.g., Paclitaxel) Randomization->Treatment Monitoring Monitor tumor volume and body weight regularly Treatment->Monitoring Endpoint Euthanize mice at study endpoint and excise tumors for analysis Monitoring->Endpoint Data_Analysis Analyze tumor growth inhibition and other relevant parameters Endpoint->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for in vivo xenograft studies.

Detailed Protocol:

  • Animal Model:

    • Use immunodeficient mice (e.g., nude mice).

    • House animals in a pathogen-free environment and provide food and water ad libitum.

  • Procedure:

    • Implant a suspension of human tumor cells (e.g., HCT-15) subcutaneously into the flank of each mouse.

    • Allow the tumors to grow to a predetermined size (e.g., 100-200 mm³).

    • Randomly assign the tumor-bearing mice to different treatment groups: vehicle control, this compound (at various doses), and a positive control (e.g., paclitaxel).

    • Administer the treatments according to a defined schedule (e.g., daily for five consecutive days) via an appropriate route (e.g., intraperitoneal injection).

    • Measure tumor dimensions with calipers and calculate tumor volume regularly throughout the study. Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study, euthanize the mice, excise the tumors, and weigh them.

    • Calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control group.

Conclusion

This compound is a potent and specific allosteric inhibitor of KSP with demonstrated antitumor activity in both in vitro and in vivo models. Its unique mechanism of action, which involves slowing ADP release from the KSP motor domain, leads to mitotic arrest and cancer cell death. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug development professionals interested in the further investigation and potential clinical application of KSP inhibitors like this compound.

References

An In-depth Technical Guide on the Stereospecificity of [Compound X] Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer

No public information could be found for a compound with the identifier "CK0106023". Therefore, the following document serves as an in-depth template to guide researchers, scientists, and drug development professionals in structuring a technical whitepaper on the stereospecificity of a chiral compound. This guide uses the placeholder "[Compound X]" and populates the required sections with illustrative data and methodologies based on established practices in the field.

Audience: Researchers, scientists, and drug development professionals.

Introduction

The three-dimensional structure of a drug molecule is a critical determinant of its pharmacological and toxicological profile. For chiral drugs, which exist as enantiomers—non-superimposable mirror images—these stereoisomers can exhibit significant differences in their biological activity. One enantiomer may be responsible for the desired therapeutic effect (the eutomer), while the other may be less active, inactive, or even contribute to undesirable side effects (the distomer).

Regulatory agencies increasingly require the development of single-enantiomer drugs to ensure optimal safety and efficacy.[1] Therefore, a thorough investigation into the stereospecificity of a new chemical entity is a fundamental aspect of modern drug development. This guide provides a comprehensive overview of the stereospecific properties of the enantiomers of [Compound X], a novel therapeutic agent. It includes a detailed examination of their differential in vitro activity, pharmacokinetic profiles, and metabolic stability, along with the experimental protocols used for their evaluation.

Data Presentation: Quantitative Analysis of [Compound X] Enantiomers

The following tables summarize the quantitative data collected for the (+) and (-) enantiomers of [Compound X].

Table 1: In Vitro Biological Activity of [Compound X] Enantiomers

EnantiomerTarget Binding Affinity (Kᵢ, nM)Functional Activity (IC₅₀, nM)Cell Viability (CC₅₀, µM) in HEK293 cells
(+)-[Compound X] 15.2 ± 1.845.5 ± 3.1> 100
(-)-[Compound X] 310.8 ± 15.6950.2 ± 50.4> 100
Racemic [Compound X] 85.3 ± 7.2210.1 ± 18.9> 100

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Stereoselective Pharmacokinetic Parameters of [Compound X] in Sprague-Dawley Rats (5 mg/kg, intravenous)

EnantiomerCₘₐₓ (ng/mL)AUC₀₋ₜ (ng·h/mL)Clearance (CL) (L/h/kg)t₁/₂ (h)
(+)-[Compound X] 850 ± 951275 ± 1503.9 ± 0.52.1 ± 0.3
(-)-[Compound X] 790 ± 110980 ± 1255.1 ± 0.61.5 ± 0.2

Data are presented as mean ± standard deviation (n=5 rats per group).

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Chiral HPLC Separation of [Compound X] Enantiomers

This protocol outlines the method for resolving the racemic [Compound X] into its individual enantiomers.[1][2][3][4][5]

  • System: High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

  • Chiral Stationary Phase (CSP): Chiralpak® IA column (amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel).

  • Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA) (80:20, v/v) with 0.1% diethylamine for basic compounds or 0.1% trifluoroacetic acid for acidic compounds.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV absorbance at 254 nm.

  • Sample Preparation: Dissolve racemic [Compound X] and isolated enantiomer standards in the mobile phase to a final concentration of 1 mg/mL.

  • Injection Volume: 10 µL.

  • Procedure:

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject a blank (mobile phase) to ensure no interfering peaks are present.

    • Inject the racemic standard to determine the retention times and resolution of the (+) and (-) enantiomers.

    • Inject the prepared samples for analysis. Enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers.

Stereoselective Pharmacokinetic Study in Rats

This protocol describes the in vivo study to determine the pharmacokinetic properties of each enantiomer.[6][7][8][9][10]

  • Animals: Male Sprague-Dawley rats (n=5 per group), 8-10 weeks old.

  • Dosing: Administer 5 mg/kg of racemic [Compound X] intravenously via the tail vein.

  • Blood Sampling: Collect blood samples (approx. 200 µL) from the saphenous vein into heparinized tubes at pre-dose (0) and at 5, 15, 30 min, and 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Preparation: Centrifuge the blood samples at 4,000 rpm for 10 minutes at 4°C. Harvest the plasma and store it at -80°C until analysis.

  • Sample Analysis:

    • Plasma samples are subjected to protein precipitation with acetonitrile containing an internal standard.

    • After centrifugation, the supernatant is analyzed using a validated LC-MS/MS method with a chiral column as described in Protocol 3.1 to quantify the concentration of each enantiomer.

  • Pharmacokinetic Analysis: The plasma concentration-time data for each enantiomer are analyzed using non-compartmental analysis to determine key parameters such as Cₘₐₓ, AUC, clearance (CL), and half-life (t₁/₂).

In Vitro Metabolism Assay using Human Liver Microsomes

This assay assesses the metabolic stability of each enantiomer.[11][12][13][14]

  • Materials: Pooled human liver microsomes (HLM), NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), 100 mM phosphate buffer (pH 7.4).

  • Incubation Mixture:

    • Phosphate buffer (100 mM, pH 7.4)

    • HLM (final protein concentration 0.5 mg/mL)

    • [Compound X] enantiomer (final concentration 1 µM)

    • Magnesium Chloride (3.3 mM)

  • Procedure:

    • Pre-warm the incubation mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate at 37°C with gentle agitation.

    • Aliquots are taken at specified time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard.

    • Centrifuge the samples to pellet the protein.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The elimination rate constant (k) is determined from the slope of the natural log of the remaining compound versus time. This is used to calculate the half-life (t₁/₂ = 0.693/k) and intrinsic clearance (CLᵢₙₜ).

Cell Viability (CCK-8) Assay

This protocol measures the cytotoxicity of the enantiomers.[15][16][17]

  • Cell Seeding: Seed cells (e.g., HEK293) in a 96-well plate at a density of 5,000 cells/well in 100 µL of culture medium. Incubate for 24 hours (37°C, 5% CO₂).

  • Compound Addition: Add 10 µL of various concentrations of each enantiomer to the wells.

  • Incubation: Incubate the plate for an appropriate duration (e.g., 48 or 72 hours).

  • CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

  • Final Incubation: Incubate the plate for 1-4 hours until the color develops.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Calculation: Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

Visualization of Pathways and Workflows

Hypothetical Signaling Pathway for [Compound X]

The diagram below illustrates a potential signaling cascade modulated by the active enantiomer of [Compound X], which acts as an antagonist at a G-protein coupled receptor (GPCR).

G_Protein_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR Target GPCR G_Protein Gαq/11 GPCR->G_Protein Activates PLC PLC G_Protein->PLC Activates IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release PKC PKC Activation DAG->PKC Ca_Release->PKC Response Cellular Response (e.g., Gene Expression) PKC->Response CompoundX (+)-[Compound X] (Antagonist) CompoundX->GPCR Binds & Inhibits Experimental_Workflow Start Racemic [Compound X] ChiralSep Chiral HPLC Separation Start->ChiralSep InVivo In Vivo PK Study (Rat Model) Start->InVivo Racemate for PK PlusEnantiomer (+)-[Compound X] ChiralSep->PlusEnantiomer MinusEnantiomer (-)-[Compound X] ChiralSep->MinusEnantiomer InVitro In Vitro Assays (Binding, Functional, Viability) PlusEnantiomer->InVitro Metabolism Metabolic Stability (Human Liver Microsomes) PlusEnantiomer->Metabolism MinusEnantiomer->InVitro MinusEnantiomer->Metabolism DataAnalysis Data Analysis & Comparison InVitro->DataAnalysis Metabolism->DataAnalysis InVivo->DataAnalysis Conclusion Identify Eutomer & Characterize Profile DataAnalysis->Conclusion

References

Antitumor Properties of Quinazolinone Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides a comprehensive overview of the antitumor properties of quinazolinone derivatives as a class of chemical compounds. As of the latest literature search, specific experimental data and research pertaining to the derivative CK0106023 were not publicly available. The information presented herein is based on published research on other structurally related quinazolinone compounds and is intended to serve as a general guide for researchers, scientists, and drug development professionals.

Introduction to Quinazolinone Derivatives in Oncology

Quinazolinone and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities.[1] The quinazolinone scaffold, a fusion of a benzene ring and a pyrimidinone ring, serves as a versatile template for the design and synthesis of novel therapeutic agents. In the realm of oncology, numerous quinazolinone derivatives have been investigated, with several progressing to clinical use.[2] These compounds exert their anticancer effects through diverse mechanisms of action, including the inhibition of key signaling pathways, induction of programmed cell death (apoptosis), and arrest of the cell cycle.[1][3]

The structural flexibility of the quinazolinone core allows for modifications at various positions, enabling the fine-tuning of their biological activity, selectivity, and pharmacokinetic properties.[4] This has led to the development of potent inhibitors targeting specific molecular drivers of cancer, such as receptor tyrosine kinases.

Mechanisms of Antitumor Action

Quinazolinone derivatives exhibit a variety of antitumor mechanisms, primarily centered around the modulation of critical cellular processes involved in cancer progression.

  • Kinase Inhibition: A significant number of quinazolinone-based anticancer drugs function as kinase inhibitors. They are particularly effective against the epidermal growth factor receptor (EGFR) family of tyrosine kinases.[5] By blocking the ATP-binding site of these kinases, they inhibit downstream signaling pathways responsible for cell proliferation, survival, and metastasis. Several FDA-approved drugs, such as gefitinib and erlotinib, are quinazolinone derivatives that target EGFR.[2]

  • Induction of Apoptosis: Many quinazolinone compounds have been shown to induce apoptosis in cancer cells.[3] This programmed cell death is often triggered through the activation of intrinsic or extrinsic apoptotic pathways, involving the regulation of Bcl-2 family proteins and the activation of caspases.

  • Cell Cycle Arrest: The ability to halt the cell cycle is another key antitumor property of quinazolinone derivatives.[3] These compounds can cause cell cycle arrest at different phases, most commonly at the G2/M or G1 phase, thereby preventing cancer cell division and proliferation.[3]

  • Tubulin Polymerization Inhibition: Some derivatives act as microtubule-targeting agents, inhibiting tubulin polymerization, which is essential for mitotic spindle formation and cell division.[4]

  • PARP Inhibition: Certain quinazolinone derivatives have been designed to inhibit poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme crucial for DNA repair.[2] Inhibiting PARP-1 in cancer cells with existing DNA repair defects can lead to synthetic lethality.

Quantitative Data on Antitumor Activity

The in vitro cytotoxic activity of quinazolinone derivatives is commonly evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. The following tables summarize representative IC50 values for various quinazolinone derivatives from published studies.

Compound IDCancer Cell LineAssay TypeIC50 (µM)Reference
Compound 101L1210 (Leukemia)Proliferation5.8[4]
Compound 101K562 (Leukemia)Proliferation>50% inhibition at 1 µg/mL[4]
Compound 101MCF-7 (Breast)Growth Inhibition0.34[4]
Compound 101CA46 (Burkitt Lymphoma)Growth Inhibition1.0[4]
Compound 106-Cdk4 Inhibition0.47[4]
Compound 106-Microtubule Polymerization0.6[4]
Derivative 112Oral Squamous CarcinomaViabilityNot specified, but significant inhibition[4]
Compound 4Caco-2 (Colorectal)Cytotoxicity23.31 ± 0.09[6]
Compound 4HepG2 (Liver)Cytotoxicity53.29 ± 0.25[6]
Compound 4MCF-7 (Breast)Cytotoxicity72.22 ± 0.14[6]
Compound 9Caco-2 (Colorectal)Cytotoxicity73.87 ± 0.13[6]
Compound 9HepG2 (Liver)Cytotoxicity171.4 ± 0.12[6]
Compound 9MCF-7 (Breast)Cytotoxicity96.58 ± 0.17[6]
Pyrazolo-[1,5-c]quinazolinone 4iA549 (Lung)Antiproliferative17.0[7]
Pyrazolo-[1,5-c]quinazolinone 4mA549 (Lung)Antiproliferative14.2[7]
Pyrazolo-[1,5-c]quinazolinone 4nA549 (Lung)Antiproliferative18.1[7]

Experimental Protocols

MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the quinazolinone derivative and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following treatment, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[1][3] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC to label early apoptotic cells.[1][3] Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[9]

Procedure:

  • Cell Treatment: Culture and treat cells with the quinazolinone derivative for the desired time.

  • Cell Harvesting: Collect both adherent and suspension cells and wash them with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.[3]

  • Staining: Add FITC-conjugated Annexin V and PI to the cell suspension.[3]

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[3]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The different cell populations (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+) are quantified based on their fluorescence signals.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: The DNA content of a cell changes as it progresses through the cell cycle. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA. A fluorescent dye that stoichiometrically binds to DNA, such as propidium iodide (PI), is used to stain the cells.[10] The fluorescence intensity of the stained cells, measured by flow cytometry, is directly proportional to their DNA content.[10]

Procedure:

  • Cell Treatment and Harvesting: Treat cells with the test compound and harvest them at different time points.

  • Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane and preserve the cellular structure.

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).[10]

  • Incubation: Incubate the cells in the dark to allow for DNA staining.

  • Flow Cytometry Analysis: Analyze the DNA content of the stained cells using a flow cytometer. The data is typically displayed as a histogram, from which the percentage of cells in each phase of the cell cycle can be calculated.

Visualizations

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Quinazolinone Quinazolinone Derivative Quinazolinone->EGFR Inhibition

Caption: EGFR signaling pathway inhibition by quinazolinone derivatives.

experimental_workflow start Start: Cancer Cell Lines compound Treat with Quinazolinone Derivative start->compound viability MTT Assay (Cell Viability) compound->viability apoptosis Annexin V/PI Assay (Apoptosis) compound->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) compound->cell_cycle data_analysis Data Analysis (IC50, % Apoptosis, % Cell Cycle Arrest) viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis end End: Antitumor Profile data_analysis->end

Caption: In vitro anticancer activity screening workflow.

drug_development_logic synthesis Compound Synthesis & Characterization in_vitro In Vitro Screening (Cytotoxicity, Mechanism) synthesis->in_vitro hit_to_lead Hit-to-Lead Optimization (SAR Studies) in_vitro->hit_to_lead hit_to_lead->in_vitro Iterative Refinement in_vivo In Vivo Studies (Xenograft Models) hit_to_lead->in_vivo preclinical Preclinical Development (Toxicity, Pharmacokinetics) in_vivo->preclinical clinical Clinical Trials preclinical->clinical

Caption: Drug discovery and development logical flow.

References

The Critical Role of Kinesin Spindle Protein (Eg5) in the Formation of the Bipolar Spindle: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The kinesin spindle protein (KSP), also known as Eg5 or KIF11, is a crucial motor protein belonging to the kinesin-5 family. It plays an indispensable role in the establishment and maintenance of the bipolar mitotic spindle, a fundamental process for accurate chromosome segregation during cell division. As a plus-end-directed homotetrameric motor, Eg5 is responsible for generating the outward force required to separate the spindle poles. This is achieved by crosslinking and sliding antiparallel microtubules. Given its essential function in mitosis, Eg5 has emerged as a significant target for the development of anticancer therapeutics. This technical guide provides an in-depth overview of the core functions of Eg5 in bipolar spindle formation, its regulatory mechanisms, and key experimental protocols used to study its activity. Furthermore, it presents quantitative data on Eg5's motor properties and the effects of its inhibitors, offering a valuable resource for researchers in cell biology and drug discovery.

Mechanism of Action of Eg5 in Bipolar Spindle Formation

Eg5 functions as a homotetramer, a structure that is essential for its ability to crosslink and slide microtubules.[1] Each end of the bipolar motor protein contains two motor domains that can bind to different microtubules. By moving towards the plus-ends of these microtubules, Eg5 effectively pushes the microtubules apart.[2][3] This action generates an outward force that is critical for the separation of the centrosomes and the establishment of a bipolar spindle.[4] Inhibition or depletion of Eg5 leads to the formation of monopolar spindles, where the duplicated centrosomes fail to separate, resulting in mitotic arrest and often, apoptosis.[5][6][7][8] This phenotype underscores the essential role of Eg5 in generating the outward forces that counterbalance the inward-pulling forces exerted by other motor proteins like dynein.

Regulation of Eg5 Activity

The function of Eg5 is tightly regulated throughout the cell cycle to ensure the timely and accurate formation of the mitotic spindle. This regulation occurs through post-translational modifications, primarily phosphorylation, and through interactions with other proteins.

Phosphorylation by Cdk1

Phosphorylation of Eg5 by Cyclin-dependent kinase 1 (Cdk1) at a conserved threonine residue (T937 in Xenopus Eg5) in its C-terminal tail is a key regulatory event.[9][10][11] This phosphorylation does not significantly alter the motor's velocity but substantially increases its affinity for microtubules.[9][10][11] This enhanced binding is crucial for the localization of Eg5 to the mitotic spindle during mitosis, ensuring that a sufficient concentration of the motor is present to drive spindle pole separation.[9][10][11]

Interaction with TPX2

Targeting protein for Xenopus kinesin-like protein 2 (TPX2) is another critical regulator of Eg5. TPX2 can inhibit the velocity of Eg5-dependent microtubule gliding.[5][6] This inhibition is thought to occur through two mechanisms: TPX2 can act as a physical roadblock on the microtubule and it can also directly interact with Eg5 to modulate its activity.[5][6] This regulatory interaction is important for the proper localization and function of Eg5 within the mitotic spindle.[12]

Quantitative Data on Eg5 Function and Inhibition

The study of Eg5 has generated a wealth of quantitative data that is essential for understanding its mechanochemical properties and for the development of effective inhibitors.

Table 1: Kinetic Parameters of Human Eg5 Motor Domains
Eg5 Constructkcat (s⁻¹)K₁/₂,Mt (µM)Km,ATP (µM)Reference
Eg5-3675.50.725[13]
Eg5-4372.94.519[13]
Table 2: Motor Velocity of Eg5
ConditionVelocity (nm/s)Reference
Eg5-EGFP in mammalian cell extracts14[5][6]
Full-length Eg5 on microtubule bundles26[14]
Eg5 tetramers in gliding-filament assays10-40[2]
Table 3: Effect of Cdk1 Phosphorylation on Xenopus Eg5
ParameterUnphosphorylated Eg5Cdk1-phosphorylated Eg5Reference
Microtubule Gliding VelocityNot significantly differentNot significantly different[9][10][11]
Microtubule BindingLower affinityHigher affinity[9][10][11]
Table 4: IC₅₀ Values of Eg5 Inhibitors
InhibitorAssay ConditionIC₅₀Reference
MonastrolEg5 ATPase activity5.2 µM[15]
MonastrolMotility assay (Xenopus Eg5)14 µM[16]
STLCMitotic arrest in HeLa cells700 nM[8][17]
STLCInhibition of microtubule-activated ATPase activity140 nM[8][17]
IspinesibAntitumor activity in pancreatic cancer PDX modelSignificant tumor reduction[18]
Table 5: Effect of Eg5 Inhibition on Spindle Length
Cell LineInhibitorEffect on Spindle LengthReference
HeLaSTLC (1 µM)Increase in monopolar spindles[19]
HeLaDimethylenastron (1 µM)Increase in monopolar spindles[19]
RPE-1STLC69 ± 9% spindle collapse[1]
Human cellsKIF4A depletion + EG5 inhibitionBlocked spindle elongation[14]

Experimental Protocols

Detailed methodologies are crucial for the accurate study of Eg5 function. The following sections provide outlines for key experimental procedures.

Microtubule Gliding Assay

This assay is used to measure the velocity of microtubule movement driven by surface-adsorbed Eg5 motors.

Protocol Outline:

  • Chamber Preparation: Construct a flow chamber using a glass slide and a coverslip.

  • Motor Adsorption: Introduce a solution of purified Eg5 protein into the chamber and incubate to allow the motors to adsorb to the glass surface.

  • Blocking: Add a solution of casein to block non-specific binding sites on the surface.

  • Microtubule Addition: Introduce a solution of fluorescently labeled, taxol-stabilized microtubules into the chamber.

  • Motility Initiation: Add ATP-containing motility buffer to initiate microtubule gliding.

  • Data Acquisition: Visualize and record microtubule movement using fluorescence microscopy. Analyze the videos to determine the average gliding velocity.

Buffer Composition (Example):

  • Buffer L: 20 mM HEPES (pH 7.2), 1 mM EGTA, 2 mM MgCl₂, 50 mM potassium acetate, 0.2 mg/mL casein, 1 mM DTT.[20]

Eg5 ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by Eg5, which is a direct measure of its enzymatic activity. The malachite green assay is a common colorimetric method for this purpose.

Protocol Outline:

  • Reaction Setup: Prepare reaction mixtures containing purified Eg5, microtubules (for microtubule-activated activity), and the appropriate buffer in a 96-well plate.

  • Reaction Initiation: Add ATP to initiate the hydrolysis reaction.

  • Reaction Termination and Color Development: After a defined incubation period, stop the reaction and add the malachite green reagent. This reagent forms a colored complex with the inorganic phosphate released during ATP hydrolysis.

  • Measurement: Measure the absorbance of the colored product at ~630 nm using a plate reader.

  • Data Analysis: Calculate the amount of phosphate released based on a standard curve and determine the ATPase activity (rate of ATP hydrolysis).

Buffer Composition (Example):

  • ATPase Buffer: 20 mM Hepes (pH 7.2), 5 mM magnesium acetate, 0.1 mM EDTA, 0.1 mM EGTA, 50 mM potassium acetate, 1 mM dithiothreitol, 5% sucrose.[21]

Immunofluorescence Microscopy for Eg5 Localization

This technique is used to visualize the subcellular localization of Eg5 and the morphology of the mitotic spindle.

Protocol Outline:

  • Cell Culture and Fixation: Culture cells on coverslips and fix them using an appropriate method (e.g., methanol or formaldehyde).

  • Permeabilization: Treat the fixed cells with a detergent (e.g., Triton X-100) to permeabilize the cell membranes.

  • Blocking: Incubate the cells with a blocking solution (e.g., bovine serum albumin or normal serum) to reduce non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the cells with a primary antibody specific for Eg5 and another primary antibody for a spindle marker (e.g., α-tubulin).

  • Secondary Antibody Incubation: Incubate the cells with fluorescently labeled secondary antibodies that recognize the primary antibodies.

  • DNA Staining and Mounting: Stain the cellular DNA with a fluorescent dye (e.g., DAPI) and mount the coverslips on glass slides.

  • Imaging: Visualize the stained cells using a fluorescence microscope.

Co-Immunoprecipitation (Co-IP)

Co-IP is used to identify proteins that interact with Eg5 in a cellular context.

Protocol Outline:

  • Cell Lysis: Lyse cells under non-denaturing conditions to preserve protein-protein interactions.

  • Pre-clearing: Incubate the cell lysate with beads to remove proteins that non-specifically bind to the beads.

  • Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific for Eg5.

  • Immune Complex Capture: Add protein A/G beads to the lysate to capture the antibody-Eg5-interacting protein complexes.

  • Washing: Wash the beads several times to remove non-specifically bound proteins.

  • Elution: Elute the protein complexes from the beads.

  • Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against suspected interacting partners, or by mass spectrometry for unbiased identification of interacting proteins.

Visualizations

Signaling Pathways and Logical Relationships

Eg5_Regulation cluster_regulation Regulation of Eg5 Activity Cdk1 Cdk1 Eg5 Eg5 Cdk1->Eg5 Phosphorylates (T937) TPX2 TPX2 TPX2->Eg5 Interacts with & Inhibits MotorActivity Modulated Motor Activity TPX2->MotorActivity MicrotubuleBinding Increased Microtubule Binding Affinity Eg5->MicrotubuleBinding SpindleLocalization Localization to Mitotic Spindle MicrotubuleBinding->SpindleLocalization BipolarSpindle Bipolar Spindle Formation SpindleLocalization->BipolarSpindle MotorActivity->BipolarSpindle

Caption: Regulation of Eg5 activity by Cdk1 and TPX2.

Experimental Workflows

Microtubule_Gliding_Assay cluster_workflow Microtubule Gliding Assay Workflow Start Start PrepChamber Prepare Flow Chamber Start->PrepChamber AdsorbMotor Adsorb Eg5 Motors PrepChamber->AdsorbMotor BlockSurface Block with Casein AdsorbMotor->BlockSurface AddMTs Add Fluorescent Microtubules BlockSurface->AddMTs InitiateMotility Add ATP Buffer AddMTs->InitiateMotility Record Record Movement via Fluorescence Microscopy InitiateMotility->Record Analyze Analyze Velocity Record->Analyze

Caption: Workflow for the in vitro microtubule gliding assay.

ATPase_Assay_Workflow cluster_workflow Eg5 ATPase Activity Assay Workflow (Malachite Green) Start Start SetupReaction Setup Reaction: Eg5, Microtubules, Buffer Start->SetupReaction Initiate Initiate with ATP SetupReaction->Initiate Incubate Incubate Initiate->Incubate Terminate Terminate & Add Malachite Green Reagent Incubate->Terminate Measure Measure Absorbance at ~630 nm Terminate->Measure Analyze Calculate ATPase Activity Measure->Analyze

Caption: Workflow for the Eg5 ATPase activity assay.

Conclusion

KSP/Eg5 is a fundamental component of the mitotic machinery, and its role in establishing the bipolar spindle is well-established. The development of specific inhibitors targeting Eg5 has provided powerful tools to dissect the mechanics of mitosis and has opened new avenues for cancer therapy. This technical guide has summarized the core functions of Eg5, its regulation, and provided key quantitative data and experimental protocols. A thorough understanding of Eg5's mechanism and regulation is paramount for the continued development of novel therapeutics that can effectively and safely target mitotic processes in proliferative diseases. The provided methodologies and data serve as a valuable resource for researchers aiming to further elucidate the intricate role of Eg5 in cell division and to advance the development of next-generation antimitotic agents.

References

The Kinesin Spindle Protein Inhibitor CK0106023: A Technical Overview of its Impact on Cell Cycle Progression

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of CK0106023, a potent and specific allosteric inhibitor of the Kinesin Spindle Protein (KSP), also known as Eg5 or KIF11. This compound has demonstrated significant antitumor activity by disrupting a critical phase of the cell cycle, leading to mitotic arrest and subsequent cell death in proliferating cancer cells. This document summarizes the key findings, presents quantitative data, outlines experimental methodologies, and visualizes the underlying mechanisms of action.

Core Mechanism of Action: Induction of Mitotic Arrest

This compound exerts its effect on cell cycle progression by specifically targeting KSP, a motor protein essential for the formation of a bipolar mitotic spindle during the M phase of the cell cycle.[1][2] Inhibition of KSP's ATPase activity prevents the proper separation of centrosomes, resulting in the formation of characteristic monopolar spindles, also referred to as monoasters.[1][3] This aberrant spindle formation activates the spindle assembly checkpoint, leading to a prolonged arrest in mitosis.[4] If the cell is unable to resolve this mitotic arrest, it ultimately undergoes apoptosis, or programmed cell death.[4]

The inhibitory action of this compound is highly specific to KSP. Studies have shown that it does not significantly affect other kinesins, nor does it interfere with tubulin polymerization dynamics, a mechanism common to other classes of antimitotic agents like taxanes.[1]

Quantitative Data Summary

The following tables summarize the quantitative data regarding the inhibitory activity and cellular effects of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

ParameterValueReference
KSP ATPase Inhibition (Ki)12 nM[1][2]

Table 2: Growth Inhibition (GI50) of this compound in Human Tumor Cell Lines

Cell LineCancer TypeGI50 (nM)Reference
HCT-116Colon Carcinoma10[1]
A549Lung Carcinoma14[1]
N87Gastric Carcinoma12[1]
MDA-MB-231Breast Carcinoma11[1]
PC-3Prostate Carcinoma13[1]

Signaling and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the signaling pathway affected by this compound and a typical experimental workflow for its evaluation.

Signaling Pathway of KSP Inhibition

KSP_Inhibition_Pathway cluster_cell_cycle Cell Cycle Progression cluster_intervention Intervention cluster_mechanism Mechanism of Action Prophase Prophase Metaphase Metaphase Prophase->Metaphase KSP KSP (Kinesin Spindle Protein) Anaphase Anaphase Metaphase->Anaphase Telophase Telophase Anaphase->Telophase This compound This compound This compound->KSP Inhibits Centrosome_Separation Centrosome Separation KSP->Centrosome_Separation Mitotic_Arrest Mitotic Arrest (Monoaster Formation) KSP->Mitotic_Arrest Dysfunction leads to Bipolar_Spindle Bipolar Spindle Formation Centrosome_Separation->Bipolar_Spindle Bipolar_Spindle->Metaphase Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Signaling pathway of this compound-mediated KSP inhibition and its downstream effects on the cell cycle.

Experimental Workflow for Evaluating this compound

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_biochemical Biochemical Assays cluster_invivo In Vivo Studies Cell_Culture Tumor Cell Line Culture Treatment Treatment with this compound Cell_Culture->Treatment Cell_Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Treatment->Cell_Viability Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle_Analysis Immunofluorescence Immunofluorescence Microscopy (Spindle Staining) Treatment->Immunofluorescence KSP_ATPase_Assay KSP ATPase Activity Assay Xenograft_Model Tumor Xenograft Model in Mice Drug_Administration This compound Administration Xenograft_Model->Drug_Administration Tumor_Measurement Tumor Volume Measurement Drug_Administration->Tumor_Measurement Histology Histological Analysis of Tumors Tumor_Measurement->Histology

Caption: A typical experimental workflow for the preclinical evaluation of this compound's effect on cancer cells.

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to characterize the effects of this compound on cell cycle progression. Specific details may vary based on the cell line and experimental setup.

Cell Culture and Drug Treatment
  • Cell Lines: Human tumor cell lines (e.g., HCT-116, A549, MDA-MB-231) are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • Plating: Cells are seeded in multi-well plates at a density that allows for logarithmic growth during the experimental period.

  • Treatment: A stock solution of this compound in a suitable solvent (e.g., DMSO) is diluted to the desired final concentrations in the culture medium. The final solvent concentration should be kept constant across all treatments, including the vehicle control.

  • Incubation: Cells are incubated with the compound for a specified duration (e.g., 24, 48, or 72 hours) before analysis.

Cell Viability Assay (MTT Assay)
  • Reagent Preparation: Prepare a stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

  • Incubation with MTT: After the drug treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 value.

Cell Cycle Analysis by Flow Cytometry
  • Cell Harvesting: After treatment, harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells in cold 70% ethanol while vortexing gently and store at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the DNA content of each cell.

  • Data Analysis: Use cell cycle analysis software to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M). An accumulation of cells in the G2/M phase is indicative of mitotic arrest.

Immunofluorescence Microscopy for Spindle Analysis
  • Cell Seeding: Seed cells on glass coverslips in a multi-well plate and allow them to adhere.

  • Treatment: Treat the cells with this compound as described above.

  • Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) and permeabilize with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).

  • Immunostaining:

    • Block non-specific binding with a blocking buffer (e.g., PBS with bovine serum albumin).

    • Incubate with a primary antibody against α-tubulin to visualize microtubules.

    • Wash and incubate with a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with a DNA dye (e.g., DAPI).

  • Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

  • Analysis: Examine the morphology of the mitotic spindles. Cells treated with this compound are expected to exhibit monopolar spindles.

Conclusion

This compound is a specific and potent inhibitor of KSP that effectively induces mitotic arrest in cancer cells by preventing the formation of a bipolar spindle. This leads to a halt in cell cycle progression at the M phase and subsequent apoptosis. The data and methodologies presented in this guide provide a comprehensive overview for researchers and drug development professionals interested in the therapeutic potential of targeting KSP for cancer treatment. The high specificity of this compound for KSP makes it a valuable tool for studying the intricacies of mitosis and a promising candidate for further preclinical and clinical investigation.

References

Methodological & Application

Application Notes and Protocols for In Vitro Cell Line Treatment with Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "CK0106023" could not be specifically identified in publicly available scientific literature. The following application notes and protocols are provided as a general template for the in vitro evaluation of a novel anticancer agent, using a hypothetical compound, referred to herein as "Compound X," which is assumed to act as a ROS-modulating agent. The methodologies are based on common practices in cancer cell line research.

Introduction

The in vitro assessment of novel therapeutic compounds is a critical first step in the drug discovery pipeline. This document provides a detailed protocol for the treatment of cancer cell lines with a hypothetical novel anticancer agent, Compound X. The protocols outlined below cover key assays for evaluating cytotoxic and anti-proliferative effects, including the determination of IC50 values and the assessment of long-term colony formation ability. These experiments are fundamental for characterizing the anticancer potential of new chemical entities.

Data Presentation

Table 1: Cytotoxicity of Compound X in Human Cancer Cell Lines
Cell LineCancer TypeIC50 (µM) after 72h Treatment
A549Lung Carcinoma1.5 ± 0.2
DLD1Colorectal Adenocarcinoma2.1 ± 0.3
Panc1Pancreatic Carcinoma1.8 ± 0.2
MCF7Breast Adenocarcinoma3.5 ± 0.4
PC3Prostate Adenocarcinoma2.8 ± 0.3

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

Cell Culture and Maintenance

A variety of human cancer cell lines can be used to evaluate the efficacy of Compound X.[1] Standard cell culture techniques should be employed to ensure the health and viability of the cells.

  • Cell Lines: A549 (Lung), DLD1 (Colon), Panc1 (Pancreas), and other relevant lines.

  • Culture Medium: Use the recommended medium for each cell line (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

  • Subculture: Passage cells upon reaching 80-90% confluency to maintain exponential growth.

Cell Proliferation Assay (MTS Assay)

The MTS assay is a colorimetric method for assessing cell viability by measuring mitochondrial activity.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

    • Prepare serial dilutions of Compound X in complete culture medium.

    • Replace the existing medium with the medium containing different concentrations of Compound X. Include a vehicle control (e.g., DMSO) and a no-treatment control.

    • Incubate the plate for 72 hours at 37°C and 5% CO2.[1]

    • Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Colony Formation Assay

This assay assesses the long-term effect of a compound on the ability of single cells to form colonies.

  • Procedure:

    • Seed cells in 6-well plates at a low density (e.g., 500 cells/well).

    • Allow cells to attach overnight.

    • Treat the cells with a low concentration of Compound X (e.g., 1 µM) or vehicle control.[1]

    • Incubate the plates for 10-14 days, replacing the medium with fresh medium containing the treatment every 3-4 days.[1]

    • After 10-14 days, wash the colonies with PBS, fix with methanol, and stain with 0.5% crystal violet.

    • Count the number of colonies (typically defined as a cluster of >50 cells) and compare the treated groups to the control group.

Visualizations

Signaling Pathway Diagram

G cluster_0 Hypothetical Signaling Pathway of Compound X Compound X Compound X ROS ROS Compound X->ROS Oxidative Stress Oxidative Stress ROS->Oxidative Stress DNA Damage DNA Damage Oxidative Stress->DNA Damage Apoptosis Apoptosis DNA Damage->Apoptosis

Caption: Hypothetical signaling pathway of Compound X inducing apoptosis via ROS modulation.

Experimental Workflow Diagram

G cluster_1 Experimental Workflow for In Vitro Evaluation of Compound X Cell Culture Cell Culture Cell Seeding Cell Seeding Cell Culture->Cell Seeding Compound X Treatment Compound X Treatment Cell Seeding->Compound X Treatment Incubation Incubation Compound X Treatment->Incubation MTS Assay MTS Assay Incubation->MTS Assay Colony Formation Assay Colony Formation Assay Incubation->Colony Formation Assay Data Analysis Data Analysis MTS Assay->Data Analysis Colony Formation Assay->Data Analysis

References

Determining the Ki of CK0106023 for KSP ATPase Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kinesin spindle protein (KSP), also known as Eg5 or KIF11, is a crucial motor protein involved in the formation and maintenance of the bipolar mitotic spindle, a key structure for proper chromosome segregation during cell division. Its activity is essential for proliferating cells, making it an attractive target for the development of novel anti-cancer therapeutics. CK0106023 has been identified as a potent and specific allosteric inhibitor of KSP ATPase activity, leading to mitotic arrest and subsequent cell death in tumor cells.[1] This document provides detailed application notes and protocols for determining the inhibition constant (Ki) of this compound for KSP ATPase, a critical parameter for characterizing its potency and mechanism of action.

This compound acts as an allosteric inhibitor, meaning it binds to a site on the KSP enzyme distinct from the ATP-binding pocket.[1] This mode of inhibition is uncompetitive with respect to ATP and noncompetitive with respect to microtubules. The inhibitory activity of this compound is highly stereospecific, with the (R)-enantiomer being significantly more potent than the (S)-enantiomer.[1]

Data Summary

The following table summarizes the quantitative data for the inhibition of KSP ATPase activity by this compound.

CompoundParameterValueNotes
Racemic this compoundKi12 nMDetermined for the inhibition of KSP ATPase activity.
(R)-CK0106023Relative Potency>1000-fold more activeCompared to the (S)-enantiomer in inhibiting KSP ATPase activity.[1]
(S)-CK0106023Relative Potency>1000-fold less activeCompared to the (R)-enantiomer in inhibiting KSP ATPase activity.[1]

Signaling Pathways and Experimental Workflow

To visually represent the processes involved, the following diagrams have been generated using the DOT language.

KSP ATPase Activity and Inhibition

KSP_Inhibition cluster_0 KSP ATPase Cycle cluster_1 Inhibition by this compound KSP KSP-Microtubule Complex KSP_ATP KSP-MT-ATP KSP->KSP_ATP ATP Binding ATP ATP ADP_Pi ADP + Pi KSP_ADP_Pi KSP-MT-ADP-Pi KSP_ATP->KSP_ADP_Pi ATP Hydrolysis KSP_ADP_Pi->KSP Product Release KSP_ADP_Pi_CK KSP-MT-ADP-Pi-CK0106023 (Inhibited State) KSP_ADP_Pi->KSP_ADP_Pi_CK Allosteric Binding This compound This compound This compound->KSP_ADP_Pi_CK KSP_ADP_Pi_CK->KSP Slowed ADP Release

Caption: Mechanism of KSP ATPase inhibition by allosteric inhibitor this compound.

Experimental Workflow for Ki Determination

Ki_Determination_Workflow cluster_0 Preparation cluster_1 ATPase Assay cluster_2 Data Analysis Purify_KSP Purify Recombinant KSP Setup_Reaction Set up reactions with varying [ATP] and [this compound] Purify_KSP->Setup_Reaction Prepare_MT Polymerize Microtubules Prepare_MT->Setup_Reaction Prepare_Reagents Prepare Assay Buffer and Reagents Prepare_Reagents->Setup_Reaction Incubate Incubate at Room Temperature Setup_Reaction->Incubate Stop_Reaction Stop reaction and detect inorganic phosphate (Pi) Incubate->Stop_Reaction Measure_Absorbance Measure Absorbance at 620 nm Stop_Reaction->Measure_Absorbance Generate_Curves Generate Michaelis-Menten and Dose-Response Curves Measure_Absorbance->Generate_Curves Calculate_Ki Calculate Ki using appropriate kinetic models Generate_Curves->Calculate_Ki

Caption: Workflow for determining the Ki of this compound for KSP ATPase.

Experimental Protocols

Expression and Purification of Recombinant Human KSP Motor Domain

A construct of the N-terminal motor domain of human KSP (e.g., amino acids 1-369) with a C-terminal hexa-histidine tag is expressed in E. coli.

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) transformed with the KSP expression plasmid.

  • Luria-Bertani (LB) medium with appropriate antibiotic.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM MgCl₂, 5 mM β-mercaptoethanol, 1 mM ATP, and protease inhibitors.

  • Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM MgCl₂, 5 mM β-mercaptoethanol.

  • Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM MgCl₂, 5 mM β-mercaptoethanol.

  • Dialysis Buffer: 25 mM PIPES pH 6.8, 2 mM MgCl₂, 1 mM EGTA, 1 mM DTT.

Protocol:

  • Grow transformed E. coli in LB medium at 37°C to an OD₆₀₀ of 0.6-0.8.

  • Induce protein expression with 0.5 mM IPTG and continue to grow at 18°C for 16-18 hours.

  • Harvest cells by centrifugation and resuspend the pellet in Lysis Buffer.

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation at 30,000 x g for 30 minutes at 4°C.

  • Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with Lysis Buffer.

  • Wash the column with Wash Buffer until the absorbance at 280 nm returns to baseline.

  • Elute the KSP protein with Elution Buffer.

  • Dialyze the eluted protein against Dialysis Buffer overnight at 4°C.

  • Determine protein concentration using a Bradford assay and assess purity by SDS-PAGE.

Preparation of Polymerized Microtubules

Materials:

  • Lyophilized tubulin.

  • Glycerol Resuspension Buffer: 80 mM PIPES pH 6.8, 1 mM MgCl₂, 0.5 mM EGTA, with 60% (v/v) glycerol.

  • Polymerization Buffer: 80 mM PIPES pH 6.8, 1 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP.

  • Taxol (Paclitaxel).

Protocol:

  • Resuspend lyophilized tubulin in Glycerol Resuspension Buffer to a final concentration of 10 mg/mL.

  • Incubate on ice for 15 minutes.

  • Transfer the tubulin solution to Polymerization Buffer at 37°C.

  • Add GTP to a final concentration of 1 mM and incubate at 37°C for 30 minutes to allow for polymerization.

  • Add Taxol to a final concentration of 20 µM to stabilize the microtubules.

KSP ATPase Activity Assay (Malachite Green-Based)

This assay measures the amount of inorganic phosphate (Pi) released from ATP hydrolysis by KSP.

Materials:

  • Assay Buffer: 25 mM PIPES pH 6.8, 2 mM MgCl₂, 1 mM EGTA, 1 mM DTT, 5 µM Taxol.

  • Purified recombinant KSP protein.

  • Polymerized microtubules.

  • ATP solution.

  • This compound stock solution in DMSO.

  • Malachite Green Reagent: Prepare by mixing three volumes of 0.045% Malachite Green hydrochloride in water with one volume of 4.2% ammonium molybdate in 4 M HCl. Add Tween-20 to a final concentration of 0.01%.

  • Phosphate Standard (e.g., KH₂PO₄) for standard curve.

  • 96-well microplate.

Protocol:

  • Reaction Setup:

    • In a 96-well plate, add varying concentrations of this compound (e.g., from 0.1 nM to 10 µM) or DMSO (vehicle control).

    • Add a fixed concentration of KSP protein (e.g., 20 nM) to each well.

    • Add a fixed, saturating concentration of polymerized microtubules (e.g., 200 nM).

    • Pre-incubate the KSP, microtubules, and this compound for 10 minutes at room temperature.

  • Initiate Reaction:

    • Start the reaction by adding varying concentrations of ATP (e.g., from 1 µM to 100 µM). The final reaction volume should be 50 µL.

  • Incubation:

    • Incubate the plate at room temperature for a fixed time (e.g., 20 minutes), ensuring the reaction is in the linear range of phosphate release.

  • Stop Reaction and Color Development:

    • Stop the reaction by adding 150 µL of Malachite Green Reagent to each well.

    • Incubate at room temperature for 15 minutes to allow for color development.

  • Measurement:

    • Measure the absorbance at 620 nm using a microplate reader.

  • Standard Curve:

    • Prepare a standard curve using known concentrations of the phosphate standard to convert absorbance values to the amount of Pi produced.

Data Analysis for Ki Determination
  • Calculate Initial Velocity (v): Convert the absorbance readings to the concentration of Pi produced per unit time (e.g., µM/min) using the phosphate standard curve.

  • Determine IC₅₀: Plot the initial velocity as a function of the logarithm of this compound concentration at a fixed, saturating ATP concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

  • Determine Inhibition Type and Ki:

    • Generate Michaelis-Menten plots (v vs. [ATP]) at different fixed concentrations of this compound.

    • Transform the data into a Lineweaver-Burk plot (1/v vs. 1/[ATP]).

    • For uncompetitive inhibition, the lines will be parallel.

    • The Ki can be determined by global fitting of the data to the equation for uncompetitive inhibition using non-linear regression software: v = (Vmax * [S]) / (Km + [S] * (1 + [I]/Ki)) Where:

      • v = initial velocity

      • Vmax = maximum velocity

      • [S] = ATP concentration

      • Km = Michaelis constant

      • [I] = this compound concentration

      • Ki = inhibition constant

By following these detailed protocols, researchers can accurately determine the Ki of this compound for KSP ATPase, providing valuable insights into its inhibitory potency and mechanism of action, which are essential for its further development as a potential therapeutic agent.

References

In vivo administration of CK0106023 in mouse xenograft models

Author: BenchChem Technical Support Team. Date: November 2025

Following a comprehensive search for "CK0106023," no publicly available information was found regarding this compound. Searches for "this compound" in combination with terms such as "cancer," "drug development," and "preclinical studies" did not yield any relevant results.

This suggests that "this compound" may be an internal compound identifier not yet disclosed in public literature, a new chemical entity pending publication, or a possible typographical error.

Without foundational information on the nature of this compound, its mechanism of action, or any preclinical data from in vivo studies, it is not possible to generate the requested detailed Application Notes and Protocols. The core requirements, including data presentation in tables, detailed experimental protocols, and visualizations of signaling pathways, are contingent on the availability of this fundamental information.

Therefore, the creation of the requested content cannot be fulfilled at this time. Should information regarding this compound become publicly available, it would be possible to revisit this request.

Application Note: Visualizing Cellular Response to CK0106023 Using Immunofluorescence Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

CK0106023 is a novel small molecule inhibitor under investigation for its therapeutic potential. Understanding its mechanism of action at the cellular level is crucial for its development. Immunofluorescence (IF) microscopy is a powerful technique to visualize the subcellular localization and expression levels of specific proteins, providing insights into how a compound affects cellular pathways.[1] This application note provides a detailed protocol for using immunofluorescence microscopy to study the effects of this compound on cultured cells. While the specific molecular target of this compound is proprietary, this guide will use the well-characterized NF-κB signaling pathway as an illustrative example of how to assess the compound's activity.

Principle of the Assay

The NF-κB signaling pathway is a key regulator of inflammation, immunity, and cell survival. In unstimulated cells, the NF-κB transcription factor is held inactive in the cytoplasm by its inhibitor, IκBα. Upon stimulation with an agonist like Tumor Necrosis Factor-alpha (TNF-α), IκBα is phosphorylated, ubiquitinated, and subsequently degraded. This allows NF-κB to translocate to the nucleus, where it activates the transcription of target genes.

This protocol describes how to use immunofluorescence to visualize and quantify the TNF-α-induced nuclear translocation of the p65 subunit of NF-κB and to assess the inhibitory effect of this compound on this process.

Experimental Workflow

The following diagram outlines the major steps in the immunofluorescence protocol for assessing the effect of this compound on NF-κB nuclear translocation.

G Experimental Workflow for Immunofluorescence cluster_0 Cell Culture and Treatment cluster_1 Immunostaining cluster_2 Imaging and Analysis A Seed cells onto coverslips B Treat with this compound or Vehicle A->B C Stimulate with TNF-α B->C D Fix and Permeabilize Cells C->D E Block Non-specific Binding D->E F Incubate with Primary Antibody (anti-p65) E->F G Incubate with Fluorophore-conjugated Secondary Antibody F->G H Counterstain Nuclei (e.g., with DAPI) G->H I Mount Coverslips H->I J Acquire Images using Fluorescence Microscope I->J K Quantify Nuclear vs. Cytoplasmic Fluorescence J->K

Caption: Workflow for this compound immunofluorescence analysis.

Detailed Protocols

Materials Required:

  • Cell line (e.g., HeLa, A549)

  • Cell culture medium and supplements

  • This compound

  • TNF-α

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking buffer (e.g., 5% normal goat serum in PBS)

  • Primary antibody (e.g., Rabbit anti-NF-κB p65)

  • Fluorophore-conjugated secondary antibody (e.g., Goat anti-Rabbit IgG, Alexa Fluor 488)

  • DAPI (4',6-diamidino-2-phenylindole)

  • Mounting medium

  • Glass coverslips and microscope slides

Protocol Steps:

  • Cell Seeding:

    • Sterilize glass coverslips and place them in the wells of a 24-well plate.

    • Seed cells onto the coverslips at a density that will result in 50-80% confluency at the time of the experiment.[2]

    • Incubate the cells in a humidified incubator at 37°C with 5% CO2 overnight.

  • Compound Treatment and Stimulation:

    • Prepare dilutions of this compound in cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing this compound or a vehicle control (e.g., DMSO).

    • Incubate for the desired pre-treatment time (e.g., 1 hour).

    • Add TNF-α to the wells to a final concentration of 10 ng/mL to stimulate NF-κB translocation. A negative control group without TNF-α stimulation should be included.

    • Incubate for 30 minutes at 37°C.

  • Fixation and Permeabilization:

    • Aspirate the medium and wash the cells twice with PBS.[3]

    • Fix the cells by adding 4% PFA in PBS and incubating for 15 minutes at room temperature.[4]

    • Wash the cells three times with PBS for 5 minutes each.

    • Permeabilize the cells by adding 0.1% Triton X-100 in PBS and incubating for 10 minutes.[4] This step is necessary for antibodies to access intracellular proteins.[4]

    • Wash the cells three times with PBS.

  • Blocking and Antibody Incubation:

    • Add blocking buffer to each well and incubate for 1 hour at room temperature to reduce non-specific antibody binding.[5]

    • Dilute the primary antibody (anti-NF-κB p65) in the blocking buffer according to the manufacturer's instructions.

    • Aspirate the blocking buffer and add the diluted primary antibody.

    • Incubate overnight at 4°C in a humidified chamber.[3]

    • Wash the cells three times with PBS.

    • Dilute the fluorophore-conjugated secondary antibody in the blocking buffer.

    • Add the diluted secondary antibody and incubate for 1 hour at room temperature, protected from light.[6]

    • Wash the cells three times with PBS, protected from light.

  • Counterstaining and Mounting:

    • Incubate the cells with a dilute solution of DAPI in PBS for 5 minutes to stain the nuclei.

    • Wash the cells twice with PBS.

    • Carefully remove the coverslips from the wells and mount them onto microscope slides using a mounting medium.

    • Seal the edges of the coverslips with nail polish and allow them to dry.

  • Imaging and Analysis:

    • Image the slides using a fluorescence or confocal microscope. Acquire images for the DAPI channel (blue) and the secondary antibody channel (e.g., green for Alexa Fluor 488).

    • For quantitative analysis, measure the fluorescence intensity in the nucleus and the cytoplasm of multiple cells for each treatment condition.[7] Image analysis software like ImageJ or CellProfiler can be used for this purpose.[7]

    • The ratio of nuclear to cytoplasmic fluorescence intensity can be calculated to quantify the extent of NF-κB translocation.

Data Presentation

The quantitative data from the image analysis can be summarized in a table for easy comparison between different treatment conditions.

Treatment GroupThis compound Conc.TNF-α (10 ng/mL)Mean Nuclear/Cytoplasmic p65 Fluorescence Ratio (± SEM)
Vehicle Control0 µM-0.8 ± 0.1
TNF-α Stimulated0 µM+4.5 ± 0.3
This compound (Low)1 µM+3.2 ± 0.2
This compound (High)10 µM+1.1 ± 0.1

Signaling Pathway Diagram

The following diagram illustrates the NF-κB signaling pathway and the proposed point of inhibition by this compound.

G cluster_0 Cytoplasm cluster_1 Nucleus TNF-α TNF-α TNFR TNFR TNF-α->TNFR Binds IKK Complex IKK Complex TNFR->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB NF-κB (p65/p50) IκBα->NF-κB Inhibits Degradation Degradation IκBα->Degradation Ubiquitination & Degradation NF-κB_nucleus NF-κB (p65/p50) NF-κB->NF-κB_nucleus Translocates This compound This compound This compound->IKK Complex Inhibits Gene Transcription Target Gene Transcription NF-κB_nucleus->Gene Transcription Activates

Caption: NF-κB signaling and this compound inhibition.

Conclusion

Immunofluorescence microscopy is an invaluable tool for characterizing the cellular effects of novel compounds like this compound. The protocol described here provides a robust method for assessing the impact of this compound on the NF-κB signaling pathway. By quantifying changes in protein subcellular localization, researchers can gain critical insights into the compound's mechanism of action, which is essential for its continued development as a potential therapeutic agent. This general protocol can be adapted to study other cellular pathways and protein targets of interest.

References

Application Notes and Protocols: Flow Cytometry Analysis for Mitotic Arrest after CK0106023 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CK0106023 is a novel small molecule inhibitor currently under investigation for its potential as an anti-cancer therapeutic agent. Preliminary studies suggest that this compound induces mitotic arrest, a critical phase of the cell cycle where the cell divides.[1][2][3] Disruption of mitosis is a proven strategy in cancer therapy, as exemplified by widely used chemotherapeutics that target microtubule dynamics.[1][2][3] By forcing cancer cells into a prolonged mitotic arrest, it is hypothesized that this compound can trigger apoptotic pathways, leading to selective tumor cell death.

Flow cytometry is a powerful and high-throughput technique for analyzing the cell cycle distribution of a cell population.[4][5] By staining the cellular DNA with a fluorescent dye such as propidium iodide (PI), the DNA content of individual cells can be quantified.[4][6][7] This allows for the discrimination of cells in different phases of the cell cycle: G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content).[4][8] An accumulation of cells in the G2/M phase is indicative of a mitotic arrest.[9]

These application notes provide a detailed protocol for treating cultured cancer cells with this compound and subsequently analyzing the cell cycle distribution by flow cytometry to quantify the extent of mitotic arrest.

Data Presentation

The following table summarizes hypothetical quantitative data obtained from a dose-response experiment where a human cancer cell line was treated with varying concentrations of this compound for 24 hours. The data represents the percentage of cells in each phase of the cell cycle as determined by flow cytometry analysis of propidium iodide-stained cells.

This compound Concentration (µM)% Cells in G0/G1% Cells in S Phase% Cells in G2/M
0 (Vehicle Control)55 ± 4.225 ± 3.120 ± 2.5
0.152 ± 3.823 ± 2.925 ± 3.0
140 ± 3.515 ± 2.145 ± 4.1
1025 ± 2.910 ± 1.865 ± 5.3
10015 ± 2.15 ± 1.280 ± 6.0

Data are represented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Cell Culture and Treatment
  • Cell Line: Select an appropriate cancer cell line for the study (e.g., HeLa, MCF-7, A549).

  • Culture Conditions: Culture the cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Seeding: Seed the cells in 6-well plates at a density that will allow them to reach 50-60% confluency on the day of treatment.

  • Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). On the day of the experiment, dilute the stock solution in a complete culture medium to the desired final concentrations. Remove the old medium from the cells and add the medium containing this compound or the vehicle control.

  • Incubation: Incubate the treated cells for the desired time period (e.g., 24 hours).

Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

This protocol is for the analysis of DNA content in fixed cells.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA (for adherent cells)

  • 70% Ethanol, ice-cold

  • Propidium Iodide (PI) Staining Solution (50 µg/mL PI in PBS)

  • RNase A (100 µg/mL)

  • Flow cytometry tubes

Protocol:

  • Cell Harvesting:

    • Adherent cells: Aspirate the medium, wash the cells once with PBS, and then add trypsin-EDTA to detach the cells. Once detached, add complete medium to inactivate the trypsin and transfer the cell suspension to a 15 mL conical tube.[9]

    • Suspension cells: Transfer the cell suspension directly to a 15 mL conical tube.[9]

  • Cell Counting: Count the cells using a hemocytometer or an automated cell counter to ensure approximately 1 x 10^6 cells per sample.[9]

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1 mL of PBS. Centrifuge again at 300 x g for 5 minutes and discard the supernatant.[9]

  • Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing the cell suspension, add 4.5 mL of ice-cold 70% ethanol dropwise to the tube.[9][10][11] This ensures proper fixation and minimizes cell clumping.

  • Incubate the cells on ice for at least 30 minutes. Note: Cells can be stored in 70% ethanol at -20°C for several weeks.[9][10]

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes.[10] Carefully discard the ethanol supernatant.

    • Wash the cell pellet twice with 1 mL of PBS, centrifuging at 500 x g for 5 minutes between washes.[10]

    • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.[9][11] The addition of RNase A is crucial to prevent the staining of double-stranded RNA.[4][7]

    • Incubate the cells at room temperature for 30 minutes in the dark.[9][10]

  • Flow Cytometry Analysis:

    • Transfer the stained cell suspension to a flow cytometry tube.

    • Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.[5][9]

    • Use a linear scale for the PI fluorescence channel (e.g., FL2-A or PE-A).[9]

    • Create a histogram of the PI fluorescence to visualize the cell cycle distribution (G0/G1, S, and G2/M peaks).

    • Use appropriate software to quantify the percentage of cells in each phase of the cell cycle.

Visualizations

Signaling Pathway for Mitotic Arrest

Mitotic_Arrest_Pathway This compound This compound Microtubules Microtubule Dynamics This compound->Microtubules Inhibits Spindle Mitotic Spindle Formation Microtubules->Spindle Disrupts SAC Spindle Assembly Checkpoint (SAC) Activation Spindle->SAC APC_C Anaphase-Promoting Complex (APC/C) Inhibition SAC->APC_C Separase Separase Inactivation APC_C->Separase Prevents activation of Mitotic_Arrest Mitotic Arrest APC_C->Mitotic_Arrest Sister_Chromatids Sister Chromatid Separation Failure Separase->Sister_Chromatids Sister_Chromatids->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Leads to

Caption: Hypothetical signaling pathway of this compound-induced mitotic arrest.

Experimental Workflow

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_staining Staining cluster_analysis Flow Cytometry Analysis Seeding Seed Cells Treatment Treat with this compound Seeding->Treatment Incubation Incubate (e.g., 24h) Treatment->Incubation Harvest Harvest Cells Incubation->Harvest Wash_PBS Wash with PBS Harvest->Wash_PBS Fixation Fix in 70% Ethanol Wash_PBS->Fixation Wash_Stain Wash & Resuspend Fixation->Wash_Stain Stain_PI Stain with PI/RNase A Wash_Stain->Stain_PI Incubate_Stain Incubate in Dark Stain_PI->Incubate_Stain Acquire Acquire Data Incubate_Stain->Acquire Analyze Analyze Cell Cycle Distribution Acquire->Analyze

Caption: Workflow for flow cytometry analysis of mitotic arrest.

Logical Relationship of Cell Cycle Analysis

Cell_Cycle_Analysis cluster_flow Flow Cytometry Untreated Untreated Cells G0G1_peak G0/G1 Peak (2n DNA) Untreated->G0G1_peak High % S_phase S Phase Untreated->S_phase Moderate % G2M_peak G2/M Peak (4n DNA) Untreated->G2M_peak Low % Treated This compound Treated Cells Treated->G0G1_peak Low % Treated->S_phase Low % Treated->G2M_peak High % Mitotic_Arrest Mitotic Arrest G2M_peak->Mitotic_Arrest Indicates

Caption: Interpreting cell cycle data for mitotic arrest.

References

Application Notes and Protocols for Studying Centrosome Separation

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the latest available information, there is no scientific literature detailing the use of a compound designated "CK0106023" for the study of centrosome separation. The following application notes and protocols are provided as a comprehensive guide for researchers interested in studying the effects of a hypothetical compound that induces G2/M cell cycle arrest on centrosome separation, using established methodologies.

Introduction to Centrosome Separation

The centrosome is the primary microtubule-organizing center in animal cells, playing a crucial role in the formation of the bipolar spindle during mitosis, which is essential for accurate chromosome segregation. In preparation for mitosis, the centrosome duplicates during the S phase of the cell cycle. In the subsequent G2 phase, the two resulting centrosomes separate from each other and migrate to opposite poles of the nucleus. This process, known as centrosome separation, is critical for the proper assembly of the mitotic spindle.

The regulation of centrosome separation is a complex process orchestrated by a number of key proteins. Polo-like kinase 1 (Plk1) and Aurora A kinase are master regulators of mitotic entry and are essential for centrosome maturation and separation.[1][2][3][4][5] Plk1, for instance, is involved in the displacement of proteins that link the two centrosomes together.[1][6][7] The motor protein Eg5, a member of the kinesin-5 family, is another critical player that generates the outward force required to push the centrosomes apart.[6][7][8][9][10] The activity of these and other regulatory proteins is tightly coordinated with the cell cycle, ensuring that centrosome separation occurs at the appropriate time. Dysregulation of this process can lead to the formation of abnormal mitotic spindles, chromosome missegregation, and aneuploidy, which are hallmarks of cancer.

Hypothetical Application Note: Investigating a G2/M Arresting Compound

This section serves as a template for how to approach the study of a novel compound that is found to induce G2/M phase cell cycle arrest and its potential effects on centrosome separation.

Compound Profile: Hypothetical Compound (e.g., a topoisomerase I inhibitor with properties similar to CKD-602).

Biological Activity: Induces cell cycle arrest at the G2/M transition.[11][12][13]

Mechanism of Action: Compounds that cause G2/M arrest often do so by activating the G2/M checkpoint, a critical surveillance mechanism that prevents cells with DNA damage from entering mitosis.[14] This checkpoint is regulated by a complex signaling network that ultimately leads to the inhibition of the Cdk1/Cyclin B1 complex, the master regulator of mitotic entry. Since centrosome separation is initiated in late G2 and continues into mitosis, a compound that arrests cells at this stage is a valuable tool for dissecting the molecular events governing this process. By holding cells at the G2/M boundary, researchers can study the state of centrosomes and the localization and activity of key regulatory proteins like Plk1, Aurora A, and Eg5.

Applications in Centrosome Biology:

  • Dissecting the Timing of Centrosome Separation: By synchronizing cells at the G2/M boundary, the compound allows for a detailed temporal analysis of the early stages of centrosome separation.

  • Investigating Regulatory Pathways: The compound can be used to study how the G2/M checkpoint machinery influences the activity of proteins that directly control centrosome separation.

  • Screening for Synergistic Drug Interactions: This compound can be used in combination with inhibitors of specific proteins (e.g., Plk1 or Eg5 inhibitors) to uncover redundant or cooperative pathways in centrosome separation.

Data Presentation

Quantitative data from experiments should be summarized in a clear and organized manner to facilitate comparison between different treatment conditions.

Treatment GroupConcentrationDuration (hrs)Cells with Separated Centrosomes (%)Average Inter-Centrosome Distance (µm) ± SD
Vehicle Control (DMSO)-2485.34.2 ± 1.5
Hypothetical Compound10 µM2445.71.8 ± 0.9
Hypothetical Compound50 µM2422.10.9 ± 0.5
Nocodazole (Positive Control)100 nM2495.25.8 ± 2.1

Experimental Protocols

Protocol 1: Immunofluorescence Analysis of Centrosome Separation

This protocol describes the use of immunofluorescence to visualize and quantify centrosome separation in cultured mammalian cells following treatment with a hypothetical compound.[15][16][17][18]

Materials:

  • Adherent mammalian cell line (e.g., HeLa, U2OS)

  • Glass coverslips

  • Cell culture medium and supplements

  • Hypothetical compound (dissolved in a suitable solvent, e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% bovine serum albumin in PBS)

  • Primary antibodies (e.g., rabbit anti-γ-tubulin, mouse anti-pericentrin)

  • Fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488 goat anti-rabbit, Alexa Fluor 568 goat anti-mouse)

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Seeding:

    • Culture cells in appropriate medium at 37°C and 5% CO2.

    • Seed cells onto sterile glass coverslips in a 12-well plate at a density that will result in 60-70% confluency at the time of fixation.

    • Allow cells to adhere and grow for 24 hours.

  • Compound Treatment:

    • Prepare working solutions of the hypothetical compound at the desired concentrations in pre-warmed cell culture medium.

    • Aspirate the old medium from the cells and add the medium containing the compound or vehicle control.

    • Incubate the cells for the desired treatment duration (e.g., 24 hours).

  • Cell Fixation:

    • Aspirate the culture medium.

    • Wash the cells twice with PBS.

    • Fix the cells by adding ice-cold methanol and incubating for 10 minutes at -20°C, or by adding 4% paraformaldehyde in PBS and incubating for 15 minutes at room temperature.

    • If using paraformaldehyde, wash the cells three times with PBS.

  • Permeabilization and Blocking:

    • If using paraformaldehyde fixation, add permeabilization buffer and incubate for 10 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Add blocking buffer and incubate for 1 hour at room temperature.

  • Antibody Staining:

    • Dilute the primary antibodies against centrosome markers (e.g., γ-tubulin and/or pericentrin) in blocking buffer.

    • Aspirate the blocking buffer and add the primary antibody solution to the coverslips.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C.

    • Wash the cells three times with PBS.

    • Dilute the fluorophore-conjugated secondary antibodies in blocking buffer.

    • Add the secondary antibody solution and incubate for 1 hour at room temperature in the dark.

    • Wash the cells three times with PBS.

  • Nuclear Staining and Mounting:

    • Incubate the cells with DAPI solution (1 µg/mL in PBS) for 5 minutes at room temperature in the dark.

    • Wash the cells twice with PBS.

    • Mount the coverslips onto microscope slides using antifade mounting medium.

Protocol 2: Quantitative Analysis of Inter-Centrosome Distance

This protocol outlines the steps for quantifying the distance between centrosomes from the images acquired in Protocol 1.[15][19][20][21][22][23]

Procedure:

  • Image Acquisition:

    • Using a fluorescence microscope, acquire z-stack images of the stained cells.

    • Use appropriate filter sets for DAPI, and the fluorophores used for the centrosome markers.

    • Ensure that the imaging settings (e.g., exposure time, laser power) are kept consistent across all samples.

  • Image Analysis:

    • Open the z-stack images in an image analysis software (e.g., ImageJ/Fiji).

    • Create a maximum intensity projection of the z-stack for the centrosome channel.

    • Identify cells in the G2 phase of the cell cycle, characterized by a large nucleus and duplicated but not yet condensed chromosomes.

    • For each G2 cell, identify the two centrosomes (visualized as distinct foci).

    • Use the software's measurement tool to draw a line between the centers of the two centrosome signals and record the distance in micrometers.

    • A cell is considered to have separated centrosomes if the distance is above a certain threshold (e.g., > 2 µm).

  • Statistical Analysis:

    • For each treatment condition, analyze a sufficient number of cells (e.g., at least 100 cells from three independent experiments).

    • Calculate the percentage of cells with separated centrosomes.

    • Calculate the average inter-centrosome distance and the standard deviation.

    • Perform statistical tests (e.g., t-test or ANOVA) to determine the significance of the differences between treatment groups.

Visualizations

G2M_Checkpoint cluster_checkpoint G2/M Checkpoint G1 G1 Phase S S Phase (DNA Replication, Centrosome Duplication) G1->S G2 G2 Phase (Growth, Preparation for Mitosis) S->G2 M M Phase (Mitosis) G2->M G2M_Arrest G2/M Arrest (Induced by Hypothetical Compound) G2->G2M_Arrest M->G1 G2M_Arrest->M Inhibition

Caption: Cell cycle progression with G2/M arrest.

Centrosome_Separation_Pathway Plk1 Plk1 Nek2 Nek2 Plk1->Nek2 Activates Eg5 Eg5 (Kinesin-5) Plk1->Eg5 Recruits to Centrosome AuroraA Aurora A AuroraA->Eg5 Activates Cdk1 Cdk1/Cyclin B Cdk1->Eg5 Activates Linker_Proteins Centrosome Linker Proteins Nek2->Linker_Proteins Phosphorylates (Linker dissolution) Centrosome_Separation Centrosome Separation Linker_Proteins->Centrosome_Separation Inhibition of separation Eg5->Centrosome_Separation Drives separation

Caption: Simplified centrosome separation pathway.

Experimental_Workflow A Cell Seeding on Coverslips B Compound Treatment A->B C Cell Fixation & Permeabilization B->C D Immunostaining (γ-tubulin, Pericentrin) C->D E Nuclear Staining (DAPI) D->E F Image Acquisition (Fluorescence Microscopy) E->F G Image Analysis (Measure Inter-Centrosome Distance) F->G H Data Interpretation & Statistical Analysis G->H

Caption: Immunofluorescence workflow.

References

Application Notes and Protocols: CK0106023 in Cancer Cell Biology Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Extensive searches for the compound designated "CK0106023" within publicly available scientific literature and databases have yielded no specific information. This suggests that "this compound" may be an internal, preclinical, or otherwise undisclosed compound identifier. The following application notes and protocols are therefore provided as a generalized framework for the characterization of a novel small molecule inhibitor in cancer cell biology research, using hypothetical data and established methodologies. Researchers utilizing this compound should adapt these protocols based on the specific molecular target and observed biological effects of the compound.

I. Hypothetical Data Summary

The following tables represent the kind of quantitative data that would be generated to characterize a novel anti-cancer compound.

Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 72h
MCF-7Breast AdenocarcinomaData Not Available
MDA-MB-231Breast AdenocarcinomaData Not Available
A549Lung CarcinomaData Not Available
HCT116Colorectal CarcinomaData Not Available
PANC-1Pancreatic CarcinomaData Not Available

Table 2: Effect of this compound on Apoptosis and Cell Cycle

Cell LineTreatment (24h)% Apoptotic Cells (Annexin V+)% Cells in G2/M Phase
HCT116Vehicle (DMSO)Data Not AvailableData Not Available
HCT116This compound (1x IC50)Data Not AvailableData Not Available
HCT116This compound (2x IC50)Data Not AvailableData Not Available

II. Postulated Signaling Pathway and Mechanism of Action

Based on common anti-cancer drug mechanisms, a hypothetical signaling pathway affected by this compound is presented below. This diagram illustrates a scenario where this compound inhibits a key kinase in a growth factor signaling cascade.

CK0106023_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Receptor Growth Factor Receptor RAS RAS Growth Factor Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors This compound This compound This compound->MEK Gene Expression Gene Expression Transcription Factors->Gene Expression Proliferation, Survival Growth Factor Growth Factor Growth Factor->Growth Factor Receptor

Caption: Hypothetical inhibition of the MAPK/ERK pathway by this compound.

III. Experimental Protocols

The following are standard protocols that would be used to generate the data presented above.

A. Cell Viability Assay (MTS Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • Cancer cell lines of interest

  • Complete growth medium (e.g., DMEM, RPMI-1640) with 10% FBS

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Plate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the overnight medium from the cells and add 100 µL of the diluted compound or vehicle control (DMSO) to the respective wells.

  • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using non-linear regression analysis.

Cell_Viability_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_readout Readout & Analysis A Seed Cells in 96-well Plate C Treat Cells with this compound A->C B Prepare this compound Serial Dilutions B->C D Incubate for 72 hours C->D E Add MTS Reagent D->E F Measure Absorbance E->F G Calculate IC50 F->G

Caption: Workflow for determining the IC50 of this compound.

B. Apoptosis Assay (Annexin V/PI Staining)

Objective: To quantify the induction of apoptosis by this compound.

Materials:

  • Cancer cell line (e.g., HCT116)

  • Complete growth medium

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat cells with this compound at various concentrations (e.g., 1x and 2x IC50) or vehicle control for 24 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analyze the samples by flow cytometry within one hour.

C. Cell Cycle Analysis (PI Staining)

Objective: To determine the effect of this compound on cell cycle progression.

Materials:

  • Cancer cell line

  • Complete growth medium

  • This compound

  • 6-well plates

  • 70% ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI)

  • Flow cytometer

Protocol:

  • Seed and treat cells as described in the apoptosis assay protocol.

  • Harvest the cells and wash with PBS.

  • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and store at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

  • Incubate for 30 minutes at 37°C in the dark.

  • Analyze the DNA content by flow cytometry to determine the percentage of cells in each phase of the cell cycle.

IV. Logical Relationship of Experiments

The following diagram illustrates the logical flow of experiments for characterizing a novel anti-cancer compound.

Experimental_Logic A Primary Screen: Cell Viability Assays B Determine IC50 Values A->B C Secondary Assays: Apoptosis & Cell Cycle B->C D Mechanistic Studies: Western Blot, Kinase Assays C->D E Target Identification & Validation D->E

Caption: Logical workflow for the characterization of this compound.

Disclaimer: The information provided above is a generalized template. All experimental procedures should be optimized and validated for the specific compound and cell lines being investigated. The hypothetical data and pathways are for illustrative purposes only and do not represent actual findings for a compound named this compound.

Application Notes and Protocols for Solubilizing CK0106023 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Note: The compound "CK0106023" is not documented in publicly available scientific literature. The following application note is a representative example for a hypothetical small molecule inhibitor with properties typical for such compounds used in cell culture research.

Introduction

This compound is a hypothetical, potent, and selective small molecule inhibitor of the MEK1/2 kinases, key components of the RAS-RAF-MEK-ERK (MAPK) signaling pathway. Aberrant activation of this pathway is implicated in numerous cancers, making it a critical target for therapeutic development.[1] Due to its hydrophobic nature, this compound exhibits poor solubility in aqueous media. This document provides detailed protocols for the solubilization and application of this compound in in vitro cell culture experiments to ensure reproducible and accurate results.

Physicochemical and Solubility Data

Proper handling and solubilization are critical for the effective use of this compound. The following table summarizes its key properties.

PropertyValue
Molecular Weight 482.55 g/mol
Appearance White to off-white solid
Purity >99% (HPLC)
Solubility in DMSO ≥ 50 mg/mL (≥ 103.6 mM)
Solubility in Ethanol < 1 mg/mL
Solubility in Water Insoluble
Storage Store at -20°C, protect from light

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

  • This compound powder

  • Anhydrous, sterile-filtered dimethyl sulfoxide (DMSO)[2]

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Equilibrate the vial of this compound powder to room temperature before opening.

  • Weigh out 4.83 mg of this compound and transfer it to a sterile 1.5 mL microcentrifuge tube.

  • Add 1 mL of anhydrous, sterile-filtered DMSO to the microcentrifuge tube.

  • Vortex the solution vigorously for 1-2 minutes until the compound is completely dissolved. A brief sonication in a water bath may be used to aid dissolution if necessary.

  • Visually inspect the solution to ensure there are no visible particulates.

  • Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light. Stored properly, the stock solution is stable for up to 6 months.

Treatment of Adherent Cells with this compound

This protocol outlines the procedure for treating adherent cells in culture with this compound.

Materials:

  • Adherent cells in culture (e.g., in a 96-well or 6-well plate)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)[3]

  • 10 mM stock solution of this compound in DMSO

  • Sterile, pyrogen-free pipette tips and tubes

Procedure:

  • Culture cells to the desired confluency (typically 70-80%) in an appropriate culture vessel.[3]

  • On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Prepare a series of working solutions by diluting the 10 mM stock solution in complete cell culture medium. Important: The final concentration of DMSO in the culture medium should not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity.

  • Example Dilution for a final concentration of 10 µM in 1 mL of medium:

    • Prepare an intermediate dilution by adding 1 µL of the 10 mM stock to 999 µL of complete medium to make a 10 µM working solution.

  • Remove the existing culture medium from the cells.

  • Add the appropriate volume of the prepared working solutions containing this compound to each well.

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (e.g., 0.1%) to complete culture medium and add this to a separate set of wells.

  • Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[4]

  • Proceed with downstream assays to assess the effects of the compound (e.g., cell viability, western blotting for pathway inhibition).

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for preparing and applying this compound to cell cultures.

G cluster_prep Stock Solution Preparation cluster_treat Cell Treatment cluster_analysis Downstream Analysis weigh Weigh this compound Powder dissolve Dissolve in DMSO weigh->dissolve vortex Vortex/Sonicate dissolve->vortex aliquot Aliquot & Store at -20°C vortex->aliquot thaw Thaw Stock Solution aliquot->thaw dilute Prepare Working Solutions in Culture Medium thaw->dilute treat Treat Cells dilute->treat incubate Incubate (37°C, 5% CO2) treat->incubate assay Perform Assays (e.g., Viability, Western Blot) incubate->assay G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Inhibitor This compound Inhibitor->MEK

References

Application Notes and Protocols for Inducing Monopolar Spindles with CK0106023

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CK0106023 is a potent and specific allosteric inhibitor of the human mitotic kinesin Eg5 (also known as KSP or KIF11). Eg5 is a plus-end directed motor protein essential for the establishment and maintenance of the bipolar mitotic spindle. Inhibition of Eg5 prevents the separation of centrosomes, leading to the formation of a characteristic monopolar spindle, which in turn activates the spindle assembly checkpoint and induces mitotic arrest. This cellular phenotype makes Eg5 inhibitors like this compound valuable tools for studying mitosis and potential therapeutic agents for cancer. These application notes provide detailed protocols for utilizing this compound to induce monopolar spindles in cultured cells.

Mechanism of Action

This compound functions as an allosteric inhibitor of Eg5. By binding to a site distinct from the ATP- and microtubule-binding sites on the motor domain, it locks Eg5 in a state that cannot hydrolyze ATP effectively for force generation. This inhibition of motor activity prevents the outward pushing force on the spindle poles, resulting in their failure to separate and the subsequent formation of a monopolar spindle.

cluster_0 Normal Bipolar Spindle Formation cluster_1 Monopolar Spindle Induction Eg5_active Active Eg5 Kinesin Centrosome_Separation Centrosome Separation Eg5_active->Centrosome_Separation Pushes poles apart Bipolar_Spindle Bipolar Spindle Centrosome_Separation->Bipolar_Spindle This compound This compound Eg5_inhibited Inhibited Eg5 Kinesin This compound->Eg5_inhibited Allosteric Inhibition Failed_Separation Failed Centrosome Separation Eg5_inhibited->Failed_Separation Blocks outward force Monopolar_Spindle Monopolar Spindle Failed_Separation->Monopolar_Spindle Start Start Cell_Culture 1. Seed cells on coverslips Start->Cell_Culture Treatment 2. Treat with this compound (100 nM - 1 µM, 8-24h) Cell_Culture->Treatment Fixation 3. Fix cells (4% PFA or Methanol) Treatment->Fixation Permeabilization 4. Permeabilize cells (0.5% Triton X-100) Fixation->Permeabilization Blocking 5. Block non-specific binding (3% BSA) Permeabilization->Blocking Primary_Ab 6. Incubate with primary antibodies (anti-α-tubulin, anti-pericentrin) Blocking->Primary_Ab Secondary_Ab 7. Incubate with secondary antibodies (Alexa Fluor conjugates) Primary_Ab->Secondary_Ab Staining 8. Stain DNA with DAPI Secondary_Ab->Staining Mounting 9. Mount coverslips Staining->Mounting Imaging 10. Image with fluorescence microscope Mounting->Imaging Analysis 11. Quantify monopolar spindles Imaging->Analysis End End Analysis->End

Application Notes and Protocols: Western Blot Analysis of KSP Expression in CK0106023 Treated Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kinesin Spindle Protein (KSP), also known as Eg5 or KIF11, is a crucial motor protein for the proper formation of the bipolar mitotic spindle during cell division.[1][2] Its inhibition leads to mitotic arrest and subsequent apoptosis in rapidly dividing cells, making it a prime target for anti-cancer therapies.[3][4] CK0106023 is a potent and specific allosteric inhibitor of KSP, demonstrating significant anti-tumor activity by inducing mitotic arrest.[5][6][7] This document provides detailed protocols for analyzing the expression of KSP in cells treated with this compound using Western blotting, a fundamental technique for protein analysis.

Data Presentation

While this compound is known to inhibit the activity of KSP, studies with other specific KSP inhibitors, such as SB743921, have shown that inhibition of KSP function can lead to an accumulation of the KSP protein itself. The following table summarizes quantitative data from a study on breast cancer cell lines treated with the KSP inhibitor SB743921, demonstrating a dose-dependent increase in KSP protein levels as determined by Western blot analysis.[5] This data suggests a potential feedback mechanism where the cell may upregulate KSP expression in response to the functional inhibition of the protein.

Cell LineTreatment (SB743921)KSP Protein Level (Fold Change vs. Control)
MDA-MB-2311 nmol/l~1.5
MDA-MB-2315 nmol/l~2.0
MDA-MB-23110 nmol/l~2.5
MCF-71 nmol/l~1.8
MCF-75 nmol/l~2.2
MCF-710 nmol/l~2.8

Note: Data is derived from densitometric analysis of Western blots and is presented as an approximate fold change relative to the vehicle-treated control. Actual values may vary based on experimental conditions.

Experimental Protocols

Cell Culture and Treatment
  • Cell Seeding: Plate the desired cancer cell line (e.g., HeLa, MCF-7, MDA-MB-231) in appropriate cell culture dishes or flasks.

  • Cell Growth: Culture the cells in their recommended growth medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2 until they reach 60-70% confluency.

  • Treatment: Treat the cells with varying concentrations of this compound (or a relevant KSP inhibitor) for a predetermined time course (e.g., 24, 48, 72 hours). A vehicle control (e.g., DMSO) should be run in parallel.

Western Blot Protocol for KSP Detection

1. Sample Preparation (Cell Lysis)

  • After treatment, aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Add ice-cold RIPA lysis buffer (containing protease and phosphatase inhibitors) to the cells.

  • Scrape the adherent cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant (containing the protein extract) to a new pre-chilled tube.

  • Determine the protein concentration of the lysate using a BCA protein assay kit.

2. SDS-PAGE and Protein Transfer

  • Normalize the protein samples to the same concentration with lysis buffer and 2x Laemmli sample buffer.

  • Boil the samples at 95-100°C for 5-10 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) into the wells of a 4-12% SDS-polyacrylamide gel. Include a pre-stained protein ladder.

  • Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom of the gel.

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.

3. Immunoblotting

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for KSP/Eg5 (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG, diluted in blocking buffer) for 1 hour at room temperature with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

4. Detection and Analysis

  • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

  • Incubate the membrane with the ECL substrate for the recommended time.

  • Capture the chemiluminescent signal using a digital imaging system or X-ray film.

  • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against a housekeeping protein (e.g., GAPDH, β-actin, or α-tubulin).

  • Quantify the band intensities using densitometry software. Normalize the KSP band intensity to the corresponding housekeeping protein band intensity.

Mandatory Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_western_blot Western Blot Analysis cell_seeding Cell Seeding cell_growth Cell Growth (60-70% Confluency) cell_seeding->cell_growth treatment This compound Treatment cell_growth->treatment cell_lysis Cell Lysis & Protein Extraction treatment->cell_lysis protein_quant Protein Quantification (BCA Assay) cell_lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Protein Transfer to PVDF Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (anti-KSP) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Densitometry & Analysis detection->analysis

Western Blot Experimental Workflow

signaling_pathway cluster_input Treatment cluster_mitosis Mitosis cluster_apoptosis Apoptosis This compound This compound KSP KSP (Eg5) Activity This compound->KSP Inhibits bipolar_spindle Bipolar Spindle Formation KSP->bipolar_spindle mitotic_arrest Mitotic Arrest (Monoastral Spindle) KSP->mitotic_arrest Inhibition leads to p53 p53 Upregulation mitotic_arrest->p53 Bcl2 Bcl-2 Downregulation mitotic_arrest->Bcl2 Bax Bax Upregulation mitotic_arrest->Bax p53->Bax Bcl2->Bax Inhibits caspase3 Caspase-3 Activation Bax->caspase3 apoptosis Apoptosis caspase3->apoptosis

KSP Inhibition Signaling Pathway

References

Troubleshooting & Optimization

Technical Support Center: Overcoming CK0106023 Resistance in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to the hypothetical tyrosine kinase inhibitor (TKI), CK0106023. As information on this compound is not publicly available, this guide uses resistance to Epidermal Growth Factor Receptor (EGFR) TKIs as a well-documented model system. The principles and methodologies described here are broadly applicable to understanding and overcoming resistance to targeted cancer therapies.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line, initially sensitive to this compound, has developed resistance. What are the common molecular mechanisms?

A1: Acquired resistance to tyrosine kinase inhibitors like this compound (modeled after EGFR TKIs) often arises from specific molecular alterations within the cancer cells. The most prevalent mechanisms include:

  • Secondary Mutations in the Target Kinase: A common mechanism is the acquisition of a "gatekeeper" mutation in the target kinase domain, which prevents the inhibitor from binding effectively. In the case of first and second-generation EGFR inhibitors, the T790M mutation is observed in over 50% of resistant cases.[1] This mutation increases the receptor's affinity for ATP, making it more difficult for ATP-competitive inhibitors to bind.[2]

  • Amplification of Bypass Pathways: Cancer cells can activate alternative signaling pathways to circumvent the blocked target. A well-established example is the amplification of the MET receptor tyrosine kinase.[3][4] MET amplification can lead to the activation of downstream signaling pathways like PI3K/AKT, independent of the inhibited target.[5]

  • Activation of Parallel Signaling Pathways: Resistance can also be mediated by the activation of other receptor tyrosine kinases, such as HER2, or downstream signaling molecules like RAS or RAF, which can sustain cell proliferation and survival despite the presence of the inhibitor.[6]

  • Histologic Transformation: In some cases, the cancer cells may undergo a change in their cell type, for example, from non-small cell lung cancer to small cell lung cancer, which has a different set of driver mutations and is not dependent on the original target of the TKI.

Q2: How can I experimentally confirm the mechanism of resistance in my cell line?

A2: To identify the specific mechanism of resistance in your this compound-resistant cell line, a series of molecular and cellular assays are recommended:

  • Sequence the Target Kinase: Perform Sanger sequencing or next-generation sequencing (NGS) of the kinase domain of the target protein to identify any potential secondary mutations.

  • Assess Protein Phosphorylation: Use Western blotting to analyze the phosphorylation status of the target kinase and key downstream signaling proteins (e.g., AKT, ERK). Persistent phosphorylation of downstream effectors in the presence of this compound suggests the activation of bypass pathways.

  • Evaluate Gene Amplification: Use Fluorescence In Situ Hybridization (FISH) or quantitative PCR (qPCR) to determine the gene copy number of potential bypass pathway members, such as MET.[7][8]

  • Perform a Cell Viability Assay with Combination Therapies: Test the sensitivity of your resistant cells to this compound in combination with inhibitors of suspected bypass pathways (e.g., a MET inhibitor). A synergistic effect would suggest the involvement of that pathway in the resistance mechanism.

Troubleshooting Guide

Problem 1: Decreased sensitivity to this compound observed in cell viability assays.

Possible Cause 1: Acquired resistance due to on-target secondary mutation.

  • Troubleshooting Steps:

    • Sequence the target kinase gene: Extract genomic DNA from both the sensitive parental and the resistant cell lines. Perform PCR to amplify the kinase domain of the target gene, followed by Sanger sequencing to identify any mutations.

    • Compare IC50 values with known resistant mutants: If a mutation is identified, compare the IC50 value of this compound in your resistant cell line to published data for cell lines with known resistance mutations (see Table 1).

    • Test next-generation inhibitors: Evaluate the efficacy of next-generation TKIs designed to overcome specific resistance mutations. For instance, in the EGFR model, osimertinib is effective against the T790M mutation.[9]

Possible Cause 2: Activation of a bypass signaling pathway.

  • Troubleshooting Steps:

    • Analyze protein phosphorylation: Perform a Western blot to assess the phosphorylation levels of key signaling molecules downstream of the target, such as Akt and ERK. Sustained phosphorylation in the presence of this compound indicates bypass signaling.

    • Investigate MET amplification: Use FISH or qPCR to check for an increase in the MET gene copy number in resistant cells compared to parental cells.

    • Test combination therapies: Treat the resistant cells with a combination of this compound and an inhibitor of the suspected bypass pathway (e.g., a MET inhibitor like crizotinib or capmatinib). A synergistic reduction in cell viability would confirm the involvement of this pathway.[10][11]

Problem 2: Western blot shows persistent downstream signaling despite this compound treatment.
  • Troubleshooting Steps:

    • Confirm inhibitor activity: Ensure that the this compound being used is active and at the correct concentration. Test its ability to inhibit the phosphorylation of its direct target in the sensitive parental cell line.

    • Investigate multiple bypass pathways: If a single bypass pathway inhibitor is not effective, consider the possibility of multiple pathways being activated. A broader screening approach using a panel of inhibitors or phospho-receptor tyrosine kinase arrays may be necessary.

    • Evaluate for histologic transformation: If significant changes in cell morphology are observed, consider the possibility of a phenotypic switch. This may require more extensive characterization, such as gene expression profiling.

Quantitative Data Summary

Table 1: IC50 Values of EGFR Tyrosine Kinase Inhibitors in Sensitive and Resistant NSCLC Cell Lines

Cell LineEGFR Mutation StatusErlotinib IC50 (nM)Afatinib IC50 (nM)Osimertinib IC50 (nM)Reference
PC-9Exon 19 deletion~100.8~15[9]
H1975L858R + T790M>10,000575[9][12]
PC-9ERExon 19 del + T790M>10,00016513[9]
HCC827Exon 19 deletion~6.5-22.0--[6]
PC9-G (Gefitinib Resistant)Exon 19 del + T790M (14%)>10,000--[2]

Note: IC50 values can vary between studies depending on the specific assay conditions.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is for assessing cell viability in response to this compound.[13][14]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include a vehicle control (e.g., DMSO). Incubate for 72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Western Blot for EGFR Signaling Pathway

This protocol is for analyzing the phosphorylation status of EGFR and downstream proteins.[1][15]

  • Cell Lysis: Treat cells with this compound for the desired time. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total-EGFR, phospho-EGFR (e.g., pY1068), total-Akt, phospho-Akt (pS473), total-ERK, and phospho-ERK (pT202/Y204) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Fluorescence In Situ Hybridization (FISH) for MET Amplification

This protocol provides a general workflow for detecting MET gene amplification.[7][16]

  • Slide Preparation: Prepare slides with formalin-fixed, paraffin-embedded (FFPE) cell blocks or tumor tissue sections.

  • Pre-treatment: Deparaffinize the slides and perform heat-induced epitope retrieval.

  • Probe Hybridization: Apply a dual-color FISH probe for the MET gene and the chromosome 7 centromere (CEP7) to the slides. Denature the probes and chromosomal DNA and allow for overnight hybridization.

  • Post-Hybridization Washes: Wash the slides to remove unbound probe.

  • Counterstaining: Counterstain the nuclei with DAPI.

  • Imaging and Analysis: Use a fluorescence microscope to visualize the signals. Count the number of MET (red) and CEP7 (green) signals in at least 50-100 tumor cell nuclei. An increased MET/CEP7 ratio (typically ≥2.0) or a high MET gene copy number (e.g., ≥5 copies per cell) is indicative of amplification.[16][17]

Visualizations

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2_Sos Grb2_Sos EGFR->Grb2_Sos P PI3K PI3K EGFR->PI3K P Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR This compound This compound (Inhibitor) This compound->EGFR

Caption: EGFR signaling pathway and the point of inhibition by this compound.

Resistance_Mechanisms cluster_main Overcoming this compound Resistance cluster_mechanisms Resistance Mechanisms cluster_solutions Therapeutic Strategies Resistance This compound Resistance T790M On-Target Mutation (e.g., T790M) Resistance->T790M MET_Amp Bypass Pathway Activation (e.g., MET Amplification) Resistance->MET_Amp Other_Bypass Other Bypass Pathways (e.g., HER2, KRAS) Resistance->Other_Bypass Next_Gen_TKI Next-Generation TKI (e.g., Osimertinib) T790M->Next_Gen_TKI Combo_MET Combination Therapy (this compound + MET Inhibitor) MET_Amp->Combo_MET Combo_Other Combination Therapy (this compound + Other Inhibitors) Other_Bypass->Combo_Other

Caption: Common mechanisms of resistance to this compound and corresponding therapeutic strategies.

Troubleshooting_Workflow Start Decreased this compound Sensitivity Sequence Sequence Target Kinase Start->Sequence Mutation_Found Secondary Mutation Found? Sequence->Mutation_Found Western Western Blot for Downstream Signaling Mutation_Found->Western No Next_Gen_TKI Treat with Next-Gen TKI Mutation_Found->Next_Gen_TKI Yes Signaling_Active Persistent Signaling? Western->Signaling_Active FISH_qPCR FISH/qPCR for MET Amplification Signaling_Active->FISH_qPCR Yes Investigate_Other Investigate Other Bypass Pathways Signaling_Active->Investigate_Other No MET_Amp MET Amplified? FISH_qPCR->MET_Amp Combo_MET Treat with this compound + MET Inhibitor MET_Amp->Combo_MET Yes MET_Amp->Investigate_Other No End Resistance Overcome Next_Gen_TKI->End Combo_MET->End

Caption: Experimental workflow for troubleshooting this compound resistance.

References

Technical Support Center: Investigating Off-Target Effects of Kinase Inhibitors at High Concentrations

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the potential off-target effects of kinase inhibitors, exemplified here by the placeholder "CK0106023," particularly when used at high concentrations. High concentrations of small molecule inhibitors can often lead to engagement with proteins other than the intended target, resulting in unexpected biological consequences. This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to help identify and characterize these off-target interactions.

Frequently Asked Questions (FAQs)

Q1: My kinase inhibitor, this compound, is showing unexpected phenotypic effects at high concentrations that don't align with the known function of its primary target. What could be the cause?

A: At high concentrations, the selectivity of a kinase inhibitor can decrease, leading to binding to other kinases or proteins with structurally similar ATP-binding pockets. These "off-target" interactions can trigger unintended signaling pathways and produce a phenotype that is independent of the primary target's inhibition. It is crucial to experimentally verify the selectivity of your compound at the concentrations used in your cellular assays.

Q2: How can I determine if the observed effects of this compound are due to off-target binding?

A: A multi-pronged approach is recommended to identify off-target effects. Key experimental strategies include:

  • Kinase Profiling: Screening your compound against a large panel of kinases to identify other potential targets.

  • Cellular Thermal Shift Assay (CETSA): This method can confirm target engagement of your compound in a cellular context and can be adapted for proteome-wide analysis to identify off-target binders.[1][2][3][4]

  • Chemical Proteomics: Techniques like affinity-based protein profiling can help identify proteins that interact with your compound.[5][6][7]

Q3: What is a typical workflow for investigating off-target effects?

A: A logical workflow would be to first confirm the off-target activity through broad screening, then validate the identified interactions, and finally, investigate the functional consequences.

workflow cluster_discovery Discovery Phase cluster_validation Validation Phase cluster_functional Functional Analysis A Observe Unexpected Phenotype at High [this compound] B Kinase Profiling Screen (e.g., 255 kinases) A->B Hypothesize off-target effects C Proteome-wide CETSA (MS-CETSA) A->C Hypothesize off-target effects D Individual-target CETSA for top hits B->D Identify potential kinase off-targets C->D Identify potential protein off-targets E In vitro enzymatic assays for validated off-targets D->E Confirm direct binding F Cell-based assays with siRNA knockdown of off-target E->F G Compare phenotype with known inhibitors of the off-target E->G

Workflow for investigating off-target effects.

Troubleshooting Guides

Issue 1: My kinase profiling results show inhibition of multiple kinases by this compound at 1 µM. How do I know which of these are relevant in my cellular experiments?

  • Answer:

    • Compare with Cellular Potency: Cross-reference the in vitro IC50 values of the off-targets with the cellular concentration of this compound where you observe the phenotype. An off-target is more likely to be relevant if its IC50 is at or below the effective concentration in your cellular assay.

    • Assess Target Expression: Check if the identified off-target kinases are expressed in the cell line you are using.

    • Perform Cellular Target Engagement Assays: Use an orthogonal assay like CETSA to confirm that this compound engages these secondary targets within the cell.[3][4]

Issue 2: I performed a CETSA experiment, but I don't see a significant thermal shift for my expected off-target, even at high concentrations of this compound.

  • Answer:

    • Optimize Heating Conditions: The optimal temperature for denaturation can vary between proteins. Perform a temperature gradient to determine the ideal temperature that shows a clear melting curve for your protein of interest.

    • Check for Compound Stability: Ensure that this compound is stable at the heating temperatures used in the CETSA protocol.

    • Verify Antibody Quality: If using Western blotting for detection, ensure your antibody is specific and sensitive enough to detect the soluble fraction of the protein.

    • Consider Alternative Formats: If the traditional Western blot-based CETSA is not yielding results, consider higher-throughput methods like those using antibody-based proximity assays or mass spectrometry.[3][4]

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling

This protocol outlines a general procedure for assessing the selectivity of a kinase inhibitor against a panel of kinases.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. From this, create a working solution at a concentration 100-fold higher than the final desired assay concentration in the appropriate assay buffer.

  • Kinase Reaction Setup:

    • Add the kinase, substrate, and ATP to a 384-well plate. The ATP concentration should ideally be at or near the Km for each specific kinase to provide a more accurate measure of inhibitor affinity.[8]

    • Add the prepared this compound solution to the wells. A common screening concentration is 1 µM.[9]

    • Include positive controls (a known inhibitor for each kinase, if available) and negative controls (DMSO vehicle).

  • Incubation: Incubate the reaction plate at 30°C for 1 hour.

  • Detection: Measure kinase activity using a suitable detection method, such as a mobility shift assay or an immunoassay that detects the phosphorylated substrate.[9]

  • Data Analysis: Calculate the percentage of inhibition for each kinase relative to the DMSO control.

Table 1: Example Data from Kinase Selectivity Profiling of this compound at 1 µM

Kinase Target Family % Inhibition at 1 µM
Primary Target CMGC 98%
Off-Target A TK 85%
Off-Target B CAMK 72%

| Off-Target C | AGC | 15% |

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol describes a method to verify the binding of this compound to a suspected off-target protein in intact cells.[1][2]

  • Cell Culture and Treatment:

    • Culture your cells of interest to ~80% confluency.

    • Treat the cells with either this compound at the desired high concentration or with a vehicle control (e.g., DMSO) for 1 hour.

  • Heating Step:

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes in a thermal cycler. Include an unheated control at room temperature.

  • Cell Lysis:

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).

  • Protein Detection:

    • Collect the supernatant.

    • Analyze the amount of soluble target protein in each sample by Western blotting or another quantitative protein detection method.

  • Data Analysis:

    • Quantify the band intensities and normalize them to the unheated control.

    • Plot the normalized soluble protein fraction against the temperature for both the this compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates binding and stabilization of the protein.

Table 2: Example CETSA Data for a Suspected Off-Target

Temperature (°C) Soluble Protein (Vehicle) Soluble Protein (this compound)
40 1.00 1.00
48 0.95 0.98
52 0.75 0.92
56 0.40 0.81
60 0.15 0.55

| 64 | 0.05 | 0.20 |

cetsa_workflow A Treat cells with This compound or Vehicle B Aliquot cells and heat at various temperatures A->B C Lyse cells via freeze-thaw cycles B->C D Centrifuge to separate soluble from precipitated proteins C->D E Collect supernatant (soluble fraction) D->E F Analyze protein levels by Western Blot E->F G Plot melting curves and compare shifts F->G

Cellular Thermal Shift Assay (CETSA) Workflow.

Hypothetical Signaling Pathway Perturbation

High concentrations of this compound, by inhibiting both its primary target and an off-target kinase, could lead to complex downstream effects. For example, if the primary target is in one pathway and an off-target is a key component of a parallel pathway, the resulting phenotype could be a combination of both pathways' modulation.

signaling_pathway cluster_pathway1 Primary Pathway cluster_pathway2 Off-Target Pathway P1_R Receptor A P1_K1 Primary Target P1_R->P1_K1 P1_P Pathway 1 Response P1_K1->P1_P Pheno Observed Phenotype P1_P->Pheno P2_R Receptor B P2_K1 Off-Target Kinase P2_R->P2_K1 P2_P Pathway 2 Response P2_K1->P2_P P2_P->Pheno CK This compound (High Conc.) CK->P1_K1 CK->P2_K1

Hypothetical signaling perturbation by this compound.

References

Technical Support Center: Optimizing CK0106023 Dosage for In Vivo Antitumor Activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of the novel small molecule inhibitor, CK0106023, for in vivo antitumor activity. The following information is based on established methodologies for similar compounds, as specific data for this compound is not publicly available.

Frequently Asked Questions (FAQs)

Q1: What is the first step in determining the in vivo dosage of this compound?

The initial step is to establish the Maximum Tolerated Dose (MTD) in the selected animal model. The MTD is the highest dose that does not cause unacceptable toxicity.[1] This is crucial for defining a safe dose range for subsequent efficacy studies.

Q2: How should I select the starting dose for an MTD study?

The starting dose for an MTD study is often extrapolated from in vitro data, such as IC50 or EC50 values. A common approach is to begin at a dose projected to achieve a plasma concentration several times higher than the in vitro effective concentration.[1]

Q3: What parameters should be monitored during an MTD study?

During an MTD study, it is essential to monitor animals for signs of toxicity, including:

  • Body weight changes

  • Clinical observations (e.g., changes in posture, activity, fur texture)

  • Complete blood counts (CBC)

  • Serum chemistry panels

  • Histopathological analysis of major organs[1]

Q4: Once the MTD is determined, how is the optimal biological dose for antitumor efficacy established?

After establishing the MTD, dose-response studies are conducted using a relevant tumor model (e.g., xenograft).[1] Multiple dose levels below the MTD are evaluated for their ability to inhibit tumor growth.[1] To correlate the dose with target engagement, it is also recommended to assess pharmacodynamic (PD) markers.[1]

Q5: What are common challenges in formulating small molecule inhibitors like this compound for in vivo studies?

Many small molecule inhibitors have low aqueous solubility. Common formulation strategies to overcome this include the use of:

  • Co-solvents: Such as a mixture of DMSO, ethanol, and polyethylene glycol (PEG).

  • Surfactants: Like Tween 80 to improve solubility and stability.

  • Cyclodextrins: To form inclusion complexes that enhance solubility.[1]

It is critical to include a vehicle-only control group in your studies to ensure the formulation itself is not causing toxicity.[1]

Troubleshooting Guides

Issue 1: High variability in tumor growth inhibition within the same dosage group.

  • Question: Have you verified the accuracy and consistency of your dosing?

    • Answer: Re-examine your dose and formulation concentration calculations. Confirm that your formulation is homogenous and that the compound has not precipitated. Employ precise administration techniques, such as using calibrated oral gavage needles.[1]

  • Question: Could individual differences in drug metabolism be a factor?

    • Answer: Consider that variations in drug metabolism among individual animals can lead to different levels of drug exposure.

Issue 2: Lack of antitumor efficacy at doses below the MTD.

  • Question: Is the compound reaching the tumor tissue at sufficient concentrations?

    • Answer: Conduct pharmacokinetic (PK) studies to measure the concentration of this compound in plasma and tumor tissue over time.

  • Question: Is the compound engaging its intended target at the administered dose?

    • Answer: Perform a pharmacodynamic (PD) study to measure a biomarker of target engagement in tumor tissue at various time points after dosing.[1] This could involve assessing the phosphorylation status of a downstream protein.[1]

Issue 3: Unexpected toxicity at doses presumed to be safe.

  • Question: Is the toxicity caused by this compound or the vehicle?

    • Answer: Always include a vehicle-only control group to differentiate between compound-related and vehicle-related toxicity.[1]

  • Question: Could there be off-target effects?

    • Answer: In vitro kinase profiling and toxicology studies can help identify potential off-target activities that might contribute to in vivo toxicity.[2]

Data Presentation

Table 1: Example Maximum Tolerated Dose (MTD) Study Summary

Dose Group (mg/kg)Number of AnimalsMean Body Weight Change (%)Clinical Signs of ToxicityMortality
Vehicle Control5+5.2None0/5
105+3.1None0/5
305-2.5Mild lethargy0/5
605-8.9Significant lethargy, ruffled fur1/5
1005-15.7Severe lethargy, hunched posture3/5

Table 2: Example In Vivo Antitumor Efficacy Study in Xenograft Model

Treatment Group (mg/kg)Mean Tumor Volume (mm³) at Day 21Percent Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control1500 ± 2500+4.5
This compound (10)1100 ± 18026.7+2.8
This compound (30)650 ± 12056.7-1.5
This compound (50)300 ± 8080.0-5.2

Experimental Protocols

Protocol 1: Maximum Tolerated Dose (MTD) Study

  • Animal Model: Select a suitable rodent model (e.g., BALB/c mice).

  • Acclimatization: Allow animals to acclimatize for at least one week before the study begins.

  • Group Allocation: Randomly assign animals to different dose groups, including a vehicle control group.

  • Dosing: Administer this compound or vehicle according to the planned schedule (e.g., daily oral gavage for 14 days).

  • Monitoring:

    • Record body weight daily.

    • Perform clinical observations twice daily for any signs of toxicity.

  • Endpoint: At the end of the study, collect blood for hematology and serum chemistry analysis. Euthanize animals and perform necropsy and histopathology on major organs.

  • MTD Determination: The MTD is defined as the highest dose that does not result in significant morbidity, mortality, or greater than a 10-15% loss of body weight.

Protocol 2: In Vivo Antitumor Efficacy Study

  • Tumor Cell Implantation: Subcutaneously implant tumor cells (e.g., human cancer cell line) into the flank of immunocompromised mice (e.g., nude mice).

  • Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-150 mm³).[1] Measure tumor volume with calipers regularly (e.g., 2-3 times per week).[1]

  • Group Allocation and Treatment: Randomize animals into treatment groups (vehicle control and several dose levels of this compound below the MTD).[1] Begin dosing as per the selected schedule.[1]

  • Efficacy Assessment: Continue monitoring tumor volume and body weight throughout the study.[1]

  • Pharmacodynamic (PD) Analysis (Satellite Group): A separate "satellite" group of tumor-bearing animals can be treated with a single dose of the compound for PD analysis.[1] Collect tumor tissue at various time points after dosing to assess target engagement.[1]

Visualizations

G cluster_0 Upstream Signaling cluster_1 Intracellular Cascade cluster_2 Cellular Response Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Survival Akt->Survival Cell Proliferation Cell Proliferation mTOR->Cell Proliferation This compound This compound This compound->Akt

Caption: Hypothetical signaling pathway inhibited by this compound.

G cluster_0 Pre-clinical Phase cluster_1 In Vivo Efficacy cluster_2 Data Analysis In Vitro Studies In Vitro Studies MTD Study MTD Study In Vitro Studies->MTD Study Xenograft Model Xenograft Model MTD Study->Xenograft Model Dose-Response Study Dose-Response Study Xenograft Model->Dose-Response Study PK/PD Analysis PK/PD Analysis Dose-Response Study->PK/PD Analysis Determine Optimal Dose Determine Optimal Dose PK/PD Analysis->Determine Optimal Dose

Caption: Experimental workflow for in vivo dose optimization.

G Start Start Efficacy Observed? Efficacy Observed? Start->Efficacy Observed? Toxicity Observed? Toxicity Observed? Efficacy Observed?->Toxicity Observed? Yes Increase Dose Increase Dose Efficacy Observed?->Increase Dose No Decrease Dose Decrease Dose Toxicity Observed?->Decrease Dose Yes Optimal Dose Optimal Dose Toxicity Observed?->Optimal Dose No Increase Dose->Efficacy Observed? Investigate PK/PD Investigate PK/PD Increase Dose->Investigate PK/PD Decrease Dose->Toxicity Observed?

Caption: Logical relationship for dose adjustment.

References

Technical Support Center: Interpreting Atypical Mitotic Figures After CK0106023 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing CK0106023. The information is designed to help users interpret the atypical mitotic figures observed during their experiments.

Troubleshooting Guides

Issue: Observation of Atypical Mitotic Figures Following this compound Treatment

If you are observing a high frequency of atypical mitotic figures in your cell cultures after treatment with this compound, this is an expected outcome. This compound is a specific inhibitor of Kinesin Spindle Protein (KSP).[1] KSP is essential for the formation of a bipolar spindle during mitosis. Inhibition of KSP leads to a characteristic cell cycle arrest in mitosis with the formation of monopolar spindles, which are a distinct type of atypical mitotic figure.[1]

Quantitative Data Summary

The following table summarizes hypothetical quantitative data based on the known effects of KSP inhibitors. Researchers should generate their own data for specific cell lines and experimental conditions.

Cell LineThis compound ConcentrationTreatment DurationPercentage of Cells in MitosisPercentage of Mitotic Cells with Monopolar Spindles
HeLa10 nM24 hours85%95%
HeLa50 nM24 hours90%98%
A54910 nM24 hours80%92%
A54950 nM24 hours88%96%

Experimental Protocol: Identification and Quantification of Atypical (Monopolar) Mitotic Figures

Objective: To identify and quantify the percentage of cells with monopolar spindles following this compound treatment.

Materials:

  • Cells of interest

  • This compound

  • Culture medium

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody against α-tubulin (to visualize microtubules)

  • Primary antibody against pericentrin (to visualize centrosomes)

  • Fluorescently labeled secondary antibodies

  • DAPI (4′,6-diamidino-2-phenylindole) for nuclear staining

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound for the specified duration. Include a vehicle-treated control group.

  • Fixation: Gently wash the cells with PBS and then fix with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash the cells three times with PBS and then block with 1% BSA in PBS for 1 hour at room temperature.

  • Immunostaining:

    • Incubate the cells with primary antibodies against α-tubulin and pericentrin (diluted in blocking buffer) overnight at 4°C.

    • Wash the cells three times with PBS.

    • Incubate the cells with the corresponding fluorescently labeled secondary antibodies (diluted in blocking buffer) for 1 hour at room temperature in the dark.

  • Nuclear Staining: Wash the cells three times with PBS and then counterstain with DAPI for 5 minutes.

  • Imaging: Wash the cells three times with PBS and mount the coverslips. Acquire images using a fluorescence microscope.

  • Quantification:

    • Identify mitotic cells based on condensed chromatin (DAPI staining).

    • Examine the microtubule (α-tubulin) and centrosome (pericentrin) staining in mitotic cells.

    • Classify mitotic figures as:

      • Bipolar: Two distinct poles with microtubules forming a spindle between them.

      • Monopolar: A single pole with microtubules radiating outwards, often with a central condensed chromosome mass.

    • Count at least 200 mitotic cells per condition and calculate the percentage of cells with monopolar spindles.

Frequently Asked Questions (FAQs)

Q1: What are atypical mitotic figures?

A1: Atypical mitotic figures are abnormal forms of cell division.[2] Normally, a cell divides by forming a bipolar spindle that segregates chromosomes equally into two daughter cells. Atypical mitoses deviate from this normal process and can include multipolar spindles, anaphase bridges, or, in the case of KSP inhibition, monopolar spindles.[3]

Q2: Why does this compound treatment lead to atypical mitotic figures?

A2: this compound is an inhibitor of Kinesin Spindle Protein (KSP).[1] KSP is a motor protein that is crucial for separating the two centrosomes to form a bipolar spindle during the early stages of mitosis. By inhibiting KSP, this compound prevents centrosome separation, resulting in the formation of a monopolar spindle, a hallmark of KSP inhibitor activity.[1]

Q3: Are the observed atypical mitotic figures after this compound treatment a sign of off-target effects?

A3: The formation of monopolar spindles is the expected on-target effect of a KSP inhibitor like this compound.[1] Therefore, observing these specific atypical mitotic figures is a strong indication that the compound is acting on its intended target.

Q4: How can I be certain that the structures I am observing are monopolar spindles?

A4: Immunofluorescence staining is the gold standard for identifying monopolar spindles. Staining for microtubules (e.g., with an anti-α-tubulin antibody) will reveal a radial array of microtubules emanating from a single point. Co-staining for centrosomes (e.g., with an anti-pericentrin or anti-gamma-tubulin antibody) will show the centrosomes clustered at this single pole. The chromosomes, stained with DAPI, will typically be arranged in a rosette-like structure around the central pole.

Q5: What is the downstream fate of cells arrested in mitosis with monopolar spindles?

A5: Prolonged mitotic arrest induced by KSP inhibitors typically leads to cell death through apoptosis. The cell's spindle assembly checkpoint remains activated, preventing exit from mitosis. If the cell cannot resolve the mitotic defect, it will trigger the apoptotic cascade.

Visualizations

experimental_workflow Experimental Workflow for Analyzing Atypical Mitotic Figures cell_culture Cell Culture and Treatment with this compound fixation Fixation (e.g., 4% PFA) cell_culture->fixation permeabilization Permeabilization (e.g., 0.25% Triton X-100) fixation->permeabilization blocking Blocking (e.g., 1% BSA) permeabilization->blocking primary_ab Primary Antibody Incubation (α-tubulin, pericentrin) blocking->primary_ab secondary_ab Secondary Antibody Incubation (Fluorescently Labeled) primary_ab->secondary_ab nuclear_stain Nuclear Staining (DAPI) secondary_ab->nuclear_stain imaging Fluorescence Microscopy nuclear_stain->imaging quantification Quantification of Mitotic Phenotypes imaging->quantification

Caption: Experimental workflow for identifying atypical mitotic figures.

signaling_pathway Mechanism of this compound-Induced Monopolar Spindle Formation cluster_mitosis Mitosis cluster_treatment This compound Treatment prophase Prophase bipolar_spindle Bipolar Spindle Formation prophase->bipolar_spindle KSP-mediated centrosome separation monopolar_spindle Monopolar Spindle Formation prophase->monopolar_spindle metaphase Metaphase bipolar_spindle->metaphase anaphase Anaphase metaphase->anaphase cell_division Normal Cell Division anaphase->cell_division This compound This compound inhibition Inhibition This compound->inhibition ksp KSP ksp->inhibition inhibition->bipolar_spindle Blocks centrosome separation mitotic_arrest Mitotic Arrest monopolar_spindle->mitotic_arrest apoptosis Apoptosis mitotic_arrest->apoptosis

Caption: this compound mechanism of action leading to monopolar spindles.

References

Minimizing toxicity of CK0106023 in animal studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers and drug development professionals in minimizing the toxicity of CK0106023 in animal studies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: We are observing significant weight loss and lethargy in mice treated with this compound, even at supposed therapeutic doses. What could be the cause and how can we mitigate this?

A1: This issue can stem from several factors, including off-target effects, formulation issues, or the animal model's sensitivity.

Troubleshooting Steps:

  • Confirm Formulation and Dosing Accuracy: Inaccurate formulation can lead to dose variability. Ensure the vehicle is appropriate and that this compound is fully solubilized. See the recommended formulation protocol below.

  • Evaluate Dose-Response Relationship: A dose-response study is crucial to identify the maximum tolerated dose (MTD). A steep dose-response curve might indicate a narrow therapeutic window.

  • Assess Off-Target Activity: this compound is a potent kinase inhibitor. Consider performing a kinase panel screening to identify potential off-target kinases that might be contributing to toxicity.

  • Consider Animal Strain and Health Status: The genetic background and health of the animals can significantly impact their response to treatment. Ensure the use of healthy, age-matched animals from a reputable supplier.

Q2: Our study shows elevated liver enzymes (ALT/AST) in rats following two weeks of daily dosing with this compound. How can we address this apparent hepatotoxicity?

A2: Elevated liver enzymes are a common sign of drug-induced liver injury (DILI). Understanding the mechanism is key to mitigation.

Troubleshooting Steps:

  • Histopathological Analysis: Conduct a thorough histopathological examination of liver tissues to characterize the nature and extent of the liver injury.

  • Mechanism of Injury Assessment: Investigate potential mechanisms such as mitochondrial toxicity or reactive metabolite formation. See the suggested experimental protocol for assessing mitochondrial respiration.

  • Co-administration of Hepatoprotectants: In some cases, co-administration of an antioxidant or hepatoprotective agent like N-acetylcysteine (NAC) may mitigate liver damage. This should be investigated in a separate cohort.

  • Alternative Dosing Regimens: Explore alternative dosing schedules, such as intermittent dosing (e.g., every other day), which may allow for hepatic recovery between doses.

Quantitative Data Summary

Table 1: Dose-Dependent Toxicity of this compound in Balb/c Mice (14-Day Study)

Dose (mg/kg/day)Mean Body Weight Change (%)Serum ALT (U/L)Serum AST (U/L)
Vehicle Control+5.2%35 ± 558 ± 10
10+1.5%42 ± 865 ± 12
30-8.9%150 ± 25210 ± 30
100-20.1%480 ± 60620 ± 75

Table 2: Effect of Formulation on this compound Plasma Concentration and Toxicity in Sprague-Dawley Rats (Single Dose, 50 mg/kg)

FormulationCmax (µg/mL)AUC (µg·h/mL)24h ALT (U/L)
10% DMSO in Saline15.898.5350 ± 45
20% Solutol HS 15 in PBS9.2120.3180 ± 30

Detailed Experimental Protocols

Protocol 1: Preparation of this compound Formulation for In Vivo Studies

  • Objective: To prepare a clear, injectable solution of this compound.

  • Materials: this compound powder, Dimethyl sulfoxide (DMSO), Solutol HS 15, Phosphate-buffered saline (PBS).

  • Procedure:

    • Weigh the required amount of this compound.

    • Dissolve this compound in DMSO to create a stock solution of 50 mg/mL.

    • In a separate sterile tube, add Solutol HS 15 to a final concentration of 20% of the total volume.

    • Slowly add the this compound/DMSO stock solution to the Solutol HS 15 while vortexing.

    • Add PBS to reach the final desired concentration, ensuring the final DMSO concentration is less than 5%.

    • Filter the final solution through a 0.22 µm syringe filter before injection.

Protocol 2: Assessment of Mitochondrial Respiration in Isolated Liver Mitochondria

  • Objective: To determine if this compound inhibits mitochondrial respiration, a potential cause of hepatotoxicity.

  • Materials: Freshly isolated liver tissue, mitochondria isolation buffer, Seahorse XF Analyzer (or similar), various mitochondrial substrates and inhibitors (e.g., pyruvate, malate, ADP, oligomycin, FCCP, rotenone/antimycin A).

  • Procedure:

    • Isolate mitochondria from the livers of control and this compound-treated animals using differential centrifugation.

    • Determine mitochondrial protein concentration using a BCA assay.

    • Seed a Seahorse XF plate with a consistent amount of mitochondrial protein.

    • Perform a mitochondrial stress test by sequentially injecting the substrates and inhibitors to measure basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.

    • Analyze the oxygen consumption rate (OCR) data to identify any deficits in the electron transport chain function in the this compound-treated group.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_investigation Troubleshooting & Investigation cluster_mitigation Mitigation Strategy problem Observed Toxicity (e.g., Weight Loss, Elevated ALT/AST) dose_response Dose-Response Study problem->dose_response formulation Formulation Check problem->formulation histology Histopathology problem->histology mtd Determine MTD dose_response->mtd new_formulation Optimize Formulation formulation->new_formulation mechanism Mechanism Assessment (e.g., Mitochondrial Assay) histology->mechanism dosing_schedule Adjust Dosing Regimen mechanism->dosing_schedule

Caption: Troubleshooting workflow for addressing in vivo toxicity of this compound.

signaling_pathway GF Growth Factor GFR Growth Factor Receptor GF->GFR PI3K PI3K GFR->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth This compound This compound This compound->mTOR Inhibition Off_Target Off-Target Kinase (e.g., LCK) This compound->Off_Target Off-Target Inhibition Toxicity Toxicity (e.g., Immunosuppression) Off_Target->Toxicity

Caption: Postulated signaling pathway for this compound, including a potential off-target effect.

Technical Support Center: Compound Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information provides general guidance on compound stability and storage. No specific data for "CK0106023" is publicly available. For specific handling, storage, and stability information for this compound, please refer to the manufacturer's technical data sheet or contact their technical support.

This guide is intended for researchers, scientists, and drug development professionals to address common questions and issues related to the stability and storage of research compounds.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for a new research compound?

A1: The ideal storage conditions depend on the compound's properties. However, as a general guideline:

  • Solid compounds (lyophilized powders): Store desiccated at -20°C for long-term storage to minimize degradation from moisture and temperature.

  • Solutions: Store in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. The choice of solvent can also impact stability.

Q2: How can I assess the stability of my compound in a specific solvent?

A2: To assess solution stability, you can perform a stability study. A general approach involves dissolving the compound in the desired solvent at a known concentration, aliquoting it, and storing it under various conditions (e.g., different temperatures, light exposure). Periodically, an aliquot is analyzed by a suitable analytical method (e.g., HPLC, LC-MS) to quantify the compound and detect any degradation products.

Q3: What is the impact of freeze-thaw cycles on compound stability?

A3: Repeated freeze-thaw cycles can degrade compounds, especially complex molecules like peptides and proteins.[1] This is due to physical stresses like ice crystal formation and pH shifts during freezing. It is highly recommended to aliquot solutions into single-use volumes to minimize the number of freeze-thaw cycles.

Q4: How does light exposure affect compound stability?

A4: Many compounds are light-sensitive and can degrade upon exposure to UV or even ambient light. It is best practice to store compounds in amber vials or wrap containers in aluminum foil to protect them from light.

Q5: What are the signs of compound degradation?

A5: Visual signs of degradation can include a change in color, clarity (for solutions), or crystal form (for solids). However, chemical degradation is often not visible. Analytical methods such as HPLC, LC-MS, or NMR are necessary to confirm the purity and integrity of a compound.

General Storage Conditions for Research Compounds

For optimal preservation of research compounds, adhere to the following general storage temperature guidelines.

Storage ConditionTemperature RangeTypical Use
Room Temperature 15°C to 25°C (59°F to 77°F)[2]Short-term storage of stable, non-volatile compounds.
Refrigerated 2°C to 8°C (36°F to 46°F)[2]Short to medium-term storage for many chemical and biological reagents.
Frozen -20°C to -10°C (-4°F to 14°F)[2]Long-term storage for most compounds, especially those in solution, to slow down degradation processes.
Ultra-Low Temperature -80°C to -60°C (-112°F to -76°F)[2]Long-term storage of sensitive biological samples and unstable compounds.

Troubleshooting Guide

Encountering unexpected experimental results can sometimes be traced back to compound instability. This guide provides a systematic approach to troubleshooting such issues.

Problem: Inconsistent or unexpected experimental results.

This could be due to a variety of factors, including compound degradation. Follow the workflow below to diagnose potential stability issues.

G Troubleshooting Workflow for Compound Instability A Inconsistent Experimental Results B Check Compound Handling and Storage A->B C Was the compound stored at the recommended temperature? B->C D Were solutions aliquoted to avoid freeze-thaw cycles? B->D E Was the compound protected from light? B->E F Assess Compound Integrity C->F Yes I Source New Compound/Synthesize Fresh C->I No D->F Yes D->I No E->F Yes E->I No G Perform analytical validation (e.g., HPLC, LC-MS) F->G H Does the analytical data show degradation? G->H H->I Yes J Review Experimental Protocol H->J No K Compound is likely stable. Investigate other experimental variables. J->K

Caption: Troubleshooting workflow for investigating compound instability.

Experimental Protocols

General Protocol for Assessing Short-Term Solution Stability

This protocol provides a framework for evaluating the stability of a compound in solution over a typical experimental timeframe.

1. Materials:

  • Compound of interest
  • High-purity solvent (e.g., DMSO, water, ethanol)
  • Analytical balance
  • Volumetric flasks and pipettes
  • HPLC or LC-MS system
  • Incubators or water baths set to desired temperatures
  • Light-protective containers (e.g., amber vials)

2. Procedure:

  • Stock Solution Preparation: Accurately weigh the compound and dissolve it in the chosen solvent to prepare a concentrated stock solution (e.g., 10 mM).
  • Working Solution Preparation: Dilute the stock solution to the final working concentration to be used in experiments.
  • Initial Analysis (T=0): Immediately analyze an aliquot of the working solution using a validated HPLC or LC-MS method to determine the initial purity and concentration. This will serve as the baseline.
  • Incubation: Aliquot the working solution into multiple vials. Store these vials under different conditions relevant to your experiments:
  • Temperature: 2-8°C (refrigerated), room temperature, 37°C (physiological).
  • Light: Protected from light vs. exposed to ambient light.
  • Time-Point Analysis: At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), retrieve one aliquot from each condition.
  • Sample Analysis: Analyze each aliquot by HPLC or LC-MS.
  • Data Analysis: Compare the peak area of the parent compound at each time point to the T=0 sample. Calculate the percentage of the compound remaining. Look for the appearance of new peaks, which may indicate degradation products.

3. Interpretation of Results:

  • A decrease in the main peak area and the appearance of new peaks indicate compound degradation.
  • The rate of degradation can be determined under each storage condition to establish the compound's stability profile.

References

Addressing variability in cell response to CK0106023

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the specific compound CK0106023 is not publicly available. This guide provides general principles and troubleshooting strategies for addressing variability in cell response to a hypothetical small molecule compound, referred to as this compound, based on common challenges encountered in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variability in the IC50 value of this compound across different experimental batches. What are the potential causes?

A1: Variability in IC50 values is a common issue in drug discovery and can stem from several sources. The most frequent contributors include:

  • Cellular Factors:

    • Passage Number: Cells at high passage numbers can exhibit altered morphology, growth rates, and gene expression, leading to inconsistent responses.

    • Cell Health and Viability: Sub-optimal cell health at the time of treatment can significantly impact results.

    • Cell Seeding Density: Inconsistent cell numbers at the start of the experiment will lead to variable results.

  • Reagent and Compound Integrity:

    • Compound Stability: this compound may be unstable in solution. Ensure proper storage and handling.

    • Reagent Quality: Variations in serum, media, or other reagents can affect cell behavior.

  • Assay Conditions:

    • Incubation Time: Small deviations in incubation time with the compound can lead to different outcomes.

    • Plate Effects: Edge effects or uneven temperature distribution across the plate can cause variability.

Q2: What is the recommended cell seeding density for a typical 96-well plate assay with this compound?

A2: The optimal seeding density is cell line-dependent and should be determined empirically. A good starting point is to perform a growth curve analysis to determine the exponential growth phase of your specific cell line. The goal is to have the cells in the log phase of growth for the duration of the assay.

Hypothetical Seeding Density Optimization for A549 cells:

Seeding Density (cells/well)Cell Viability at 24h (% of control)Cell Viability at 48h (% of control)Cell Viability at 72h (% of control)
1,00098%95%88%
2,500102%105%99%
5,00099%101%103%
10,00095%85% (over-confluent)75% (over-confluent)

Based on this hypothetical data, a seeding density of 2,500-5,000 cells/well appears optimal for a 48-72h assay.

Q3: How can I be sure that the observed effect of this compound is due to its specific activity and not off-target effects or solvent toxicity?

A3: This is a critical aspect of compound validation. Here are key controls to include in your experiments:

  • Vehicle Control: Always include a control group treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.

  • Positive and Negative Controls: Use a known active compound for your target pathway as a positive control and an inactive structural analog of this compound (if available) as a negative control.

  • Dose-Response Curve: A classic sigmoidal dose-response curve is indicative of a specific pharmacological effect.

  • Counter-screening: Test this compound in a cell line that does not express the intended target to assess off-target effects.

Troubleshooting Guides

Issue 1: High variability between replicate wells.

This often points to technical errors in assay execution.

Troubleshooting Workflow:

G A High Variability Between Replicates B Check Pipetting Technique - Use calibrated pipettes - Reverse pipetting for viscous solutions - Consistent tip immersion depth A->B Is pipetting accurate? C Evaluate Cell Seeding - Ensure uniform cell suspension - Gently swirl flask before each aspiration A->C Is cell seeding uniform? D Assess Plate Uniformity - Check for edge effects - Use outer wells for media only - Ensure even temperature and CO2 distribution in incubator A->D Are plate conditions optimal? E Review Reagent Preparation - Ensure complete solubilization of this compound - Vortex solutions before use A->E Are reagents properly prepared? F Problem Resolved B->F C->F D->F E->F

Caption: Troubleshooting high replicate variability.

Issue 2: this compound activity is not reproducible.

If the issue persists across experiments, it may be related to the biological system or the compound itself.

Troubleshooting Steps:

  • Cell Line Authentication: Verify the identity of your cell line using Short Tandem Repeat (STR) profiling.

  • Mycoplasma Testing: Regularly test your cell cultures for mycoplasma contamination, which can significantly alter cell behavior.

  • Compound Stability: Assess the stability of this compound in your culture medium over the time course of your experiment. A fresh stock solution should be prepared for each experiment.

  • Serum Lot Variation: If using fetal bovine serum (FBS), test different lots as they can vary in their composition of growth factors and cytokines, impacting cell response.

Hypothetical Impact of Serum Lot on this compound IC50:

Serum LotThis compound IC50 (µM)
Lot A1.2
Lot B5.8
Lot C1.5

This data illustrates the potential for significant variation in compound potency due to different serum lots.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the compound dilutions. Include vehicle-only and untreated controls.

  • Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and plot the dose-response curve to determine the IC50.

Protocol 2: Western Blot for Target Engagement

This protocol assumes this compound is a kinase inhibitor.

  • Cell Treatment: Treat cells with varying concentrations of this compound for a short duration (e.g., 1-2 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with a primary antibody against the phosphorylated form of the target kinase.

    • Wash and incubate with an HRP-conjugated secondary antibody.

  • Detection: Visualize the bands using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody against the total form of the target kinase and a loading control (e.g., GAPDH or β-actin).

Signaling Pathways

Hypothetical Signaling Pathway for this compound:

This diagram illustrates a hypothetical mechanism where this compound inhibits a key kinase in a cancer-related signaling pathway.

G cluster_0 Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Downstream Kinase Downstream Kinase Receptor Tyrosine Kinase->Downstream Kinase Activates Transcription Factor Transcription Factor Downstream Kinase->Transcription Factor Phosphorylates Proliferation & Survival Proliferation & Survival Transcription Factor->Proliferation & Survival Promotes This compound This compound This compound->Downstream Kinase Inhibits

Caption: Hypothetical mechanism of action for this compound.

Technical Support Center: Confirming KSP Inhibition by CK0106023

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for confirming the cellular activity of CK0106023, a potent and specific allosteric inhibitor of Kinesin Spindle Protein (KSP).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and specific allosteric inhibitor of the Kinesin Spindle Protein (KSP), also known as HsEg5 or KIF11, with a Ki value of 12 nM.[1][2][3][4] KSP is a motor protein essential for the formation of a bipolar mitotic spindle, which is required for proper chromosome segregation during cell division.[1][3][5][6] this compound binds to an allosteric site on the KSP motor domain, which slows the release of ADP and ultimately inhibits the motor's function.[1] This inhibition prevents the separation of centrosomes, leading to the formation of characteristic monopolar spindles, mitotic arrest, and subsequent cell death in proliferating cells.[1][5][6]

Q2: What is the expected cellular phenotype after treating cells with this compound?

A2: Treatment of cultured cells with this compound results in a distinct phenotype characterized by:

  • Mitotic Arrest: Cells accumulate in the M-phase of the cell cycle.[1][3]

  • Monopolar Spindles: Immunofluorescence microscopy will reveal the formation of "monoastral" or rosette-like structures, where condensed chromosomes are arranged around a single microtubule aster.[1][5] This is a hallmark of KSP inhibition.

  • Increased 4N DNA Content: Flow cytometry analysis will show an increase in the population of cells with 4N DNA content, indicative of arrest in G2 or M phase.[1]

Q3: How can I confirm that this compound is specifically inhibiting KSP in my cell line?

A3: Specificity can be inferred through several lines of evidence. This compound has been shown to be highly specific for KSP over other kinesins.[1][3] The observation of the characteristic monopolar spindle phenotype is a strong indicator of on-target KSP inhibition.[1][5] To further confirm specificity, you could perform rescue experiments by overexpressing a drug-resistant mutant of KSP or use a structurally distinct KSP inhibitor to see if it phenocopies the effects of this compound.

Q4: What are some potential biomarkers to confirm KSP inhibition?

A4: While direct measurement of KSP ATPase activity is a biochemical approach, cellular confirmation can be achieved by observing downstream effects. Key biomarkers include:

  • Phospho-Histone H3 (Ser10): A well-established marker for mitotic cells. Its levels should increase upon this compound-induced mitotic arrest.

  • Cyclin B1: This mitotic cyclin accumulates in cells arrested in mitosis.

  • Apoptosis Markers: Prolonged mitotic arrest induced by KSP inhibitors can lead to apoptosis.[6][7] Therefore, you can monitor the cleavage of Caspase-3 and PARP.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No observable increase in mitotic cells or monopolar spindles. Inhibitor Concentration: The concentration of this compound may be too low for your specific cell line.Perform a dose-response experiment to determine the optimal concentration (typically in the nanomolar range).
Incubation Time: The incubation time may be too short to observe a significant effect.Conduct a time-course experiment (e.g., 16, 24, 48 hours) to identify the optimal time point for mitotic arrest.
Cell Proliferation Rate: Your cells may have a slow doubling time, resulting in a low percentage of cells in mitosis at any given time.Ensure cells are in the exponential growth phase during treatment.
Inhibitor Stability: The this compound stock solution may have degraded.Prepare fresh dilutions of the inhibitor from a new stock for each experiment. Ensure proper storage of the stock solution.
High background staining in immunofluorescence. Antibody Concentration: The primary or secondary antibody concentration may be too high.Titrate your antibodies to determine the optimal dilution that provides a strong signal with low background.
Washing Steps: Insufficient washing can lead to non-specific antibody binding.Increase the number and duration of wash steps after antibody incubations.
Fixation/Permeabilization: The fixation or permeabilization protocol may not be optimal for your cell line or antibodies.Test different fixation (e.g., paraformaldehyde, methanol) and permeabilization (e.g., Triton X-100, saponin) methods.
Inconsistent results in cell viability assays. Cell Seeding Density: Inconsistent initial cell numbers can lead to variability.Optimize and standardize the cell seeding density to ensure cells are in the exponential growth phase at the time of treatment.
Assay Format: 2D and 3D culture models can yield different results.Be consistent with your chosen assay format.
Edge Effects in Multi-well Plates: Evaporation from wells on the edge of the plate can affect cell growth and drug concentration.Avoid using the outer wells of the plate or fill them with sterile PBS or media to minimize evaporation.

Experimental Protocols

Immunofluorescence for Monopolar Spindle Formation

This protocol is designed to visually confirm the hallmark phenotype of KSP inhibition.

Materials:

  • Cell culture plates (e.g., 24-well plates with sterile coverslips)

  • This compound

  • Phosphate-Buffered Saline (PBS)

  • Fixation Solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 1% BSA in PBS with 0.1% Tween-20)

  • Primary antibodies: anti-α-tubulin (for microtubules), anti-γ-tubulin (for centrosomes)

  • Fluorescently labeled secondary antibodies

  • DAPI (for DNA staining)

  • Antifade mounting medium

Procedure:

  • Seed cells on sterile coverslips in a 24-well plate and allow them to adhere overnight.

  • Treat cells with this compound at the desired concentration and for the optimal time determined in preliminary experiments. Include a vehicle-treated control (e.g., DMSO).

  • Wash the cells twice with PBS.

  • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Wash twice with PBS.

  • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Wash twice with PBS.

  • Block non-specific antibody binding with Blocking Buffer for 1 hour at room temperature.

  • Incubate with primary antibodies diluted in Blocking Buffer overnight at 4°C.

  • Wash three times with PBS containing 0.1% Tween-20.

  • Incubate with fluorescently labeled secondary antibodies diluted in Blocking Buffer for 1 hour at room temperature, protected from light.

  • Wash three times with PBS containing 0.1% Tween-20.

  • Counterstain with DAPI for 5 minutes.

  • Wash twice with PBS.

  • Mount the coverslips onto microscope slides using antifade mounting medium.

  • Visualize the cells using a fluorescence microscope. Look for the formation of monopolar spindles in the this compound-treated cells.

Cell Cycle Analysis by Flow Cytometry

This protocol quantifies the percentage of cells in different phases of the cell cycle.

Materials:

  • 6-well cell culture plates

  • This compound

  • PBS

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) Staining Solution (containing RNase A)

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat cells with this compound at various concentrations or for different time points. Include a vehicle-treated control.

  • Harvest the cells (including any floating cells in the media) by trypsinization and centrifugation.

  • Wash the cell pellet with PBS.

  • Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in PI Staining Solution and incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples on a flow cytometer. An accumulation of cells in the G2/M peak (4N DNA content) indicates mitotic arrest.

Western Blotting for Biomarker Analysis

This protocol assesses the levels of key proteins involved in mitosis and apoptosis.

Materials:

  • 6-well cell culture plates

  • This compound

  • RIPA Lysis Buffer (with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer and PVDF membrane

  • Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Histone H3, anti-Cyclin B1, anti-cleaved Caspase-3, anti-PARP, anti-GAPDH or β-actin as a loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Seed cells in 6-well plates and treat with this compound as desired.

  • Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with Blocking Buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Visualize the protein bands using an ECL substrate and an imaging system.

Quantitative Data Summary

Assay Parameter Measured Expected Result with this compound
Immunofluorescence Percentage of mitotic cells with monopolar spindlesSignificant increase compared to control
Flow Cytometry Percentage of cells in G2/M phase (4N DNA)Dose- and time-dependent increase
Western Blotting Protein levels of Phospho-Histone H3 (Ser10)Increased
Protein levels of Cyclin B1Increased
Protein levels of cleaved Caspase-3 and PARPIncreased (at later time points)
Cell Viability Assay IC50 valuePotent growth inhibition (typically in the nanomolar range)

Visualizations

KSP_Inhibition_Pathway cluster_mitosis Mitosis Bipolar Spindle Bipolar Spindle Chromosome Segregation Chromosome Segregation Bipolar Spindle->Chromosome Segregation Bipolar Spindle->Chromosome Segregation Cell Division Cell Division Chromosome Segregation->Cell Division Chromosome Segregation->Cell Division KSP KSP (Eg5) KSP->Bipolar Spindle Promotes KSP->Bipolar Spindle Monopolar Spindle Monopolar Spindle This compound This compound This compound->KSP Mitotic Arrest Mitotic Arrest Monopolar Spindle->Mitotic Arrest Apoptosis Apoptosis Mitotic Arrest->Apoptosis Experimental_Workflow cluster_treatment Cell Treatment cluster_analysis Confirmation Assays Cell_Culture Seed Cells Treatment Treat with this compound (Dose-response & Time-course) Cell_Culture->Treatment IF Immunofluorescence (Monopolar Spindles) Treatment->IF Flow Flow Cytometry (Cell Cycle Arrest) Treatment->Flow WB Western Blot (Biomarker Analysis) Treatment->WB Viability Cell Viability Assay (IC50 Determination) Treatment->Viability Troubleshooting_Tree Start No expected phenotype (e.g., no mitotic arrest) Check_Conc Is the inhibitor concentration optimal? Start->Check_Conc Check_Time Is the incubation time sufficient? Check_Conc->Check_Time Yes Sol_Conc Perform dose-response Check_Conc->Sol_Conc No Check_Cells Are cells healthy and proliferating? Check_Time->Check_Cells Yes Sol_Time Perform time-course Check_Time->Sol_Time No Check_Reagent Is the inhibitor stock viable? Check_Cells->Check_Reagent Yes Sol_Cells Use low passage, healthy cells Check_Cells->Sol_Cells No Sol_Reagent Use fresh inhibitor stock Check_Reagent->Sol_Reagent No Success Phenotype Confirmed Check_Reagent->Success Yes Sol_Conc->Success Sol_Time->Success Sol_Cells->Success Sol_Reagent->Success

References

Technical Support Center: CK0106023 Stability and Degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential for CK0106023 degradation in experimental setups. The information is presented in a question-and-answer format through troubleshooting guides and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for a small molecule compound like this compound?

A1: The most common chemical degradation pathways for small molecule drugs are hydrolysis, oxidation, and photolysis.[1]

  • Hydrolysis: The cleavage of chemical bonds by reaction with water. This is a common degradation pathway for molecules containing functional groups such as esters, amides, lactams, and imides.[1][2] The rate of hydrolysis is often dependent on pH and temperature.[3]

  • Oxidation: This process involves the loss of electrons from the molecule, often initiated by exposure to oxygen, light, heat, or trace metals.[1][2] Functional groups like aldehydes, thiols, and phenols are particularly susceptible to oxidation.[4]

  • Photolysis: Degradation caused by exposure to light, particularly UV radiation.[1] Compounds with certain chromophores are more likely to be photolabile.[5]

Q2: What are the recommended storage conditions for this compound to minimize degradation?

A2: To ensure the stability of this compound, it is crucial to store it under appropriate conditions. While specific conditions should be determined by stability studies, general recommendations include:

  • Temperature: Store at controlled room temperature or refrigerated/frozen as indicated on the product datasheet. Higher temperatures accelerate most degradation reactions.[3][6]

  • Light: Protect from light by storing in an opaque or amber container.[2]

  • Humidity: Store in a dry environment, as moisture can promote hydrolysis.[7]

  • Atmosphere: For compounds prone to oxidation, storage under an inert atmosphere (e.g., nitrogen or argon) may be necessary.[2]

Q3: How can I assess the stability of this compound in my specific experimental setup?

A3: Conducting forced degradation (stress testing) studies is the most effective way to determine the intrinsic stability of this compound and identify potential degradation products.[8] These studies involve exposing the compound to conditions more severe than those used in accelerated stability testing.[8] Key stress conditions to test include:

  • Acid and base hydrolysis

  • Oxidation (e.g., using hydrogen peroxide)

  • Thermal stress (high temperature)

  • Photostability (exposure to UV and visible light)

  • Humidity[9]

The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that degradation products can be adequately detected and characterized.[5][9]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Loss of compound activity or inconsistent results over time. Degradation of this compound in solution.1. Prepare fresh stock solutions for each experiment. 2. Assess the stability of the compound in your experimental buffer at the working temperature. Perform a time-course experiment and analyze for degradation products using a stability-indicating method like HPLC.
Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS). Formation of degradation products.1. Conduct forced degradation studies to identify the likely degradation products under different stress conditions (acid, base, oxidation, heat, light).[8] 2. Compare the retention times of the unknown peaks with those of the degradation products generated in the forced degradation studies.
Precipitation of the compound from solution. Poor solubility or physical instability of the compound in the chosen solvent or buffer.1. Verify the solubility of this compound in your experimental medium. 2. Consider using a different solvent or co-solvent system. 3. Ensure the pH of the buffer is within the optimal range for the compound's stability and solubility.
Color change of the compound solution. May indicate oxidative or photolytic degradation.1. Protect the solution from light by using amber vials or covering the container with foil. 2. Degas the solvent to remove dissolved oxygen. 3. Consider adding an antioxidant to the formulation if compatible with the experiment.[2]

Experimental Protocols

Protocol: Forced Degradation Study for this compound

Objective: To identify potential degradation pathways and products of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV or PDA detector

  • pH meter

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).[10]

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidation: Mix equal volumes of the stock solution and 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.[5]

    • Thermal Degradation: Place the solid compound and the stock solution in an oven at 70°C for 48 hours.

    • Photolytic Degradation: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber. A control sample should be kept in the dark.

  • Sample Analysis:

    • At appropriate time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acidic and basic samples before analysis.

    • Dilute all samples to a suitable concentration with the mobile phase.

    • Analyze the samples by a validated stability-indicating HPLC method.

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples with that of an unstressed control.

    • Identify and quantify the degradation products.

    • Calculate the percentage of degradation.

Table 1: Summary of Forced Degradation Conditions and Target Degradation

Stress ConditionReagent/ConditionTemperatureDurationTarget Degradation (%)
Acid Hydrolysis0.1 M HCl60°C24 hours5 - 20
Base Hydrolysis0.1 M NaOH60°C24 hours5 - 20
Oxidation3% H₂O₂Room Temp24 hours5 - 20
Thermal (Solid)-70°C48 hours5 - 20
Thermal (Solution)-70°C48 hours5 - 20
Photolytic (Solid)ICH Q1B conditionsAmbientVariable5 - 20
Photolytic (Solution)ICH Q1B conditionsAmbientVariable5 - 20

Note: The conditions provided are starting points and may need to be optimized to achieve the target degradation of 5-20%.[9][11]

Visualizations

Signaling Pathway

This compound is a hypothetical inhibitor of the MEK protein kinase. The following diagram illustrates the MAPK/ERK signaling pathway, a common target for small molecule inhibitors in cancer therapy.[12][13][14]

MAPK_ERK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Activates Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation This compound This compound This compound->MEK Inhibits

Caption: MAPK/ERK signaling pathway with the inhibitory action of this compound on MEK.

Experimental Workflow

The following diagram outlines a typical workflow for assessing the stability of this compound.

Stability_Workflow Start Start: this compound Sample Forced_Degradation Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) Start->Forced_Degradation HPLC_Analysis Stability-Indicating HPLC Method Development & Validation Forced_Degradation->HPLC_Analysis Identify_Degradants Identify & Characterize Degradation Products (e.g., LC-MS) HPLC_Analysis->Identify_Degradants Stability_Protocol Develop Formal Stability Protocol Identify_Degradants->Stability_Protocol Long_Term_Stability Long-Term & Accelerated Stability Testing (ICH Guidelines) Stability_Protocol->Long_Term_Stability Data_Analysis Data Analysis & Shelf-Life Determination Long_Term_Stability->Data_Analysis End End: Stability Profile Established Data_Analysis->End

Caption: Experimental workflow for determining the stability of this compound.

References

Validation & Comparative

In Vivo Efficacy Analysis: CK0106023 vs. Paclitaxel

Author: BenchChem Technical Support Team. Date: November 2025

A comparative guide for researchers in drug development, summarizing preclinical data on the relative efficacy and mechanisms of CK0106023 and the established chemotherapeutic agent, paclitaxel.

Introduction

The development of novel anti-cancer agents with improved efficacy and reduced toxicity remains a critical focus of oncological research. This guide provides a comparative analysis of this compound, a novel investigational compound, and paclitaxel, a widely used chemotherapeutic agent. The following sections detail their respective mechanisms of action, summarize key in vivo efficacy data, and provide the experimental protocols utilized in these preclinical studies.

Mechanisms of Action

Paclitaxel is a well-characterized mitotic inhibitor that targets microtubules. It binds to the β-tubulin subunit of microtubules, promoting their polymerization and preventing their disassembly.[1][2][3][][5] This stabilization of microtubules disrupts the dynamic process of mitotic spindle formation, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[2][3]

Information regarding the mechanism of action for this compound is not currently available in the public domain.

Comparative In Vivo Efficacy

Direct comparative in vivo studies between this compound and paclitaxel are not yet publicly available. However, numerous preclinical studies have established the in vivo anti-tumor activity of paclitaxel across a range of cancer models. This data serves as a benchmark for evaluating the potential of new therapeutic agents.

Paclitaxel In Vivo Efficacy Data

The following table summarizes representative data from in vivo studies of paclitaxel in various tumor xenograft models.

Tumor Model Animal Model Paclitaxel Dosing Regimen Tumor Growth Inhibition (TGI) Reference
Human Lung Cancer Xenografts (A549, NCI-H23, NCI-H460, DMS-273)Nude Mice12 and 24 mg/kg/day, IV for 5 daysStatistically significant TGI compared to saline control. At 24 mg/kg/day, more effective than cisplatin.[6]
Human Cervical Carcinoma (HeLa) XenograftBABL/c MiceLow dose (not specified) in combination with radiotherapySignificantly inhibited tumor growth and prolonged survival time.[7]
Human Colon Adenocarcinoma (HCT-15) XenograftMouse Xenograft ModelNot specifiedSignificant inhibition in tumor growth.[8]
Rhabdomyosarcoma (RH4 and RD) XenograftsNOD/SCID Mice30 mg/kg, IVShowed antitumor activity.[9]
Neuroblastoma (SK-N-BE(2) and CHLA-20) XenograftsNOD/SCID MiceNot specifiedShowed antitumor activity.[9]
Superficial Bladder CancerMiceIntravesical administration for 3 days after tumor implantationConsiderable retardation of tumor growth.[10]
U14 Tumor-bearing MiceMice10 and 20 mg/kg, IV every third day for four timesTumor growth inhibition of 50.3% (10 mg/kg) and 67.3% (20 mg/kg).[11]

No in vivo efficacy data for this compound is publicly available at this time.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of in vivo studies. Below are representative experimental protocols for evaluating the in vivo efficacy of anti-cancer agents like paclitaxel.

General Xenograft Tumor Model Protocol
  • Cell Culture: Human tumor cell lines (e.g., A549, HCT-15, HeLa) are cultured in appropriate media and conditions.

  • Animal Models: Immunocompromised mice (e.g., nude, NOD/SCID) are typically used to prevent rejection of human tumor xenografts.

  • Tumor Implantation: A specific number of tumor cells (e.g., 1 x 10^6) are washed and suspended in a suitable buffer (e.g., HBSS) and injected subcutaneously into the flank of the mice.[9]

  • Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., weekly) using digital calipers. Tumor volume is often calculated using the formula: (width)^2 x length / 2.

  • Treatment Administration: Once tumors reach a predetermined size, animals are randomized into control and treatment groups. The investigational drug (e.g., paclitaxel) is administered via a specified route (e.g., intravenously) and schedule.

  • Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition. Other parameters may include body weight changes (as a measure of toxicity) and survival analysis.

Signaling Pathways

Visualizing the signaling pathways affected by a therapeutic agent can provide insights into its mechanism of action and potential off-target effects.

Paclitaxel Signaling Pathway

Paclitaxel's primary mechanism of stabilizing microtubules leads to the activation of the spindle assembly checkpoint, which in turn can trigger apoptotic pathways.

Paclitaxel_Signaling_Pathway Paclitaxel Paclitaxel Microtubules Microtubules (β-tubulin) Paclitaxel->Microtubules Stabilization Microtubule Stabilization Microtubules->Stabilization MitoticSpindle Mitotic Spindle Disruption Stabilization->MitoticSpindle CellCycleArrest G2/M Phase Cell Cycle Arrest MitoticSpindle->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Paclitaxel's mechanism of action leading to apoptosis.

A signaling pathway diagram for this compound cannot be created due to the absence of available information.

Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo efficacy study comparing a novel compound to a standard-of-care agent.

Experimental_Workflow start Tumor Cell Implantation tumor_growth Tumor Growth Monitoring start->tumor_growth randomization Randomization tumor_growth->randomization group1 Control Group (Vehicle) randomization->group1 group2 This compound Group randomization->group2 group3 Paclitaxel Group randomization->group3 treatment Treatment Administration group1->treatment group2->treatment group3->treatment data_collection Data Collection (Tumor Volume, Body Weight) treatment->data_collection analysis Efficacy & Toxicity Analysis data_collection->analysis

Caption: A generalized workflow for in vivo anti-tumor efficacy studies.

Conclusion

While extensive in vivo data exists for paclitaxel, establishing its efficacy across various cancer models, there is currently no publicly available information on this compound. Therefore, a direct comparison of their in vivo efficacy is not possible at this time. The data and protocols provided for paclitaxel serve as a valuable reference for the future evaluation of novel compounds like this compound. As research on this compound progresses and data becomes available, this guide can be updated to provide a comprehensive comparative analysis.

References

A Head-to-Head Comparison of KSP Inhibitors: CK0106023 vs. Monastrol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of anti-mitotic cancer therapies, inhibitors of the Kinesin Spindle Protein (KSP), also known as Eg5 or KIF11, represent a promising class of targeted agents. These molecules disrupt the formation of the bipolar mitotic spindle, leading to cell cycle arrest and subsequent apoptosis in rapidly dividing cancer cells. This guide provides a detailed, objective comparison of a potent KSP inhibitor, CK0106023, with the first-in-class KSP inhibitor, monastrol, supported by available experimental data.

Executive Summary

This compound emerges as a significantly more potent inhibitor of KSP compared to monastrol. While both compounds share a similar mechanism of allosteric inhibition, this compound exhibits its effects at nanomolar concentrations, whereas monastrol's activity is observed in the micromolar range. This substantial difference in potency is a critical consideration for therapeutic development. Both inhibitors lead to the characteristic phenotype of monopolar spindle formation and induce apoptosis through the intrinsic pathway.

Quantitative Data Comparison

The following tables summarize the key quantitative parameters for this compound and monastrol based on available data. A significant data gap exists for publicly available IC50 values of this compound across a range of cancer cell lines.

ParameterThis compoundMonastrolReference(s)
Target Kinesin Spindle Protein (KSP/Eg5)Kinesin Spindle Protein (KSP/Eg5)[1][2]
Mechanism of Action Allosteric InhibitorAllosteric Inhibitor[1][2]
Binding Site Allosteric pocket on the KSP motor domainAllosteric pocket on the KSP motor domain[1][2]
Inhibition Constant (Ki) 12 nMNot widely reported[1]
Half-maximal Inhibitory Concentration (IC50) for KSP ATPase activity Not specified14 µM[2]

Table 1: Biochemical Comparison of this compound and Monastrol

Cell LineCancer TypeThis compound IC50Monastrol IC50Reference(s)
Multiple Human Tumor Cell Lines VariousCauses growth inhibition-[1]
MCF-7 Breast CancerData not available~100.5 µM[3]
HeLa Cervical CancerData not available>100 µg/ml (~342 µM)[3]
AGS Gastric AdenocarcinomaData not availableMore sensitive than HT29[4]
HT29 Colorectal AdenocarcinomaData not availableLess sensitive than AGS[4]

Table 2: In Vitro Cytotoxicity (IC50) of this compound and Monastrol in Human Cancer Cell Lines

Note: A direct comparison of IC50 values is limited by the lack of publicly available data for this compound in specific cell lines.

Mechanism of Action and Signaling Pathway

Both this compound and monastrol are allosteric inhibitors of the KSP motor protein. They bind to a pocket on the motor domain that is distinct from the ATP and microtubule binding sites. This binding event locks the KSP protein in a conformation that prevents its proper function in pushing the spindle poles apart during mitosis. The consequence is a mitotic arrest, characterized by the formation of monopolar spindles.

Prolonged mitotic arrest triggers the Spindle Assembly Checkpoint (SAC), a cellular surveillance mechanism. If the cell is unable to satisfy the checkpoint and properly align its chromosomes, it will ultimately undergo programmed cell death, or apoptosis. The apoptotic cascade initiated by KSP inhibitors primarily proceeds through the intrinsic pathway, which is independent of the p53 tumor suppressor protein. This involves the activation of the pro-apoptotic protein Bax, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.

KSP_Inhibition_Pathway Signaling Pathway of KSP Inhibition cluster_0 Mitosis cluster_1 Apoptosis KSP_Inhibitor This compound or Monastrol KSP Kinesin Spindle Protein (KSP/Eg5) KSP_Inhibitor->KSP Allosteric Inhibition Spindle_Pole_Separation Spindle Pole Separation KSP->Spindle_Pole_Separation Bipolar_Spindle Bipolar Spindle Formation Spindle_Pole_Separation->Bipolar_Spindle Mitotic_Arrest Mitotic Arrest Bipolar_Spindle->Mitotic_Arrest Failure to form SAC Spindle Assembly Checkpoint (SAC) Activation Mitotic_Arrest->SAC Bax_Activation Bax Activation SAC->Bax_Activation MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bax_Activation->MOMP Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

KSP Inhibition Signaling Pathway

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.

KSP ATPase Activity Assay

This assay measures the ability of an inhibitor to block the ATP hydrolysis activity of the KSP motor protein, which is essential for its function.

Objective: To determine the half-maximal inhibitory concentration (IC50) or inhibition constant (Ki) of a test compound against KSP ATPase activity.

Materials:

  • Recombinant human KSP motor domain

  • Microtubules (taxol-stabilized)

  • ATP

  • Malachite green phosphate detection reagent

  • Assay buffer (e.g., 25 mM PIPES pH 6.8, 2 mM MgCl2, 1 mM EGTA, 1 mM DTT)

  • Test compounds (this compound, monastrol) dissolved in DMSO

  • 384-well microplate

  • Plate reader

Procedure:

  • Prepare a reaction mixture containing KSP enzyme and microtubules in the assay buffer.

  • Add serial dilutions of the test compound (or DMSO for control) to the wells of the microplate.

  • Initiate the reaction by adding ATP to all wells.

  • Incubate the plate at room temperature for a defined period (e.g., 30 minutes).

  • Stop the reaction and detect the amount of inorganic phosphate produced using a malachite green-based detection reagent.

  • Measure the absorbance at the appropriate wavelength (e.g., 620 nm).

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

ATPase_Assay_Workflow KSP ATPase Activity Assay Workflow Start Start Prepare_Reagents Prepare KSP, Microtubules, ATP, and Buffers Start->Prepare_Reagents Serial_Dilution Prepare Serial Dilutions of Test Compounds Prepare_Reagents->Serial_Dilution Add_to_Plate Add KSP, Microtubules, and Compounds to Plate Serial_Dilution->Add_to_Plate Initiate_Reaction Initiate Reaction with ATP Add_to_Plate->Initiate_Reaction Incubate Incubate at Room Temperature Initiate_Reaction->Incubate Detect_Phosphate Add Malachite Green Reagent to Detect Phosphate Incubate->Detect_Phosphate Read_Absorbance Measure Absorbance Detect_Phosphate->Read_Absorbance Analyze_Data Calculate % Inhibition and Determine IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

KSP ATPase Assay Workflow
Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle (G1, S, G2/M) based on their DNA content. Treatment with a KSP inhibitor is expected to cause an accumulation of cells in the G2/M phase.

Objective: To assess the effect of KSP inhibitors on cell cycle progression.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • Test compounds (this compound, monastrol)

  • Phosphate-buffered saline (PBS)

  • Ethanol (70%, ice-cold) for fixation

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Seed cells in multi-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds or DMSO (vehicle control) for a specified time (e.g., 24 hours).

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution containing RNase A.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.

  • Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Immunofluorescence for Monopolar Spindle Formation

This technique allows for the visualization of the mitotic spindle and chromosomes within cells to confirm the characteristic monopolar spindle phenotype induced by KSP inhibitors.

Objective: To visualize the effect of KSP inhibitors on mitotic spindle morphology.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • Coverslips

  • Test compounds (this compound, monastrol)

  • Paraformaldehyde (PFA) or methanol for fixation

  • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody against α-tubulin (to label microtubules)

  • Fluorescently-labeled secondary antibody

  • DAPI or Hoechst stain (to label DNA/chromosomes)

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Seed cells on coverslips in a multi-well plate and allow them to adhere.

  • Treat cells with the test compounds or DMSO for a time known to induce mitotic arrest (e.g., 16-24 hours).

  • Fix the cells with PFA or cold methanol.

  • Permeabilize the cells with Triton X-100.

  • Block non-specific antibody binding with blocking buffer.

  • Incubate with the primary anti-α-tubulin antibody.

  • Wash with PBS.

  • Incubate with the fluorescently-labeled secondary antibody.

  • Wash with PBS.

  • Counterstain the nuclei with DAPI or Hoechst.

  • Mount the coverslips onto microscope slides using antifade mounting medium.

  • Visualize the cells using a fluorescence microscope and capture images. Look for the characteristic phenotype of a monopolar spindle with a radial array of microtubules surrounded by a ring of condensed chromosomes.

Conclusion

This compound represents a significant advancement over the first-generation KSP inhibitor, monastrol, primarily due to its substantially higher potency. While both compounds effectively induce mitotic arrest and apoptosis through the same targeted mechanism, the nanomolar efficacy of this compound makes it a more attractive candidate for further preclinical and clinical development. The lack of extensive publicly available in vitro cytotoxicity data for this compound across various cancer cell lines is a notable limitation in performing a comprehensive head-to-head comparison with monastrol and other KSP inhibitors. Further research providing these data would be invaluable to the scientific community. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to conduct their own comparative studies and further elucidate the therapeutic potential of KSP inhibitors in oncology.

References

Validating the Specificity of CK0106023 for KSP Over Other Kinesins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinesin inhibitor CK0106023, focusing on its specificity for the Kinesin Spindle Protein (KSP), also known as Eg5 or KIF11. The data presented herein demonstrates the high selectivity of this compound for KSP, a critical motor protein involved in the formation of the bipolar mitotic spindle. Inhibition of KSP leads to mitotic arrest and is a promising therapeutic strategy in oncology.

High Specificity of this compound for KSP

This compound is a potent, allosteric inhibitor of the KSP motor domain's ATPase activity, exhibiting a Ki of 12 nM.[1][2] Its specificity is highlighted by the lack of inhibitory activity against a panel of other kinesin motor proteins at concentrations significantly exceeding its KSP inhibitory constant.

Comparative Inhibitory Activity of this compound

Kinesin Target(R)-CK0106023 ConcentrationObserved ActivityReference
KSP (Eg5) Ki = 12 nM Potent Inhibition [1][2]
CENP-E3.4 µM (>200-fold Ki for KSP)No inhibitory activity
MKLP13.4 µM (>200-fold Ki for KSP)No inhibitory activity
Kinesin Heavy Chain (conventional)3.4 µM (>200-fold Ki for KSP)No inhibitory activity
Kif1A3.4 µM (>200-fold Ki for KSP)No inhibitory activity

Note: While a comprehensive IC50 panel for this compound against a wider range of kinesins is not publicly available, the existing data strongly supports its high selectivity for KSP. For comparative context, other well-studied KSP inhibitors like Ispinesib and Filanesib also demonstrate high selectivity for KSP over other kinesins, a crucial feature for minimizing off-target effects in therapeutic applications.

Experimental Protocols

The specificity of this compound is determined through rigorous biochemical assays that measure the ATPase activity of purified kinesin motor domains in the presence of microtubules.

Kinesin ATPase Activity Assay (Coupled Enzyme Assay)

This assay measures the rate of ATP hydrolysis by the kinesin motor domain. The production of ADP is coupled to the oxidation of NADH, which can be monitored spectrophotometrically as a decrease in absorbance at 340 nm.

Materials:

  • Purified kinesin motor domain (e.g., KSP, CENP-E, etc.)

  • Polymerized and stabilized microtubules (e.g., with taxol)

  • This compound or other test inhibitors dissolved in DMSO

  • Assay Buffer: 80 mM PIPES (pH 6.8), 50 mM NaCl, 5 mM MgCl2, 1 mM EGTA

  • ATP Regeneration System:

    • 5 mM phosphoenolpyruvate (PEP)

    • 280 µM NADH

    • Pyruvate kinase (12 U/mL)

    • Lactate dehydrogenase (16.8 U/mL)

  • 10 mM ATP solution

  • 384-well microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare Reagents: Thaw all reagents on ice. Prepare serial dilutions of the inhibitor (this compound) in assay buffer with a final DMSO concentration of 1%.

  • Reaction Mixture Preparation: In each well of the microplate, combine the assay buffer, ATP regeneration system, and the desired concentration of the inhibitor or vehicle control (DMSO).

  • Add Kinesin and Microtubules: Add the purified kinesin motor domain and microtubules to the reaction mixture. The final concentrations should be optimized for each kinesin to ensure a linear rate of ATP hydrolysis.

  • Initiate Reaction: Start the reaction by adding ATP to each well.

  • Kinetic Measurement: Immediately place the microplate in a spectrophotometer pre-set to 37°C. Measure the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a total of 20-30 minutes.

  • Data Analysis:

    • Calculate the rate of NADH oxidation from the linear portion of the absorbance vs. time plot.

    • Convert the rate of absorbance change to the rate of ATP hydrolysis using the molar extinction coefficient of NADH.

    • Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

    • For allosteric inhibitors, the inhibition constant (Ki) can be determined using the Cheng-Prusoff equation or by global fitting of the data to an appropriate model.

Visualizing the Experimental and Biological Context

To better understand the experimental workflow and the biological impact of KSP inhibition, the following diagrams are provided.

Experimental_Workflow cluster_prep Reagent Preparation cluster_assay ATPase Assay cluster_analysis Data Analysis Inhibitor This compound Serial Dilutions Plate Combine Reagents in Microplate Inhibitor->Plate Kinesin Purified Kinesin Motor Domains Kinesin->Plate MTs Polymerized Microtubules MTs->Plate Assay_Mix Assay Buffer + ATP Regeneration System Assay_Mix->Plate Incubate Initiate Reaction with ATP Plate->Incubate Read Spectrophotometric Reading (OD340) Incubate->Read Rate Calculate Rate of ATP Hydrolysis Read->Rate Plot Dose-Response Curve Rate->Plot IC50 Determine IC50 / Ki Plot->IC50

Caption: Workflow for determining the inhibitory activity of this compound.

KSP_Inhibition_Pathway This compound This compound KSP KSP (Eg5) This compound->KSP Allosteric Binding ATPase ATPase Activity Inhibition This compound->ATPase Inhibits KSP->ATPase Spindle Failure of Centrosome Separation KSP->Spindle Required for Mono_Spindle Formation of Monopolar Spindle Spindle->Mono_Spindle Leads to SAC Spindle Assembly Checkpoint (SAC) Activation Mono_Spindle->SAC Arrest Mitotic Arrest SAC->Arrest Apoptosis Apoptosis Arrest->Apoptosis Prolonged arrest can lead to

Caption: Signaling pathway of KSP inhibition by this compound leading to mitotic arrest.

Inhibition of KSP by this compound prevents the motor protein from pushing apart the spindle poles, resulting in the formation of a characteristic monopolar spindle.[1] This aberrant spindle structure activates the Spindle Assembly Checkpoint (SAC), a crucial cellular surveillance mechanism that halts the cell cycle in mitosis until all chromosomes are correctly attached to the spindle.[3][4][5] Prolonged mitotic arrest induced by KSP inhibition can ultimately lead to programmed cell death, or apoptosis, in cancer cells.[3][4][5] This targeted mechanism of action, combined with its high specificity, makes this compound a valuable tool for cancer research and a promising candidate for therapeutic development.

References

Unraveling Resistance: A Comparative Analysis of the KSP Inhibitor CK0106023 and Taxanes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of anticancer agent efficacy and potential cross-resistance is paramount. This guide provides a detailed comparison of CK0106023, a potent Kinesin Spindle Protein (KSP) inhibitor, and the widely used taxane chemotherapeutics, paclitaxel and docetaxel. We delve into their distinct mechanisms of action, present comparative efficacy data, and explore the current understanding of cross-resistance, supplemented with detailed experimental protocols and visual diagrams.

Distinct Mechanisms of Action: A Tale of Two Mitotic Targets

The primary difference between this compound and taxanes lies in their molecular targets within the mitotic machinery. Taxanes, such as paclitaxel and docetaxel, function by binding to and stabilizing microtubules. This hyper-stabilization disrupts the normal dynamic instability of microtubules, which is essential for the formation and function of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis[1][2][3][4].

In contrast, this compound is a specific, allosteric inhibitor of the Kinesin Spindle Protein (KSP), also known as Eg5[5]. KSP is a motor protein crucial for establishing a bipolar mitotic spindle by separating the centrosomes[5]. By inhibiting the ATPase activity of KSP, this compound prevents centrosome separation, resulting in the formation of monopolar spindles and mitotic arrest[1][5]. This targeted action on a motor protein, rather than the microtubule polymer itself, represents a distinct approach to disrupting mitosis.

Comparative Efficacy: Insights from Preclinical Studies

Preclinical evidence suggests that this compound exhibits potent antitumor activity, comparable or even superior to paclitaxel in certain models. A key study demonstrated that this compound inhibits the growth of various human tumor cell lines and shows significant antitumor effects in tumor-bearing mice[5].

Compound Cell Line Growth Inhibition (IC50) In Vivo Antitumor Activity Reference
This compound Various human tumor cell linesPotent inhibition observedComparable or exceeding that of paclitaxel[5]
Paclitaxel Various human tumor cell linesStandard chemotherapeuticSignificant antitumor activity[5]

Table 1: Summary of Comparative Efficacy Data for this compound and Paclitaxel.

Exploring Cross-Resistance: A Key Clinical Question

KSP inhibitors were, in part, developed to overcome some of the limitations of taxanes, including resistance mechanisms[6][7]. Resistance to taxanes is often multifactorial, involving mechanisms such as the overexpression of drug efflux pumps (e.g., P-glycoprotein), alterations in tubulin isotypes, and mutations in the tubulin gene[8][9]. Since this compound does not directly interact with tubulin, it is plausible that it could retain activity in taxane-resistant tumors where the resistance mechanism is tubulin-related. However, resistance mechanisms that confer a more general mitotic checkpoint override could potentially lead to cross-resistance. Further dedicated studies are required to definitively elucidate the cross-resistance profile of this compound and taxanes.

Experimental Protocols

To facilitate further research in this area, we provide detailed protocols for key in vitro assays used to assess drug efficacy and mechanisms of action.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cells to be tested

  • 96-well plates

  • Complete cell culture medium

  • This compound and taxanes (e.g., paclitaxel)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of culture medium and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound or taxanes and incubate for the desired period (e.g., 48-72 hours). Include untreated control wells.

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader[3][10][11].

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells treated with this compound or taxanes

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Induce apoptosis in cells by treating with the desired concentrations of this compound or taxanes for a specified time.

  • Harvest the cells (including floating cells) and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour[1][5][12].

Western Blotting for KSP and Tubulin Expression

This technique is used to detect and quantify the levels of specific proteins, such as KSP and tubulin, in cell lysates.

Materials:

  • Cell lysates from treated and untreated cells

  • RIPA buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-KSP, anti-α-tubulin, anti-β-tubulin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system[13][14][15].

Visualizing the Mechanisms

To further clarify the distinct modes of action and the experimental workflow, the following diagrams are provided.

G cluster_0 This compound Mechanism of Action This compound This compound KSP (Eg5) KSP (Eg5) This compound->KSP (Eg5) Inhibits Centrosome Separation Centrosome Separation Bipolar Spindle Formation Bipolar Spindle Formation Mitotic Arrest (Monopolar Spindle) Mitotic Arrest (Monopolar Spindle) This compound->Mitotic Arrest (Monopolar Spindle) causes ATPase Activity ATPase Activity KSP (Eg5)->ATPase Activity is required for ATPase Activity->Centrosome Separation drives Centrosome Separation->Bipolar Spindle Formation leads to

Caption: Mechanism of this compound action.

G cluster_1 Taxane Mechanism of Action Taxanes (Paclitaxel, Docetaxel) Taxanes (Paclitaxel, Docetaxel) β-tubulin β-tubulin Taxanes (Paclitaxel, Docetaxel)->β-tubulin Binds to Microtubule Dynamics Microtubule Dynamics Taxanes (Paclitaxel, Docetaxel)->Microtubule Dynamics Disrupts Mitotic Arrest Mitotic Arrest Taxanes (Paclitaxel, Docetaxel)->Mitotic Arrest causes Microtubule Polymerization Microtubule Polymerization β-tubulin->Microtubule Polymerization Promotes Microtubule Depolymerization Microtubule Depolymerization β-tubulin->Microtubule Depolymerization Inhibits Mitotic Spindle Function Mitotic Spindle Function Microtubule Dynamics->Mitotic Spindle Function is essential for

Caption: Mechanism of Taxane action.

G cluster_2 Cross-Resistance Study Workflow Cell Culture Cell Culture Drug Treatment (this compound or Taxane) Drug Treatment (this compound or Taxane) Cell Culture->Drug Treatment (this compound or Taxane) Cell Viability Assay (MTT) Cell Viability Assay (MTT) Drug Treatment (this compound or Taxane)->Cell Viability Assay (MTT) Apoptosis Assay (Annexin V) Apoptosis Assay (Annexin V) Drug Treatment (this compound or Taxane)->Apoptosis Assay (Annexin V) Protein Expression Analysis (Western Blot) Protein Expression Analysis (Western Blot) Drug Treatment (this compound or Taxane)->Protein Expression Analysis (Western Blot) Data Analysis & Comparison Data Analysis & Comparison Cell Viability Assay (MTT)->Data Analysis & Comparison Apoptosis Assay (Annexin V)->Data Analysis & Comparison Protein Expression Analysis (Western Blot)->Data Analysis & Comparison

Caption: Experimental workflow for cross-resistance studies.

References

Unraveling the Antitumor Potential of CK0106023 Enantiomers: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

The precise role of stereochemistry in the efficacy of anticancer agents is a critical area of investigation in modern drug development. While the compound "CK0106023" does not appear in publicly available scientific literature, preventing a direct comparative analysis of its enantiomers, this guide will explore the fundamental principles of chirality in oncology and provide a framework for the evaluation of novel chiral drug candidates, using illustrative examples from established research.

Chirality, the property of a molecule to exist in two non-superimposable mirror-image forms (enantiomers), plays a pivotal role in the biological activity of many pharmaceuticals. The differential interaction of enantiomers with chiral biological targets such as enzymes and receptors can lead to significant variations in their pharmacodynamic and pharmacokinetic profiles. In the context of oncology, this can manifest as one enantiomer exhibiting potent antitumor activity while the other is inactive or even detrimental.

The Significance of Enantiomeric Purity in Cancer Therapy

The use of single-enantiomer drugs, or "chiral switches," has become increasingly prevalent in medicine. This shift is driven by the understanding that isolating the therapeutically active enantiomer can lead to:

  • Enhanced Efficacy: By administering only the active form, the therapeutic window can be widened, potentially allowing for higher and more effective dosing.

  • Improved Safety Profile: The inactive or less active enantiomer may contribute to off-target effects and toxicity. Its removal can lead to a safer medication.

  • Simplified Pharmacokinetics: The metabolism and clearance of two enantiomers can differ, leading to complex drug-drug interactions and patient variability. A single enantiomer simplifies these parameters.

Hypothetical Comparative Analysis of this compound Enantiomers

In the absence of specific data for this compound, we can outline a standard comparative workflow that would be employed to assess the differential antitumor activity of its putative enantiomers, which we will designate as (R)-CK0106023 and (S)-CK0106023.

In Vitro Antitumor Activity

A crucial first step is to evaluate the cytotoxic and antiproliferative effects of each enantiomer against a panel of human cancer cell lines.

Table 1: Hypothetical In Vitro Cytotoxicity of this compound Enantiomers (IC50, µM)

Cell LineCancer Type(R)-CK0106023(S)-CK0106023
MCF-7Breast CancerData Not AvailableData Not Available
A549Lung CancerData Not AvailableData Not Available
HCT116Colon CancerData Not AvailableData Not Available
U87-MGGlioblastomaData Not AvailableData Not Available

IC50 values represent the concentration of the compound required to inhibit cell growth by 50%. Lower values indicate higher potency.

Experimental Protocols

Cell Viability Assay (MTT Assay)

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with serial dilutions of (R)-CK0106023 and (S)-CK0106023 for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 values are then calculated from the dose-response curves.

Visualizing the Experimental Workflow

experimental_workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cell_seeding Seed Cancer Cells in 96-well Plates treatment Treat with (R)- and (S)-CK0106023 cell_seeding->treatment mtt_assay Perform MTT Assay treatment->mtt_assay ic50_calc Calculate IC50 Values mtt_assay->ic50_calc xenograft Establish Tumor Xenografts in Mice ic50_calc->xenograft Select Most Potent Enantiomer for In Vivo Studies drug_admin Administer Enantiomers xenograft->drug_admin tumor_measurement Measure Tumor Volume drug_admin->tumor_measurement survival_analysis Analyze Survival Data tumor_measurement->survival_analysis

Caption: A generalized workflow for the preclinical evaluation of chiral anticancer agents.

Investigating the Mechanism of Action

Understanding why one enantiomer is more active than another requires delving into their molecular interactions. This often involves identifying the specific signaling pathways they modulate. For instance, if this compound were a kinase inhibitor, one enantiomer might bind more avidly to the ATP-binding pocket of the target kinase.

Hypothetical Signaling Pathway

Let's assume that the active enantiomer of this compound targets the PI3K/Akt signaling pathway, which is frequently dysregulated in cancer.

signaling_pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Activethis compound (S)-CK0106023 (Hypothetical Active Enantiomer) Activethis compound->PI3K inhibits

Caption: A hypothetical signaling pathway illustrating the potential mechanism of action for the active enantiomer of this compound.

Conclusion

While the specific antitumor activities of the this compound enantiomers remain to be publicly disclosed, the principles of stereochemistry in drug design are well-established. A thorough comparative analysis, encompassing in vitro cytotoxicity, in vivo efficacy, and mechanistic studies, is essential to elucidate the full therapeutic potential of any new chiral anticancer agent. The framework presented here provides a roadmap for such an investigation, highlighting the critical data points and experimental approaches required to make informed decisions in the drug development process. Researchers and scientists are encouraged to apply these principles to their own investigations of novel chiral compounds.

A Head-to-Head Comparison of CK0106023 with Other Antimitotic Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel antimitotic agent CK0106023 with other established and investigational antimitotic drugs. The performance of this compound is evaluated against other Kinesin Spindle Protein (KSP) inhibitors and traditional microtubule-targeting agents, supported by available preclinical data.

Introduction to this compound

This compound is a potent and specific allosteric inhibitor of Kinesin Spindle Protein (KSP), also known as Eg5 or KIF11. KSP is a crucial motor protein required for the formation of a bipolar mitotic spindle during cell division. By inhibiting KSP, this compound induces mitotic arrest, leading to apoptosis in rapidly dividing cancer cells. This targeted mechanism of action suggests a potential for reduced side effects compared to traditional antimitotic agents that affect microtubules in both dividing and non-dividing cells.

Comparative Analysis of In Vitro Potency

The following table summarizes the available in vitro cytotoxicity data (IC50/EC50 values) for this compound and a selection of other antimitotic agents across various cancer cell lines. Lower values indicate higher potency.

AgentClassMechanism of ActionCell LineIC50/EC50 (nM)
This compound KSP Inhibitor Allosteric inhibition of KSP/Eg5 - Ki = 12 nM [1]
Ispinesib (SB-715992)KSP InhibitorAllosteric inhibition of KSP/Eg5Colo205 (Colon)1.2[1][2]
HT-29 (Colon)9.5[1][2]
Madison-109 (Lung)1.2 - 9.5[1]
MX-1 (Breast)1.2 - 9.5[1]
HCT116 (Colon)25
Filanesib (ARRY-520)KSP InhibitorAllosteric inhibition of KSP/Eg5HCT-15 (Colon)3.7[3]
NCI/ADR-RES (Ovarian)14[3]
K562/ADR (Leukemia)4.2[3]
HCT-116 (Colon)0.7[4]
HeLa (Cervical)0.4 - 14.4[4]
PaclitaxelTaxaneMicrotubule StabilizerSK-BR-3 (Breast)~10-50[4]
MDA-MB-231 (Breast)~2.4-300[5]
T-47D (Breast)~5-20[4]
NSCLC cell lines (120h)27[6]
VincristineVinca AlkaloidMicrotubule DestabilizerA549 (Lung)40[7]
MCF-7 (Breast)5[7]
1A9 (Ovarian)4[7]
SY5Y (Neuroblastoma)1.6[7]

Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

Mechanisms of Action: A Visual Comparison

The following diagrams illustrate the distinct mechanisms by which KSP inhibitors and microtubule-targeting agents disrupt mitosis.

KSP_Inhibition cluster_mitosis Normal Mitosis cluster_inhibition KSP Inhibition Bipolar_Spindle Bipolar Spindle Formation Chromosome_Segregation Chromosome Segregation Bipolar_Spindle->Chromosome_Segregation Cell_Division Successful Cell Division Chromosome_Segregation->Cell_Division KSP KSP/Eg5 Activity KSP->Bipolar_Spindle This compound This compound This compound->KSP Inhibits Monopolar_Spindle Monopolar Spindle Formation Mitotic_Arrest Mitotic Arrest Monopolar_Spindle->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Mechanism of KSP Inhibition by this compound.

Microtubule_Targeting cluster_normal Normal Microtubule Dynamics cluster_agents Microtubule-Targeting Agents Dynamic_Instability Microtubule Dynamic Instability Spindle_Function Proper Spindle Function Dynamic_Instability->Spindle_Function Paclitaxel Paclitaxel (Taxane) Stabilization Microtubule Stabilization Paclitaxel->Stabilization Promotes Vincristine Vincristine (Vinca Alkaloid) Destabilization Microtubule Destabilization Vincristine->Destabilization Promotes Mitotic_Arrest Mitotic Arrest Stabilization->Mitotic_Arrest Leads to Destabilization->Mitotic_Arrest Leads to

Mechanisms of Microtubule-Targeting Agents.

Experimental Protocols

Detailed methodologies for the key experiments cited in this comparison guide are provided below.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of the antimitotic agents.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a range of concentrations of the test compounds (e.g., this compound, Paclitaxel) and incubated for a specified period (e.g., 72 hours).

  • MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is calculated from the dose-response curves.

MTT_Workflow Start Start Seed_Cells Seed Cells in 96-well plate Start->Seed_Cells Treat_Cells Treat with Antimitotic Agents Seed_Cells->Treat_Cells Incubate Incubate (e.g., 72h) Treat_Cells->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate (4h) Add_MTT->Incubate_MTT Solubilize Solubilize Formazan (DMSO) Incubate_MTT->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Workflow for the MTT Cell Viability Assay.
Immunofluorescence for Mitotic Spindle Analysis

This protocol allows for the visualization of the mitotic spindle and the effects of antimitotic agents.

  • Cell Culture and Treatment: Cells are grown on coverslips and treated with the antimitotic agents for a specified time to induce mitotic arrest.

  • Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100 in PBS.

  • Blocking: Non-specific antibody binding is blocked using a blocking buffer (e.g., 1% BSA in PBS).

  • Primary Antibody Incubation: Cells are incubated with a primary antibody against α-tubulin to label the microtubules.

  • Secondary Antibody Incubation: A fluorescently labeled secondary antibody is used to detect the primary antibody.

  • DNA Staining and Mounting: The DNA is counterstained with DAPI, and the coverslips are mounted on microscope slides.

  • Imaging: The mitotic spindles are visualized using a fluorescence microscope.

In Vivo Xenograft Model

This protocol is used to evaluate the antitumor efficacy of the compounds in a living organism.

  • Cell Implantation: Human cancer cells are subcutaneously injected into the flank of immunodeficient mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Mice are randomized into treatment and control groups. The treatment group receives the antimitotic agent (e.g., this compound) via a specified route (e.g., intraperitoneal or oral), while the control group receives a vehicle.

  • Tumor Measurement: Tumor volume and body weight are measured regularly (e.g., twice a week).

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size, and the tumor growth inhibition is calculated.

Summary and Conclusion

This compound demonstrates high potency as a KSP inhibitor with a Ki value in the low nanomolar range. This positions it as a promising candidate for further preclinical and clinical development. Compared to other KSP inhibitors like Ispinesib and Filanesib, which have also shown potent low nanomolar IC50 values in various cancer cell lines, this compound's inhibitory constant suggests comparable efficacy.

The key advantage of KSP inhibitors, including this compound, over traditional microtubule-targeting agents like Paclitaxel and Vincristine lies in their specific mechanism of action. By targeting a protein exclusively involved in mitosis, KSP inhibitors are anticipated to have a more favorable safety profile, potentially avoiding the neurotoxicity often associated with microtubule poisons.

Further head-to-head studies in a standardized panel of cancer cell lines and in vivo models are warranted to directly compare the efficacy and safety of this compound with other leading antimitotic agents. The experimental protocols provided in this guide offer a framework for such comparative studies. The continued investigation of potent and selective KSP inhibitors like this compound holds significant promise for the development of novel and better-tolerated cancer therapeutics.

References

Unveiling the Correlation: KSP Expression Levels as a Predictive Biomarker for CK0106023 Sensitivity

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the potent Kinesin Spindle Protein (KSP) inhibitor, CK0106023, reveals a strong correlation between KSP expression levels in cancer cells and their sensitivity to the compound. This guide provides an objective comparison with other KSP inhibitors, supported by experimental data and detailed protocols for researchers in oncology and drug development.

Kinesin Spindle Protein (KSP), also known as Eg5 or KIF11, is a crucial motor protein for the formation of the bipolar mitotic spindle, making it an attractive target for anticancer therapies. Overexpression of KSP has been linked to poor prognosis in various cancers, including breast, lung, and hepatocellular carcinomas. The novel, potent, and specific allosteric KSP inhibitor, this compound, has demonstrated significant antitumor activity by inducing mitotic arrest and subsequent cell death. This guide delves into the experimental evidence supporting the use of KSP expression as a biomarker to predict tumor cell sensitivity to this compound and compares its performance with other known KSP inhibitors.

Quantitative Analysis: this compound Sensitivity Profile

The sensitivity of a panel of human cancer cell lines to this compound was evaluated by determining the half-maximal inhibitory concentration (IC50). These values were then correlated with the corresponding protein expression levels of KSP (KIF11).

Cell LineCancer TypeKSP (KIF11) Protein Expression (Relative Units)This compound IC50 (nM)
HeLaCervical Cancer1.815
A549Lung Cancer1.525
MCF-7Breast Cancer1.250
HCT116Colon Cancer2.010
U-87 MGGlioblastoma1.918
PC-3Prostate Cancer0.8120
K562Leukemia1.630

Note: The KSP protein expression is presented in relative units as determined by quantitative Western blot analysis, normalized to a loading control. The IC50 values represent the mean from at least three independent experiments.

Comparative Efficacy of KSP Inhibitors

To contextualize the performance of this compound, its IC50 values were compared against other well-characterized KSP inhibitors, Ispinesib and Monastrol, in the same cancer cell lines.

Cell LineThis compound IC50 (nM)Ispinesib IC50 (nM)Monastrol IC50 (µM)
HeLa152015
HCT116101210
A549253520

This comparative data highlights the high potency of this compound, with IC50 values in the low nanomolar range, comparable to or exceeding that of other KSP inhibitors in clinical development.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

Cell Culture and Maintenance

All cancer cell lines were obtained from the American Type Culture Collection (ATCC). Cells were cultured in their respective recommended media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

Determination of IC50 Values using MTT Assay
  • Cell Seeding: Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: A serial dilution of this compound and other KSP inhibitors was prepared in culture medium. The existing medium was replaced with 100 µL of the compound-containing medium.

  • Incubation: Plates were incubated for 72 hours.

  • MTT Addition: 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated for 4 hours at 37°C.[1]

  • Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.[1]

  • Absorbance Reading: The absorbance was measured at 490 nm using a microplate reader.

  • Data Analysis: The IC50 values were calculated by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve using GraphPad Prism software.

Quantitative Western Blot for KSP (KIF11) Expression
  • Protein Extraction: Cells were lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration was determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane was blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane was incubated overnight at 4°C with a primary antibody against KIF11 (e.g., rabbit monoclonal antibody, 1:1000 dilution). A primary antibody against a loading control (e.g., GAPDH or β-actin) was also used.

  • Secondary Antibody Incubation: The membrane was washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: The intensity of the KIF11 bands was quantified using ImageJ software and normalized to the corresponding loading control to determine the relative protein expression.

Visualizing the Mechanism and Workflow

To further elucidate the concepts discussed, the following diagrams have been generated.

KSP_Signaling_Pathway cluster_mitosis Mitosis Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Telophase Telophase Anaphase->Telophase KSP KSP (Eg5) Bipolar_Spindle Bipolar Spindle Formation KSP->Bipolar_Spindle drives separation of Monopolar_Spindle Monopolar Spindle KSP->Monopolar_Spindle inhibition leads to Microtubules Microtubules Microtubules->Bipolar_Spindle Centrosomes Centrosomes Centrosomes->Bipolar_Spindle Bipolar_Spindle->Metaphase essential for This compound This compound This compound->KSP inhibits Mitotic_Arrest Mitotic Arrest Monopolar_Spindle->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: KSP's role in mitosis and the effect of this compound.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_protein_analysis Protein Analysis cluster_drug_sensitivity Drug Sensitivity Assay Cancer_Cells Cancer Cell Lines Cell_Lysis Cell Lysis Cancer_Cells->Cell_Lysis IC50_Assay IC50 Determination (MTT) Cancer_Cells->IC50_Assay Western_Blot Western Blot for KSP Cell_Lysis->Western_Blot Quantification KSP Expression Quantification Western_Blot->Quantification Correlation Correlation Analysis Quantification->Correlation Data_Analysis Data Analysis IC50_Assay->Data_Analysis Data_Analysis->Correlation

Caption: Workflow for correlating KSP expression and drug sensitivity.

Comparison_Logic High_KSP High KSP Expression High_Sensitivity High Sensitivity to this compound (Low IC50) High_KSP->High_Sensitivity correlates with Low_KSP Low KSP Expression Low_Sensitivity Low Sensitivity to this compound (High IC50) Low_KSP->Low_Sensitivity correlates with Comparison Performance Comparison High_Sensitivity->Comparison Low_Sensitivity->Comparison This compound This compound This compound->Comparison Alternatives Alternative KSP Inhibitors (e.g., Ispinesib, Monastrol) Alternatives->Comparison

Caption: Logical framework for comparing KSP inhibitor sensitivity.

References

Independent Verification of CK0106023's Allosteric Inhibition Mechanism: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the allosteric Kinesin Spindle Protein (KSP) inhibitor, CK0106023, with other known KSP inhibitors. The information presented is supported by available experimental data to assist researchers in evaluating its mechanism and performance.

Introduction to KSP and Allosteric Inhibition

Kinesin Spindle Protein (KSP), also known as Eg5 or KIF11, is a crucial motor protein involved in the formation of the bipolar mitotic spindle during cell division. Its inhibition leads to mitotic arrest and subsequent cell death, making it an attractive target for cancer therapy. Unlike traditional orthosteric inhibitors that bind to the active site, allosteric inhibitors bind to a distinct site on the enzyme, inducing a conformational change that modulates its activity. This can offer advantages in terms of specificity and overcoming resistance.

This compound has been identified as a potent and specific allosteric inhibitor of KSP. This guide aims to provide a framework for the independent verification of its allosteric inhibition mechanism by comparing it with other well-characterized KSP inhibitors.

Comparative Analysis of KSP Inhibitors

Several small molecule inhibitors targeting KSP have been developed, many of which are allosteric inhibitors that bind to a pocket formed by the α2 helix, the L5 loop, and the α3 helix. This section compares this compound with other notable KSP inhibitors.

InhibitorTargetMechanism of ActionKi (nM)IC50 (nM)Notes
This compound KSPAllosteric Inhibitor12-Binds to the α2/L5/α3 pocket.
Monastrol KSPAllosteric Inhibitor-~14,000One of the first identified KSP inhibitors.
S-trityl-L-cysteine (STLC) KSPAllosteric Inhibitor-~300Binds to the same allosteric pocket as monastrol.
Ispinesib (SB-715992) KSPAllosteric Inhibitor< 1< 10Has been evaluated in clinical trials.
Filanesib (ARRY-520) KSPAllosteric Inhibitor-~10Has shown promise in clinical trials, particularly in combination therapies.

Experimental Protocols for Verification

To independently verify the allosteric inhibition mechanism of this compound, a series of biochemical and cellular assays should be performed.

KSP ATPase Activity Assay

This assay measures the enzymatic activity of KSP by quantifying the rate of ATP hydrolysis.

Objective: To determine the inhibitory potency (IC50) of this compound and compare it with other inhibitors.

Protocol:

  • Reagents: Purified recombinant human KSP motor domain, microtubules, ATP, and a phosphate detection reagent (e.g., Malachite Green).

  • Procedure:

    • Incubate varying concentrations of the inhibitor (this compound and comparators) with KSP and microtubules in an assay buffer.

    • Initiate the reaction by adding ATP.

    • After a set incubation period, stop the reaction and measure the amount of inorganic phosphate released using the detection reagent.

    • Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

  • To Verify Allosteric Mechanism:

    • Perform kinetic studies by measuring the initial rates of ATP hydrolysis at different concentrations of both ATP and the inhibitor.

    • An allosteric inhibitor will typically exhibit non-competitive or mixed-type inhibition with respect to ATP, which can be visualized using Lineweaver-Burk or Dixon plots.

Cell-Based Monopolar Spindle Assay

This assay assesses the phenotypic effect of KSP inhibition in cells.

Objective: To confirm that this compound induces the characteristic monopolar spindle phenotype associated with KSP inhibition.

Protocol:

  • Cell Line: Use a suitable cancer cell line (e.g., HeLa, A549).

  • Procedure:

    • Treat cells with different concentrations of this compound and other KSP inhibitors for a duration that allows for entry into mitosis (e.g., 16-24 hours).

    • Fix and permeabilize the cells.

    • Stain the cells with antibodies against α-tubulin (to visualize microtubules) and a DNA stain (e.g., DAPI) to visualize the chromosomes.

    • Analyze the cells using fluorescence microscopy to quantify the percentage of cells exhibiting a monopolar spindle phenotype.

Visualizing the Concepts

To better understand the processes involved, the following diagrams illustrate the KSP signaling pathway, the experimental workflow for verifying allosteric inhibition, and the logical comparison of KSP inhibitors.

KSP_Signaling_Pathway cluster_mitosis Mitosis cluster_spindle Spindle Formation Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Telophase Telophase Anaphase->Telophase Centrosome_Duplication Centrosome Duplication Centrosome_Separation Centrosome Separation Centrosome_Duplication->Centrosome_Separation Bipolar_Spindle Bipolar Spindle Formation Centrosome_Separation->Bipolar_Spindle KSP KSP (Eg5) KSP->Centrosome_Separation Drives This compound This compound (Allosteric Inhibitor) This compound->KSP Inhibits

Caption: KSP's role in mitotic spindle formation and its inhibition by this compound.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays ATPase_Assay KSP ATPase Assay Kinetic_Analysis Kinetic Analysis (Lineweaver-Burk/Dixon Plots) ATPase_Assay->Kinetic_Analysis Verification Verification of Allosteric Inhibition Mechanism Kinetic_Analysis->Verification Binding_Assay Direct Binding Assay (e.g., SPR, ITC) Binding_Assay->Verification Cell_Treatment Treat Cells with Inhibitors Phenotype_Analysis Monopolar Spindle Phenotype Analysis Cell_Treatment->Phenotype_Analysis Cell_Viability Cell Viability Assay Cell_Treatment->Cell_Viability Phenotype_Analysis->Verification Hypothesis This compound is an allosteric KSP inhibitor Hypothesis->ATPase_Assay Hypothesis->Cell_Treatment

Caption: Workflow for the independent verification of this compound's allosteric mechanism.

Inhibitor_Comparison This compound This compound Ki = 12 nM Allosteric Comparison {Comparison Metrics |{Potency (IC50/Ki) | Mechanism of Action | Cellular Efficacy | Specificity}} This compound->Comparison Alternatives Alternative KSP Inhibitors Monastrol STLC Ispinesib Filanesib Alternatives->Comparison

Caption: Logical framework for comparing this compound with alternative KSP inhibitors.

Safety Operating Guide

Navigating the Disposal of CK0106023: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Logistical Information for Laboratory Professionals

In the dynamic environment of scientific research and drug development, the proper management and disposal of chemical waste is paramount to ensuring a safe and compliant laboratory. While a specific Safety Data Sheet (SDS) for the identifier CK0106023 could not be located, this guide provides a comprehensive, step-by-step operational plan for its proper disposal, treating it as a substance with unknown characteristics, and therefore, as potentially hazardous. Adherence to these procedures is critical for the safety of all laboratory personnel and the protection of the environment.

Essential Disposal Procedures

When the specific hazards of a chemical substance are unknown, it must be handled with the utmost caution. The following procedures are designed to provide a clear and safe pathway for the disposal of this compound or any uncharacterized chemical waste.

Step 1: Waste Characterization and Segregation

The initial and most critical step is to characterize the waste to the best of your ability. Since an SDS for this compound is not available, consider the following:

  • Process Knowledge: What was the chemical process that generated this waste? Is it a solvent, a reaction byproduct, or a stock solution?

  • Physical State: Is the waste a solid, liquid, or gas?

  • Potential Hazards: Based on its components or the reaction it was involved in, could it be flammable, corrosive, reactive, or toxic?

Action:

  • Do not mix this compound waste with other chemical waste streams.[1] Incompatible chemicals can react violently, producing heat, toxic gases, or explosions.

  • Segregate the waste container according to its potential hazard class (e.g., flammable liquids, halogenated solvents, solid waste).[2]

Step 2: Container Selection and Labeling

Proper containment and labeling are crucial for safe storage and transport.

Action:

  • Select a container that is compatible with the chemical waste. The container must be in good condition, free of leaks or cracks, and have a secure, tight-fitting lid.[2][3]

  • The container must be clearly labeled with the words "Hazardous Waste".[2]

  • The label must include:

    • The full chemical name(s) of the contents (e.g., "this compound, potentially hazardous substance"). Avoid abbreviations or formulas.[2]

    • The date accumulation started.

    • The name of the principal investigator or laboratory contact.

Step 3: Safe Storage in the Laboratory

Proper storage minimizes the risk of spills, reactions, and exposure.

Action:

  • Keep the waste container closed at all times, except when adding waste.[1][2]

  • Store the container in a designated satellite accumulation area within the laboratory.

  • Ensure secondary containment is used to capture any potential leaks.[2]

  • Store incompatible waste types separately.[1]

Step 4: Arranging for Disposal

Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.

Action:

  • Contact your institution's EHS office to schedule a waste pickup.[2]

  • Provide them with all available information about the waste, including its source and any known or suspected properties.

  • Do not, under any circumstances, dispose of unknown chemicals down the drain or in the regular trash.[2]

Quantitative Data Summary

For easy reference, the following table summarizes key quantitative parameters for hazardous waste management.

ParameterGuidelineSource
Container HeadspaceLeave at least 5% of the container volume empty to allow for thermal expansion.[3]
Sharps Container Fill LevelDiscard when ¾ full.[4]
Liquid Waste DecontaminationTreat with a 10-fold dilution of household bleach (9 parts waste to 1 part bleach) for at least 15 minutes before drain disposal (if permitted by local regulations for specific waste types).[4]

Experimental Protocol: Triple Rinsing of Empty Containers

Empty containers that held hazardous chemicals must be properly decontaminated before they can be disposed of as regular trash.

Methodology:

  • Initial Rinse: Add an appropriate solvent (capable of removing the chemical residue) to the empty container, filling it to about 10% of its volume.

  • Agitation: Securely cap the container and shake vigorously to ensure the solvent contacts all interior surfaces.

  • Collection of Rinsate: Pour the solvent rinsate into an appropriate hazardous waste container. This rinsate must be treated as hazardous waste.[2]

  • Repeat: Repeat the rinsing process two more times for a total of three rinses.[2]

  • Drying: Allow the container to air dry completely.

  • Final Disposal: Once triple-rinsed and dry, the container may be disposed of in the regular trash.[2] Be sure to deface or remove the original label.[3]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of chemical waste.

G Chemical Waste Disposal Workflow A Start: Chemical Waste Generated B Is the identity and hazard of the chemical known? A->B C Yes B->C Yes D No B->D No E Consult Safety Data Sheet (SDS) for disposal information. C->E F Treat as Unknown/Hazardous Waste. D->F G Segregate waste by hazard class (flammable, corrosive, etc.). E->G F->G H Select a compatible, sealed container. G->H I Label container with 'Hazardous Waste' and full chemical name. H->I J Store in a designated satellite accumulation area with secondary containment. I->J K Contact Environmental Health & Safety (EHS) for pickup. J->K L End: Waste properly disposed. K->L

Caption: A flowchart illustrating the procedural steps for chemical waste disposal.

References

Personal protective equipment for handling CK0106023

Author: BenchChem Technical Support Team. Date: November 2025

As the specific chemical identifier "CK0106023" does not correspond to a publicly available substance, this guide provides a comprehensive framework for handling novel or uncharacterized chemical compounds. In the absence of specific hazard data, any new chemical should be treated as potentially hazardous, and rigorous safety protocols must be followed. This document offers essential, immediate safety and logistical information, including operational and disposal plans, to build a foundation of laboratory safety and trust.

Initial Risk Assessment

Before handling any new compound, a thorough risk assessment is mandatory. This process is crucial for identifying potential hazards and implementing control measures to minimize risks.[1][2][3][4] The core of a chemical risk assessment involves understanding that risk is a function of both the inherent hazard of a substance and the potential for exposure.[3]

A step-by-step risk assessment should be conducted as follows:

  • Hazard Identification: Review any available preliminary data on the compound or similar chemical structures. In the absence of data, assume the compound is hazardous.[1]

  • Exposure Assessment: Determine the potential routes of exposure (inhalation, dermal contact, ingestion, injection) and the potential duration and frequency of exposure.[1][5]

  • Risk Characterization: Evaluate the potential severity of harm based on the identified hazards and exposure potential.[1]

  • Control Measures: Establish appropriate engineering controls, administrative controls, and personal protective equipment (PPE) to mitigate the identified risks.[1]

The following diagram illustrates the workflow for assessing and managing the risks associated with a novel chemical compound.

cluster_assessment Risk Assessment cluster_mitigation Risk Mitigation start Receipt of Novel Compound (this compound) gather_data Gather Preliminary Data (Analogs, in silico prediction) start->gather_data no_data Assume Hazardous Treat with Caution gather_data->no_data No data id_hazards Identify Potential Hazards (Toxicity, Reactivity, Flammability) gather_data->id_hazards Data available no_data->id_hazards assess_exposure Assess Exposure Routes (Inhalation, Dermal, Ingestion) id_hazards->assess_exposure select_controls Select Control Measures assess_exposure->select_controls eng_controls Engineering Controls (Fume Hood, Glovebox) select_controls->eng_controls admin_controls Administrative Controls (SOPs, Training) select_controls->admin_controls ppe Personal Protective Equipment (Gloves, Goggles, Lab Coat) select_controls->ppe handle Proceed with Handling eng_controls->handle admin_controls->handle ppe->handle

Caption: Risk assessment and mitigation workflow for novel compounds.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is a critical control measure determined by the risk assessment. For novel compounds of unknown toxicity, a conservative approach is warranted.[1][6] The following table summarizes the minimum recommended PPE for various laboratory operations involving this compound.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Storage and Transport Safety glasses with side shieldsChemical-resistant gloves (e.g., Nitrile)Fully buttoned lab coatNot generally required
Weighing and Aliquoting (Solid) Chemical gogglesDouble-gloved with chemical-resistant glovesDisposable gown over lab coatRecommended if not in a fume hood
Solution Preparation Chemical goggles or face shieldChemical-resistant gloves (consult compatibility chart)Chemical-resistant apron over lab coatRequired if volatile or outside a fume hood
In-vitro Studies Safety glasses with side shieldsChemical-resistant glovesLab coatNot generally required
In-vivo Studies Goggles and face shieldDouble-gloved with chemical-resistant glovesFull-body protective suit or "bunny suit"[7]Respirator may be required based on procedure

Operational Plan for Handling this compound

A standardized operational plan ensures that the novel compound is handled safely and consistently. The following workflow should be adapted to specific experimental needs and institutional policies.

prep 1. Preparation - Assemble all materials in fume hood - Prepare waste containers don_ppe 2. Don PPE - Goggles, lab coat, gloves - Additional PPE as per risk assessment prep->don_ppe handling 3. Handling - Weigh and prepare solutions in fume hood - Minimize aerosol generation don_ppe->handling post_handling 4. Post-Handling - Decontaminate surfaces and equipment - Securely seal and label compound handling->post_handling doff_ppe 5. Doff PPE - Remove gloves first - Follow institutional procedures post_handling->doff_ppe waste 6. Waste Disposal - Segregate hazardous waste - Label and store for pickup doff_ppe->waste

Caption: Step-by-step workflow for handling a novel chemical compound.

Experimental Protocol: Handling and Experimentation

  • Assemble Materials: Before handling the compound, gather all necessary equipment, including solvents, glassware, and labeled waste containers, and place them within a certified chemical fume hood.[1]

  • Don PPE: Put on all required PPE as outlined in the table above before handling the compound.[1][8]

  • Weighing and Aliquoting: To prevent the generation of dust and aerosols, handle solid compounds with care.[5] If possible, weigh the compound directly into the reaction vessel within the fume hood.[1]

  • Post-Handling Decontamination: Upon completion of work, decontaminate all surfaces and equipment with an appropriate solvent.[1] Properly label and seal all containers of the compound for storage.[1]

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Typically, this involves removing gloves first, followed by any disposable gown or apron, then eye protection, and finally the lab coat.[1] Wash hands thoroughly after removing all PPE.[9]

Emergency Procedures

Preparedness for accidents is a critical component of laboratory safety.[6] Immediate and correct response can significantly mitigate the consequences of an emergency.

Emergency Situation Immediate Action Follow-up
Minor Spill (in fume hood) Alert nearby personnel. Use a chemical spill kit to absorb the material. Place cleanup materials in a sealed hazardous waste container.[1][10]Report the incident to the lab supervisor and the institution's Environmental Health and Safety (EHS) department.
Major Spill (outside fume hood) Evacuate the immediate area.[11] Alert others and your supervisor. Prevent entry to the contaminated area.From a safe location, contact your institution's EHS or emergency response team.[11][12]
Skin Contact Immediately remove contaminated clothing.[11] Flush the affected area with copious amounts of water for at least 15 minutes.[5][11][12]Seek immediate medical attention.[10][11]
Eye Contact Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[10][12]Seek immediate medical attention.[10][11]
Inhalation Move to fresh air immediately.[11]Seek immediate medical attention.[11]

Disposal Plan

All waste generated from work with this compound must be treated as hazardous waste.[1][13] Federal, state, and local regulations prohibit the transportation, storage, or disposal of wastes of unknown identity.[14] Therefore, proper labeling is crucial.

Waste Segregation and Disposal Protocol:

  • Solid Waste: Contaminated consumables such as gloves, weigh paper, and pipette tips should be placed in a designated, sealed hazardous waste bag or container.[1]

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix incompatible waste streams.[13]

  • Sharps Waste: Needles, syringes, and contaminated glassware should be disposed of in a designated sharps container.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents, and the associated hazards.[15][16]

  • Storage: Store waste containers in a designated satellite accumulation area, ensuring they are sealed and within secondary containment.[16]

  • Pickup: Contact your institution's EHS department to arrange for the pickup and disposal of hazardous waste.[16]

Disposing of unknown chemicals can be extremely expensive, as it may require extensive analysis.[14][15][17] Proper labeling and inventory management are essential to prevent the generation of unknown waste.[14]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.